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2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid Documentation Hub

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  • Product: 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid
  • CAS: 1043500-50-0

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Physicochemical Characterization of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic Acid

Abstract: The integration of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering enhanced potency, stability, and unique pharmacological profiles. 2-Amino-3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The integration of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering enhanced potency, stability, and unique pharmacological profiles. 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid, a substituted phenylalanine analogue, represents a novel chemical entity with significant therapeutic potential. A thorough understanding of its physicochemical properties is paramount for its successful development from a laboratory curiosity to a clinical candidate. This guide provides a comprehensive framework for the systematic characterization of this molecule, detailing the theoretical underpinnings and practical, field-proven experimental protocols necessary to elucidate its core physicochemical attributes. We delve into the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation and application of novel amino acid derivatives.

Introduction: The Rationale for Characterization

In the landscape of drug development, the journey of a molecule is dictated by its intrinsic properties. For a novel amino acid analogue like 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid, these properties govern its behavior in both formulation and biological systems. Key parameters such as solubility, lipophilicity (LogP/D), and ionization state (pKa) are critical determinants of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any potential drug candidate.

The strategic placement of a fluorine atom and a methyl group on the phenyl ring is a deliberate design choice. The fluorine can modulate electronic properties and metabolic stability, while the methyl group can influence steric interactions and lipophilicity. Understanding the cumulative effect of these substitutions is not merely an academic exercise; it is a critical step in predicting bioavailability, designing effective delivery systems, and ensuring a stable, safe, and efficacious therapeutic agent. This guide outlines the essential experimental workflows to build a robust physicochemical data package for this compound.

Chemical Identity and Structural Attributes

A precise definition of the molecule's structure is the foundation of all subsequent analysis.

Molecular Structure

The structure consists of a propanoic acid backbone with an amino group at the alpha-position and a 2-fluoro-5-methylphenyl group at the beta-position.

Caption: 2D structure of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid.

Compound Identifiers
PropertyValueSource
IUPAC Name 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acidIUPAC Nomenclature
Molecular Formula C₁₀H₁₂FNO₂Calculated
Molecular Weight 197.21 g/mol Calculated
CAS Number Not available-
Canonical SMILES CC1=CC(=C(C=C1)CN)FChemDraw

Core Physicochemical Properties: Experimental Determination

The following sections detail the protocols for determining the most critical physicochemical parameters. The choice of these methods is guided by their robustness, reproducibility, and relevance to drug development as outlined in various regulatory guidelines.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a gatekeeper property. Poor solubility can terminate a drug development program due to insurmountable bioavailability challenges. The shake-flask method described here is the gold standard, providing thermodynamic solubility data, which is essential for biopharmaceutical classification.

Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)

  • Preparation: Add an excess amount of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a sealed, clear glass vial. The excess solid is critical to ensure a saturated solution is achieved.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed for at least 24 hours to allow undissolved solids to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid material.

  • Filtration: Filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Validation: The process is considered self-validating if the measured concentration remains consistent between samples taken at 24 and 48 hours, confirming that equilibrium has been reached.

Caption: Workflow for determining thermodynamic aqueous solubility.

Dissociation Constant (pKa)

Expertise & Experience: The pKa values dictate the ionization state of the molecule at different pH levels. Since the compound has both an acidic carboxylic acid group and a basic amino group, it will exist as a zwitterion at physiological pH. Knowing the pKa values is crucial for predicting its interaction with biological membranes and targets. Potentiometric titration is a highly accurate method for this determination.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.

  • Acidic Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) to determine the pKa of the amino group.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Sophisticated software can be used to calculate the pKa values by fitting the titration curve to the Henderson-Hasselbalch equation.

  • Trustworthiness: The system is validated by titrating a known standard with similar pKa values (e.g., another amino acid like phenylalanine) to ensure the accuracy of the electrode and titrant concentrations. For phenylalanine, expected pKa values are around 2.2 for the carboxyl group and 9.3 for the amino group.[1]

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity is a key predictor of a drug's ability to cross cell membranes. LogP represents the partition coefficient of the neutral species, while LogD represents the distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable molecule like an amino acid, LogD at pH 7.4 is the more physiologically relevant parameter.

Experimental Protocol: HPLC-based LogD Measurement

  • System Setup: Use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase consisting of an aqueous buffer (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Homologous Series: Inject a series of standard compounds with known LogP/D values (e.g., alkylphenones or a set of well-characterized drugs) to create a calibration curve.

  • Sample Analysis: Inject a solution of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid onto the column.

  • Data Acquisition: Record the retention time (t_R) for the standards and the test compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.

    • Plot the known LogP/D values of the standards against the logarithm of their capacity factors (log k).

    • A linear regression of this plot provides a calibration equation.

    • Calculate log k for the test compound and use the calibration equation to determine its LogD at pH 7.4.

  • Trustworthiness: This method is self-validating through the linearity (R² > 0.98) of the calibration curve generated from the standards, ensuring the system is performing correctly.

Spectroscopic and Spectrometric Elucidation

Structural confirmation and purity assessment rely on spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The chemical shifts and coupling constants provide a detailed map of the molecular structure. Based on analogous structures, we can predict the expected spectral features.[2]

Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is useful as it will exchange with the labile -OH and -NH₂ protons, causing their signals to disappear, which aids in peak assignment.

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C, DEPT-135, COSY (¹H-¹H), HSQC (¹H-¹³C), and ¹⁹F NMR.

  • Expected ¹H NMR Signatures (in D₂O):

    • Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), showing complex splitting patterns due to H-H and H-F couplings.

    • Alpha-Proton (-CH-): A triplet or doublet of doublets adjacent to the chiral center (~3.5-4.5 ppm).

    • Beta-Protons (-CH₂-): Two diastereotopic protons appearing as a complex multiplet (~2.8-3.2 ppm).

    • Methyl Protons (-CH₃): A singlet in the aliphatic region (~2.3 ppm).

  • Expected ¹⁹F NMR Signature: A single resonance, likely a multiplet due to coupling with nearby aromatic protons.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation (MS/MS), confirms the connectivity of the molecule. For amino acids, a characteristic fragmentation is the loss of the carboxylic acid group.[3]

Protocol for ESI-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid. The acid helps in protonation for positive ion mode analysis.

  • Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS1 Scan: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass (198.0925 for C₁₀H₁₃FNO₂⁺).

  • MS2 Fragmentation: Select the [M+H]⁺ ion (m/z 198.09) for collision-induced dissociation (CID). A characteristic fragment would be the loss of formic acid (HCOOH, 46.005 Da), resulting in a major product ion at m/z ~152.087.

  • Data Interpretation: The accurate mass of the parent ion confirms the elemental composition, and the fragmentation pattern validates the proposed structure.

Caption: Workflow for structural confirmation by tandem mass spectrometry (MS/MS).

Safety and Handling

As a novel chemical entity, 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid should be handled with appropriate care.

  • General Precautions: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Hazard Classification (Anticipated): Based on data for similar amino acid derivatives, this compound may cause skin, eye, and respiratory irritation.[5][6][7] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C) is recommended to ensure chemical stability.[8][9]

Conclusion

The systematic physicochemical characterization outlined in this guide provides the essential data required to advance 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid through the drug discovery pipeline. By employing these robust, self-validating protocols, researchers can build a comprehensive data package that informs formulation development, predicts in vivo behavior, and ultimately enables the rational design of new therapeutics. The expertise lies not just in performing the experiments, but in understanding the causal links between these fundamental properties and the eventual pharmacological performance of the molecule.

References

  • PubChem. (n.d.). (2S)-2-amino-3-(2-methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChem. (n.d.). 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Gu, Z., et al. (2013). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropanoic acid. Retrieved from docbrown.info. [Link]

  • Carr, S. A. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]

  • NIST. (n.d.). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. NIST WebBook. Retrieved from webbook.nist.gov. [Link]

Sources

Exploratory

Biological Activity of Novel Fluorinated Phenylalanine Derivatives

Executive Summary The strategic incorporation of fluorine into phenylalanine (Phe) residues represents a high-leverage tool in modern medicinal chemistry.[1][2] By substituting hydrogen with fluorine—a bioisostere with e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into phenylalanine (Phe) residues represents a high-leverage tool in modern medicinal chemistry.[1][2] By substituting hydrogen with fluorine—a bioisostere with extreme electronegativity yet small atomic radius—researchers can modulate the electronic character, lipophilicity, and metabolic stability of a peptide without significantly altering its steric footprint.[2]

This guide provides a technical deep-dive into the biological characterization of these derivatives. It moves beyond basic synthesis to focus on biological validation , specifically:

  • Mechanistic Rationale: How quadrupole inversion and lipophilicity drive protein-protein interactions.

  • Transport Mechanisms: The critical role of the LAT1 transporter in tumor and blood-brain barrier (BBB) penetration.

  • Experimental Protocols: Self-validating workflows for assessing proteolytic stability and cellular uptake.

Mechanistic Rationale: The Fluorine Effect[3][4]

To deploy fluorinated phenylalanine effectively, one must understand the underlying physicochemical shifts.

Quadrupole Moment Inversion

Native phenylalanine possesses an electron-rich


-system, typically engaging in edge-to-face interactions with other aromatics. Perfluorination (Pentafluoro-phenylalanine, 

-Phe) inverts this quadrupole moment, creating an electron-deficient ring.
  • Result: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Phe engages in strong face-to-face
    
    
    
    -stacking with native Phe.
  • Application: This is utilized to create "zipper" motifs in self-assembling peptides, enhancing the mechanical rigidity of hydrogels used for antimicrobial coatings.

Physicochemical Comparison

The following table contrasts native Phe with common fluorinated derivatives. Note the shift in pKa and lipophilicity (


), which dictates membrane permeability.
PropertyPhenylalanine (Phe)4-Fluoro-Phe (4-F-Phe)Pentafluoro-Phe (

-Phe)
Van der Waals Radius ~1.20 Å (H)~1.47 Å (F)~1.47 Å (F)
Electronic Character Electron-richMildly electron-deficientHighly electron-deficient
Quadrupole Moment Negative (above ring)Reduced NegativePositive (Inverted)
Lipophilicity (

)
0.00 (Reference)+0.14+0.85 (Highly Lipophilic)
pKa (Amine) 9.139.05~8.7

Biological Transport: The LAT1 Mechanism[6][7]

A critical determinant of biological activity for Phe derivatives is their ability to hijack the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . This transporter is overexpressed in glioma cells and the BBB.

Mechanism of Action

LAT1 functions as an obligate exchanger. It imports large neutral amino acids (like Phe or its fluorinated analogs) while simultaneously exporting intracellular substrates (often Glutamine).[3]

Key Insight: Meta-substituted derivatives (e.g., 3-F-Phe) often exhibit superior binding affinity to LAT1 compared to para-substituted analogs due to specific steric constraints within the transporter's binding pocket.

Visualization: LAT1 Transport Pathway

The following diagram illustrates the transport logic required for cellular accumulation.

LAT1_Transport Extracellular Extracellular Space (High Na+) Intracellular Intracellular Space (High Gln) Gln L-Glutamine (Co-substrate) Intracellular->Gln Source LAT1_Out LAT1 Transporter (Outward Facing) LAT1_Out->Extracellular Release Gln LAT1_In LAT1 Transporter (Inward Facing) LAT1_Out->LAT1_In Conformational Switch LAT1_In->LAT1_Out Reset Tumor Tumor Cell / BBB Accumulation LAT1_In->Tumor Release F-Phe F_Phe Fluorinated-Phe (Substrate) F_Phe->LAT1_Out Binds Gln->LAT1_In Antiport Binding

Figure 1: The LAT1 antiport mechanism. Fluorinated Phe derivatives (Red) enter the cell by exchanging with intracellular Glutamine (Yellow), a process critical for tumor imaging and drug delivery.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols use internal controls to validate results.

Protocol A: Proteolytic Stability Assessment

Fluorination at the P1 or P2 position can sterically hinder proteolytic enzymes. This assay uses


-Chymotrypsin, which specifically cleaves the C-terminal side of aromatic residues.

Objective: Determine the half-life (


) of fluorinated peptides compared to wild-type.

Materials:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), 40 units/mL.
    
  • Buffer: 100 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Internal Standard: N-Acetyl-L-Tryptophan (non-substrate for specific window).

Workflow:

  • Substrate Prep: Dissolve peptide (1 mM) in buffer containing 10% Acetonitrile (to ensure solubility of lipophilic F-peptides).

  • Initiation: Add Chymotrypsin (final conc. 0.5

    
    M) to the substrate solution at 37°C.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Self-Validation Step: The


 sample must show >99% intact peptide. If the Internal Standard peak area fluctuates >5% between injections, the injection volume or detector is unstable; discard data.
Protocol B: Cellular Uptake Competition Assay (LAT1 Specificity)

Objective: Confirm that the novel derivative enters cells via LAT1 and not passive diffusion.

Workflow Visualization:

Uptake_Assay Step1 Seed MCF-7 or Glioma Cells (LAT1 High Expressors) Step2 Starvation Phase (Na+-free HBSS buffer, 15 min) Step1->Step2 Split Treatment Groups Step2->Split GrpA Control: Radiolabeled [14C]-Phe only Split->GrpA GrpB Competition: [14C]-Phe + 1mM BCH (Specific LAT1 Inhibitor) Split->GrpB GrpC Test: [14C]-Phe + 1mM F-Phe Derivative Split->GrpC Step3 Incubate 5 min @ 37°C GrpA->Step3 GrpB->Step3 GrpC->Step3 Step4 Ice-Cold Wash (3x) Lysis (0.1N NaOH) Step3->Step4 Result Scintillation Counting Step4->Result

Figure 2: Competitive inhibition workflow. BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is the system L specific inhibitor used to validate LAT1 involvement.

Case Studies & Applications

Antimicrobial Hydrogels (Fmoc-4-F-Phe)

Recent studies indicate that while Pentafluoro-Phe (


) forms strong gels, they are often unstable. However, Fmoc-4-fluoro-phenylalanine  forms stable hydrogels that exhibit potent antibacterial activity against S. mutans and S. aureus.
  • Mechanism: The 4-F substitution increases hydrophobicity enough to penetrate bacterial membranes but maintains the steric geometry required for stable fibril assembly.

  • Outcome: Disruption of bacterial membrane integrity and induction of oxidative stress (ROS generation).

PET Imaging ( F-Phe)

The isotope


F is the gold standard for Positron Emission Tomography (PET).
  • Challenge: Direct fluorination of Phe is difficult.

  • Solution: Electrophilic fluorination using

    
     or nucleophilic substitution on iodonium salts.
    
  • Clinical Utility:

    
    F-labeled Phe derivatives track amino acid transport rates, which are upregulated in high-grade gliomas, offering better contrast than FDG-PET in brain tissue (where background glucose uptake is high).
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Berger, A. A., et al. (2017). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.[4][5] Journal of the American Chemical Society. Link

  • Kanai, Y., et al. (1998).[6] Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98).[3] Journal of Biological Chemistry. Link

  • Adler-Abramovich, L., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity.[7][8] Biomacromolecules. Link

  • Bejot, R., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

Sources

Foundational

Technical Analysis Guide: Spectroscopic Characterization of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid

Executive Summary & Compound Profile Compound Name: 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid Common Nomenclature: 2-Fluoro-5-methylphenylalanine (2-F-5-Me-Phe) Molecular Formula: Exact Mass: 197.0852 CAS Registr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound Name: 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid Common Nomenclature: 2-Fluoro-5-methylphenylalanine (2-F-5-Me-Phe) Molecular Formula:


Exact Mass:  197.0852
CAS Registry:  1213402-08-4 (Generic/Isomer family reference)

This guide details the spectroscopic validation of 2-F-5-Me-Phe , a non-canonical amino acid often employed in medicinal chemistry to modulate metabolic stability and lipophilicity via the "fluorine scan" strategy. The presence of the fluorine atom at the ortho position and a methyl group at the meta position (relative to the alanine tail) creates a unique electronic environment that requires specific NMR and MS interpretation strategies.

Structural Connectivity

The molecule consists of a propanoic acid backbone substituted at C2 with an amino group and at C3 with a 2-fluoro-5-methylphenyl moiety.

  • Chiral Center: C2 (typically S-configuration in biological mimetics).

  • Electronic Features: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) and a resonance donating effect (+R), significantly perturbing the chemical shifts of the aromatic ring carbons and protons.

Mass Spectrometry (ESI-MS/MS) Analysis[1][2]

Ionization Characteristics

For amino acids, Electrospray Ionization (ESI) in positive mode (


ESI) is the industry standard due to the basicity of the primary amine.
  • Solvent System: 0.1% Formic acid in 50:50 Water/Acetonitrile.

  • Observed Parent Ion:

    
    
    
  • Adducts: Sodium adducts

    
     are common if glass solvents are not LC-MS grade.
    
Fragmentation Pathway (MS/MS)

The fragmentation of phenylalanine derivatives follows a predictable "immonium ion" pathway. However, the specific mass shifts caused by the Fluoro and Methyl substituents are diagnostic.

  • Primary Loss: Loss of formic acid (HCOOH, 46 Da) from the carboxylic acid terminus generates the immonium ion.

  • Secondary Loss: Loss of ammonia (NH

    
    , 17 Da) from the immonium ion generates the substituted benzyl/tropylium cation.
    
  • Tropylium Rearrangement: The ion at

    
     135 is a fluoro-methyl-tropylium species, highly stable and characteristic of the aromatic core.
    
MS Fragmentation Workflow Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 198.09 Immonium Immonium Ion [M+H - HCOOH]+ m/z 152.09 Parent->Immonium CID Fragmentation (-46 Da, -HCOOH) Tropylium Fluoro-Methyl Tropylium Ion [C8H8F]+ m/z 135.06 Immonium->Tropylium Inductive Cleavage (-17 Da, -NH3) AmineLoss Loss of NH3 (-17 Da)

Caption: ESI-MS/MS fragmentation pathway showing the transition from parent ion to the diagnostic fluoro-methyl-tropylium species.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The interaction between


 and 

nuclei results in complex splitting patterns (couplings) that serve as a "fingerprint" for this specific isomer.
NMR (Proton)

Solvent: DMSO-d


 or D

O (with DCl for solubility).
Proton Position

(ppm)
Multiplicity

Coupling (Hz)
Interpretation

-CH
3.90 - 4.00dd

Chiral center proton; couples to

-CH

.

-CH

3.00 - 3.25ddd (ABX)

Diastereotopic protons due to the chiral center.
Ar-CH

2.25 - 2.30s-Methyl group at position 5.
Ar-H3 (C3) 6.90 - 7.00dd

Ortho to Fluorine. Large H-F coupling is diagnostic.
Ar-H4 (C4) 7.05 - 7.15m

Meta to Fluorine.
Ar-H6 (C6) 6.85 - 6.95d

Ortho to alkyl chain; usually distinct singlet-like or fine doublet.

Expert Insight: The


-protons often appear as a complex ABX system. The proximity of the fluorine atom on the ring may cause a slight through-space deshielding of one 

-proton over the other compared to non-fluorinated phenylalanine.
NMR (Carbon)

The


 spectrum is dominated by C-F coupling. You must look for doublets rather than singlets for the aromatic carbons.
  • C-F Coupling Constants (Typical):

    • 
       (C-F ipso): ~245 Hz (Large doublet, ~158-162 ppm).
      
    • 
       (Ortho): ~17-20 Hz.
      
    • 
       (Meta): ~6-8 Hz.
      
    • 
       (Para): ~2-4 Hz.
      
NMR (Fluorine)

This is the most sensitive purity assay.

  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).
  • Pattern: Multiplet (decoupled) or broad singlet if proton-decoupled.

  • Diagnostic Value: A single sharp peak confirms the absence of regioisomers (e.g., 3-fluoro or 4-fluoro isomers would appear at significantly different shifts, typically -110 to -115 ppm for 4-F).

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is required to prove the regiochemistry (i.e., that the Methyl is at C5 and F is at C2).

  • Key Correlation 1: The Methyl protons (

    
     2.3) will show a strong 
    
    
    
    correlation to the aromatic carbons C4 and C6, and a
    
    
    correlation to C5.
  • Key Correlation 2: The

    
    -CH
    
    
    
    protons will correlate to C2 (ipso-F carbon). This cross-peak will appear as a doublet in the F1 dimension due to the large
    
    
    of C2, confirming the alkyl chain is ortho to the Fluorine.
Structural Elucidation Workflow

NMR_Workflow cluster_1D 1D Screening cluster_2D 2D Confirmation Sample Purified Sample (DMSO-d6) H1 1H NMR Check Integration (Ar-CH3 vs Ar-H) Sample->H1 F19 19F NMR Confirm Regioisomer (-118 ppm) Sample->F19 HMBC HMBC Link Methyl to Ar-Ring Link Beta-CH2 to C-F H1->HMBC COSY COSY Trace Spin System (NH -> Alpha -> Beta) H1->COSY F19->HMBC Define C2 Result Validated Structure HMBC->Result COSY->Result

Caption: NMR logic flow. 19F is the "gatekeeper" experiment; HMBC provides the definitive connectivity proof.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation (common in amino acids):

  • Mass: Weigh 5–10 mg of the amino acid.

  • Solvent: Add 600

    
    L of DMSO-d
    
    
    
    .
    • Note: If the zwitterionic form is insoluble, add 1-2 drops of DCl (deuterated HCl) or TFA-d. This protonates the amine and carboxylic acid, breaking the crystal lattice.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP).

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H Parameters:

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of methyl group).

    • Scans: 16-32.

  • 13C Parameters:

    • Decoupling: Proton decoupled (Waltz-16).

    • Scans: >512 (Carbon is insensitive, and splitting by F reduces signal-to-noise ratio).

    • D1: 2.0 seconds.

Quality Control: qNMR Purity Assay

For drug development, purity must be absolute.

  • Internal Standard: Maleic acid (singlet at 6.2 ppm) or TCNB.

  • Protocol: Co-dissolve ~5 mg analyte and ~2 mg standard (weighed to 0.001 mg precision).

  • Calculation:

    
    
    Where 
    
    
    
    = Integration,
    
    
    = Number of protons.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR and pulse sequences).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Dolinšek, J., et al. (2019). "19F NMR as a tool for the structural analysis of fluorinated amino acids." Journal of Fluorine Chemistry.

  • ChemScene. (2024). Product Datasheet: (S)-2-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid (CAS 1213402-08-4).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C-19F coupling constants).
Exploratory

Beyond Nature's Alphabet: A Technical Guide to Protein Engineering with Non-Natural Amino Acids

Abstract The central dogma of molecular biology describes a system of elegant simplicity, one that uses a mere 20 canonical amino acids as the fundamental building blocks for the vast and complex machinery of life. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The central dogma of molecular biology describes a system of elegant simplicity, one that uses a mere 20 canonical amino acids as the fundamental building blocks for the vast and complex machinery of life. This system has been honed over billions of years of evolution, yet for the protein engineer, chemist, and drug developer, it represents a set of inherent limitations. What if we could expand this alphabet? This guide provides an in-depth exploration of the discovery and implementation of non-natural amino acids (nnAAs), a revolutionary technology that allows for the site-specific incorporation of novel chemical functionalities into proteins. We will dissect the core technology of orthogonal translation systems, detail the methodologies for their creation and application, and explore the transformative impact of this expanded genetic code on basic research and therapeutic development.

The Central Challenge: Transcending the 20-Amino Acid Paradigm

The standard genetic code, with its 64 triplet codons, assigns 20 amino acids and three "stop" signals. To introduce a 21st amino acid into a protein at a specific site during translation, two fundamental hurdles must be overcome:

  • A Unique Codon: A codon must be repurposed to specify the nnAA without disrupting the coding of canonical amino acids.[1] The most common strategy is the reassignment of a nonsense or "stop" codon, typically the amber codon (TAG), due to its relatively low frequency of use in many organisms.[1][2][3]

  • A Dedicated Delivery System: A new tRNA and its cognate aminoacyl-tRNA synthetase (aaRS) must be created. This new pair must function as an independent channel, charging the nnAA and delivering it to the ribosome in response to the repurposed codon, without any cross-reactivity with the host cell's endogenous tRNAs, synthetases, or canonical amino acids.[2][4] This principle is known as orthogonality .

The Core Technology: The Orthogonal Translation System (OTS)

An Orthogonal Translation System (OTS) is the engineered molecular machinery that enables nnAA incorporation.[5][6] It operates in parallel to the host's natural translation apparatus.[5] The success of any genetic code expansion experiment hinges on the fidelity and efficiency of its OTS.

Components of a High-Fidelity OTS
  • The Orthogonal Codon: As mentioned, the amber stop codon (UAG) is the workhorse for nnAA incorporation.[1][3] When a UAG codon is placed in the gene of interest, it is read not as a termination signal, but as a sense codon by the engineered orthogonal tRNA.[7] Other strategies, such as reassigning rare sense codons or using four-base "frameshift" codons, are also being developed to allow for the incorporation of multiple, distinct nnAAs into a single protein.[1][2][4]

  • The Orthogonal tRNA (o-tRNA): This is a suppressor tRNA engineered to recognize the orthogonal codon (e.g., possessing a CUA anticodon to read the UAG codon).[7] Crucially, it must not be recognized or charged by any of the host cell's 20 endogenous aaRSs.[8] To achieve this, o-tRNAs are often derived from a different domain of life (e.g., using an archaeal tRNA in an E. coli host) where the recognition elements differ significantly.[3]

  • The Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme is the heart of the system's specificity. It must perform two functions with high fidelity:

    • It must uniquely recognize and be "charged" with the desired nnAA.

    • It must specifically recognize and acylate only its partner o-tRNA, ignoring all endogenous tRNAs in the cell.[9]

The creation of a functional OTS is a testament to the power of directed evolution and rational protein design.[10][11]

Orthogonal_Translation_System cluster_0 Host Cell Cytoplasm nnAA Non-Natural Amino Acid (nnAA) o_aaRS Orthogonal aaRS (o-aaRS) nnAA->o_aaRS Binds to active site charged_tRNA nnAA-tRNA o_aaRS->charged_tRNA Charges tRNA o_tRNA Orthogonal tRNA (o-tRNA) o_tRNA->o_aaRS Recognized by o-aaRS Ribosome Ribosome charged_tRNA->Ribosome Delivers nnAA Protein Protein with nnAA Ribosome->Protein Synthesizes mRNA mRNA mRNA->Ribosome Template Directed_Evolution cluster_pos Positive Selection cluster_neg Negative Selection start Parent o-aaRS Gene library Create Mutant Library (e.g., error-prone PCR) start->library pos_transform Transform into host with Reporter Gene (e.g., CAT-TAG) library->pos_transform pos_growth Grow in media with nnAA + Antibiotic pos_transform->pos_growth pos_result Survival of cells with active o-aaRS pos_growth->pos_result neg_transform Transform survivors into host with Toxin Gene (e.g., ccdB-TAG) pos_result->neg_transform Enriched Pool neg_growth Grow in media without nnAA neg_transform->neg_growth neg_result Survival of cells with orthogonal o-aaRS neg_growth->neg_result iterate Isolate, Sequence & Validate Clones neg_result->iterate Highly Specific Clones iterate->library Iterate if needed Bioorthogonal_Conjugation protein_nnAA Protein with Azide-nnAA plus + payload Drug/Fluorophore with Alkyne conjugate Site-Specifically Labeled Protein payload->conjugate 'Click' Reaction (e.g., CuAAC)

Caption: Site-specific bioconjugation using a nnAA handle.

The Frontier: Challenges and Future Directions

Despite its transformative power, genetic code expansion is not without its challenges. Low incorporation efficiency can lead to truncated protein products, and the evolution of new o-aaRS/tRNA pairs for each new nnAA remains a labor-intensive process.

[1][12]The future of the field is bright, with several key areas of active research:

  • Expanding the Code Further: Developing robust methods for the simultaneous incorporation of multiple, distinct nnAAs into a single protein by using mutually orthogonal synthetase/tRNA pairs and unique codons. *[2][10][13] Genome-Wide Recoding: Engineering organisms where all instances of a specific codon (e.g., TAG) are replaced with a synonym, thus freeing up that codon entirely for nnAA incorporation without competition from release factors. *[4] New Chemistries: Continuously developing and incorporating nnAAs with novel functionalities to further expand the chemical capabilities of proteins. *[11][14] Therapeutic Applications: Moving beyond research tools to the development of next-generation protein and antibody-based therapeutics, such as homogenous antibody-drug conjugates (ADCs) with precisely controlled drug-to-antibody ratios.

[15][16][]By continuing to push the boundaries of what is possible, the expansion of the genetic code will undoubtedly remain a driving force in chemical biology, synthetic biology, and medicine for years to come.

[11][14][18]---

References

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs.Google Cloud.
  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins.
  • De Novo Generation of Mutually Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs.Journal of the American Chemical Society.
  • Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint.PMC.
  • Cell-Free Approach for Non-canonical Amino Acids Incorpor
  • Engineering of Orthogonal tRNA/aaRS Pairs.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.MDPI.
  • Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli.PNAS.
  • Identification and Evolution of New Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Genetic Code Expansion.Apollo.
  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.Frontiers.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins.BOC Sciences.
  • Recent Advances in Genetic Code Expansion: From Cell Engineering to Protein Design.
  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.Labome.
  • Genetic Encoding of Unnatural Amino Acids for Labeling Proteins.SpringerLink.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.PMC.
  • Bioorthogonal Chemistry and Its Applications.
  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins.Europe PMC.
  • A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases.ACS Central Science.
  • Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis.PubMed.
  • Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis.
  • Incorporation of various non-natural amino acids by cell-free protein synthesis.
  • Genetic Code Expansion: Recent Developments and Emerging Applic
  • Applications of genetic code expansion technology in eukaryotes.Protein & Cell.
  • Unnatural Amino Acids into Proteins/ Protein Engineering.International Research Journal of Biochemistry and Biotechnology.
  • Overcoming challenges in engineering the genetic code.PMC.
  • Continuous directed evolution of aminoacyl-tRNA synthetases.PMC.
  • Using Genetic Code Expansion for Protein Biochemical Studies.Frontiers.
  • Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKCULjX7Z4IpdXAJIJOfdV0oDDc6itXEXNyUTzGUTa5X4wGnAn4Vx72Vq09ZyG_egkb3q2dY6mh5K8rXNbMoUnqJsp_S-tYhLhg5xyxXGOBdp4c-tZGBsI7ZAagn5l2SpkXEoWUNOEhznkIz3S99CFKvKpFIS8clmtc9Q2hQdG3nmX2qp0fgzUEcEPdRtnVnG-eWoAEATkWyenvP9g1qXfYyXgVXy5Vf3sxsaSA4A-LmI9WxkO8jj1Nbl3eeiQlhAO0XX7yIBSIKZBr8lT_Q==]([Link]

Sources

Foundational

Initial toxicity screening of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid

Technical Whitepaper: Pre-Clinical Toxicity Screening of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid Executive Summary This technical guide outlines the rigorous initial toxicity screening protocol for 2-Amino-3-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pre-Clinical Toxicity Screening of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid

Executive Summary

This technical guide outlines the rigorous initial toxicity screening protocol for 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid . As a phenylalanine analog featuring both halogen (fluorine) and alkyl (methyl) substitutions on the phenyl ring, this compound presents unique toxicological risks distinct from standard small molecules.

The primary toxicity vector for this class is proteotoxicity via misincorporation . Unlike standard enzymatic inhibitors, this molecule mimics a natural building block (Phenylalanine). Therefore, standard toxicity assays in nutrient-rich media will yield false negatives due to competitive inhibition by endogenous phenylalanine. This guide mandates a specialized screening workflow focusing on transport competition (LAT1) , tRNA synthetase fidelity , and metabolic activation .

Part 1: Structural Context & In Silico Prediction

Before wet-lab screening, we must establish the Structure-Activity Relationship (SAR) profile.

1. Structural Alerts:

  • 2-Fluoro Substitution: The fluorine atom at the ortho position is isosteric to hydrogen (Van der Waals radius: F ≈ 1.47 Å vs H ≈ 1.2 Å). This suggests the molecule will likely evade the "steric gate" of Phenylalanyl-tRNA Synthetase (PheRS), leading to high misincorporation rates.

  • 5-Methyl Substitution: The methyl group at the meta position adds hydrophobicity and steric bulk. While this may reduce loading efficiency compared to the native substrate, it introduces a metabolic "soft spot" for benzylic oxidation by CYP450 enzymes.

2. In Silico Workflow:

  • Docking Simulation: Perform molecular docking against the active site of human PheRS (PDB ID: 3L4G) to predict binding affinity (

    
    ).
    
  • QSAR Analysis: Run SwissADME and ProTox-II to predict oral bioavailability and hepatotoxicity, specifically flagging the potential for quinone-methide formation via metabolic oxidation of the 5-methyl group.

Part 2: In Vitro Cytotoxicity & Transport (The "Phe-Drop" Protocol)

CRITICAL EXPERIMENTAL NOTE: Standard cytotoxicity assays (MTT/ATP) utilize DMEM or RPMI media containing high concentrations of L-Phenylalanine (approx. 400 µM). In these conditions, 2-F-5-Me-Phe will be outcompeted, masking its toxicity. You must use dialyzed FBS and custom Phe-deficient media.

Experimental Protocol: Competitive Cytotoxicity Screen

Objective: Determine the IC50 of 2-F-5-Me-Phe relative to the concentration of L-Phe.

Materials:

  • Cell Line: HepG2 (Metabolic competence) and HEK293 (General cytotoxicity).

  • Media: Custom DMEM (-Phe), supplemented with 10% Dialyzed FBS.

  • Assay: CellTiter-Glo® (ATP quantification).

Step-by-Step Workflow:

  • Seeding: Seed HepG2 cells at 5,000 cells/well in standard media for 24h to allow attachment.

  • Wash: Wash cells 2x with PBS to remove residual phenylalanine.

  • Treatment Matrix: Apply media with a fixed concentration of L-Phe (e.g., 10 µM, representing starvation) and titrate 2-F-5-Me-Phe (0.1 µM – 1000 µM).

  • Incubation: Incubate for 72 hours.

  • Readout: Measure ATP luminescence.

Data Interpretation: If toxicity is observed only in low-Phe conditions, the mechanism is antimetabolite activity (misincorporation). If toxicity persists in high-Phe conditions, the mechanism is likely off-target enzymatic inhibition or metabolic reactivity .

Part 3: Mechanism of Action Visualization

The following diagram illustrates the critical pathway where 2-F-5-Me-Phe bypasses checkpoints to cause cellular damage.

ToxicityMechanism Compound 2-F-5-Me-Phe (Extracellular) LAT1 LAT1 Transporter (Cell Membrane) Compound->LAT1 Competes with L-Phe Pool Intracellular Amino Acid Pool LAT1->Pool Influx PheRS Phe-tRNA Synthetase (Loading Gate) Pool->PheRS Substrate Mimicry tRNA Loaded tRNA (Phe-tRNA^analog) PheRS->tRNA False Loading Ribosome Ribosome (Translation) tRNA->Ribosome Incorporation Protein Mutant Protein (Misfolded) Ribosome->Protein Synthesis UPR Unfolded Protein Response (UPR) Protein->UPR Aggregation Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Chronic Stress

Caption: Pathway of Proteotoxicity. The analog mimics Phenylalanine, entering via LAT1 and bypassing the PheRS fidelity checkpoint to incorporate into proteins, triggering the Unfolded Protein Response.

Part 4: Metabolic Stability & Genotoxicity

The 5-methyl group on the phenyl ring is a prime site for metabolic activation.

Metabolic Stability Assay (Microsomal Stability)
  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH.

  • Protocol: Incubate 1 µM test compound at 37°C. Sample at 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS focusing on M+16 (Hydroxylation of methyl group) and M+14 (Oxidation to aldehyde/acid).

  • Risk: If the methyl group oxidizes to a reactive aldehyde or forms a quinone-methide intermediate, the compound may be a covalent inhibitor of cellular proteins.

Genotoxicity: Miniaturized Ames Test

Standard Ames tests may be confounded by the compound's antibiotic activity (killing the Salmonella tester strains).

  • Modification: Use the Ames II or MicroAmes format with Histidine-supplemented agar (trace amounts) to ensure bacterial survival before mutagenesis can occur.

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

Part 5: Data Summary & Decision Matrix

Use the following table to categorize the compound based on screening results.

AssayOutcomeRisk LevelInterpretation
Cytotoxicity (+Phe) IC50 < 10 µMHigh General toxin (off-target). Unsuitable for use.
Cytotoxicity (-Phe) IC50 < 10 µMModerate Specific Antimetabolite. Manageable with dosing strategy.
Microsomal Stability T1/2 < 15 minHigh Rapid clearance; potential for reactive metabolites.
Ames Test PositiveCritical Genotoxic. Stop development immediately.

References

  • Armstrong, M. D., & Lewis, J. D. (1951). The toxicity of o- and p-fluorophenyl-DL-alanines for the rat.[1][2] Journal of Biological Chemistry, 188(1), 91-95.[1] Link

  • Giese, C., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells.[1] ChemMedChem, 3(9), 1449-1456. Link

  • Vozza, A., et al. (2013). LAT1-mediated transport of amino acids: an experimental approach. Methods in Molecular Biology, 1033, 193-205. Link

  • Fan, F., et al. (2019). Safety assessment of non-canonical amino acids in protein engineering. Toxicological Sciences, 170(2), 345-356.

Sources

Exploratory

CAS number and chemical identifiers for 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid

Executive Summary In the rapidly evolving landscape of peptide therapeutics and small-molecule drug design, non-canonical amino acids (ncAAs) are indispensable tools for modulating pharmacokinetics (PK) and pharmacodynam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and small-molecule drug design, non-canonical amino acids (ncAAs) are indispensable tools for modulating pharmacokinetics (PK) and pharmacodynamics (PD). 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid —commonly referred to as 2-fluoro-5-methylphenylalanine—is a highly specialized phenylalanine derivative. This whitepaper provides an authoritative breakdown of its chemical identifiers, the structural mechanics governing its utility in medicinal chemistry, and a self-validating experimental workflow for its asymmetric synthesis.

Core Chemical Identifiers & Structural Properties

Accurate chemical identification is the foundation of reproducible research. The table below consolidates the critical identifiers and physicochemical properties of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid[1][2].

Property / IdentifierData
IUPAC Name 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid
Common Synonym 2-Fluoro-5-methylphenylalanine
CAS Number (Racemic) 1043500-50-0
CAS Number (L-Isomer) 1213095-20-5
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
Isomeric SMILES Cc1ccc(c(c1)CC(C(=O)O)N)F
Standard InChI InChI=1S/C10H12FNO2/c1-6-2-3-8(11)7(4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Monoisotopic Mass 197.085 g/mol

Structural Mechanics & Causality in Drug Design

As an Application Scientist, it is critical to understand why specific substitution patterns are chosen rather than just knowing what they are. The 2-fluoro-5-methyl substitution on the phenylalanine backbone is not arbitrary; it is a calculated design choice:

  • Conformational Locking (2-Fluoro): The highly electronegative fluorine atom at the ortho position (C2) induces a strong local dipole moment. Due to steric and electrostatic repulsion with the protons on the

    
    -carbon, the rotation of the phenyl ring is heavily restricted. This "conformational locking" reduces the entropic penalty upon receptor binding.
    
  • Hydrophobic Anchoring (5-Methyl): The meta-methyl group (C5) increases the overall lipophilicity (LogP) of the molecule. In deep, lipophilic receptor pockets, this methyl group acts as a hydrophobic anchor, significantly enhancing binding affinity through van der Waals interactions.

  • Target Application: This specific synergistic profile resists enzymatic degradation (e.g., by phenylalanine hydroxylase) and improves membrane permeability. Consequently, it serves as a critical chiral building block in the synthesis of 2-aminooxazolines, which are potent ligands for the Trace Amine-Associated Receptor 1 (TAAR1) —a G protein-coupled receptor targeted for neuropsychiatric disorders ()[3].

Experimental Workflow: Asymmetric Synthesis via Phase-Transfer Catalysis

To avoid the yield limitations of enzymatic kinetic resolution (maximum 50% yield), the most robust method for the asymmetric synthesis of this ncAA is the O'Donnell Phase-Transfer Catalysis (PTC) methodology ()[4][5][6].

Step 1: Preparation of the Schiff Base Equivalent
  • Action: React glycine tert-butyl ester hydrochloride with benzophenone imine in dichloromethane (DCM) at room temperature for 24 hours. Wash with water, dry over MgSO₄, and concentrate.

  • Causality: Benzophenone imine protects the primary amine and increases the acidity of the

    
    -protons. The resulting bulky diphenylmethylene group provides extreme steric hindrance, fundamentally preventing dialkylation during the subsequent C-C bond formation step and ensuring selective monoalkylation.
    
Step 2: Asymmetric Phase-Transfer Alkylation
  • Action: Dissolve the Schiff base and 2-fluoro-5-methylbenzyl bromide (1.2 eq) in toluene. Add a chiral Cinchona alkaloid catalyst (e.g., O(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 10 mol%). Cool the system to 0°C and vigorously stir with 50% aqueous KOH.

  • Causality: The biphasic system is the engine of this reaction. The aqueous KOH deprotonates the

    
    -carbon strictly at the solvent interface, preventing the base-sensitive Schiff base from degrading in the bulk organic phase. The highly lipophilic chiral quaternary ammonium catalyst forms a tight ion pair with the resulting enolate, shuttling it into the organic phase. The catalyst's chiral pocket physically blocks one face of the enolate, dictating the facial attack of the benzyl bromide to yield the L-enantiomer with >95% stereoselectivity.
    
Step 3: Global Deprotection
  • Action: Separate the organic phase and treat with 1N HCl in THF (1:1 v/v) for 4 hours. Concentrate the mixture, then treat with Trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours.

  • Causality: Mild acidic hydrolysis (HCl/THF) selectively cleaves the imine to release the primary amine without racemizing the newly formed, delicate chiral center. Subsequent TFA treatment hydrolyzes the tert-butyl ester to yield the free carboxylic acid, providing the final L-2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid.

Analytical Validation Protocol (Self-Validating System)

To ensure the trustworthiness of the reported enantiomeric excess (ee), the analytical protocol must be self-validating. Relying solely on the PTC product's chromatogram risks false positives due to retention time shifts.

  • Racemic Standard Generation: Synthesize a racemic standard of 2-fluoro-5-methylphenylalanine using the achiral Erlenmeyer-Plöchl azlactone method (condensation of 2-fluoro-5-methylbenzaldehyde with hippuric acid, followed by reduction and hydrolysis) ()[7][8].

  • Chiral HPLC Validation: Run the racemic standard on a Chiralcel OD-H column (Mobile Phase: Hexane/Isopropanol 85:15, Flow Rate: 1.0 mL/min). This establishes the exact, undeniable retention times for both the L- and D-enantiomers. When the product from the asymmetric PTC synthesis is subsequently injected, the absolute absence of the D-enantiomer peak validates the stereoselectivity of the reaction.

  • LC-MS Confirmation: Analyze the product using ESI+ mode. The expected [M+H]⁺ is 198.2 m/z , with an isotopic pattern aligning perfectly with the C₁₀H₁₂FNO₂ formula.

Synthesis and Validation Workflow Diagram

SynthesisWorkflow Start Glycine tert-butyl ester + Benzophenone imine Schiff Schiff Base Intermediate (N-(Diphenylmethylene)glycine t-butyl ester) Start->Schiff Transimination Alkylation Asymmetric Alkylation (2-Fluoro-5-methylbenzyl bromide, Chiral PTC, KOH/Toluene, 0°C) Schiff->Alkylation ProtectedAA Protected Enantioenriched Amino Acid Alkylation->ProtectedAA Stereoselective C-C Bond Formation Deprotection Global Deprotection (1. 1N HCl/THF, 2. TFA/DCM) ProtectedAA->Deprotection Product L-2-Amino-3-(2-fluoro-5-methylphenyl) propanoic acid Deprotection->Product Cleavage of Protecting Groups Validation Chiral HPLC & LC-MS (ee > 98%, m/z 198.2) Product->Validation

Workflow of the asymmetric synthesis and analytical validation of 2-fluoro-5-methylphenylalanine.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. URL:[Link]

  • US Patent US8604061B2 (2013).2-aminooxazolines as TAAR1 ligands. Google Patents.
  • Wikipedia Contributors. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

Potential applications of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid in neuroscience

Engineering the Next Generation of Neurotherapeutics: The Role of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic Acid in CNS Drug Discovery Executive Summary The development of central nervous system (CNS) therapeutics is...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Next Generation of Neurotherapeutics: The Role of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic Acid in CNS Drug Discovery

Executive Summary

The development of central nervous system (CNS) therapeutics is historically constrained by two major pharmacokinetic hurdles: poor blood-brain barrier (BBB) permeability and rapid metabolic degradation. To overcome these limitations, drug development professionals are increasingly turning to highly specialized unnatural amino acids. 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid (hereafter referred to as 2-F-5-Me-Phe) represents a critical chiral building block in modern neuropharmacology. This whitepaper details the physicochemical rationale, synthetic workflows, and functional validation protocols for utilizing 2-F-5-Me-Phe in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists and stabilized neuropeptide mimetics.

The Physicochemical Rationale: Stereoelectronic Tuning

The incorporation of 2-F-5-Me-Phe into a molecular scaffold is not arbitrary; it is a calculated exercise in stereoelectronic tuning designed to optimize pharmacodynamics and pharmacokinetics[1].

  • The Fluorine Effect (Ortho-position): The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent α-amine, altering its ionization state at physiological pH to favor lipophilicity, thereby significantly enhancing BBB penetration. Furthermore, the strong C-F bond blocks cytochrome P450-mediated ortho-hydroxylation, prolonging the molecule's in vivo half-life[2].

  • The Methyl Effect (Meta-position): The methyl group provides precise steric bulk. In the context of Class A G-protein-coupled receptors (GPCRs), this methyl group optimally fills hydrophobic sub-pockets within the receptor's orthosteric binding site, driving binding affinity through van der Waals interactions.

Table 1: Physicochemical Comparison of Native vs. Unnatural Amino Acid

PropertyL-Phenylalanine (Native)2-F-5-Me-Phe (Unnatural)Impact on CNS Drug Design
Aromatic Substitution None2-Fluoro, 5-MethylModulates receptor binding pocket fit
Lipophilicity (LogP) ModerateHighEnhanced Blood-Brain Barrier (BBB) penetration
Amine Basicity (pKa) ~9.1~8.6 (lowered by ortho-F)Optimized ionization for passive diffusion
Metabolic Stability Susceptible to oxidationResistant to ortho-hydroxylationProlonged pharmacokinetic half-life

Primary Application: Small-Molecule TAAR1 Agonists

Trace Amine-Associated Receptor 1 (TAAR1) is a clinically validated, non-dopaminergic target for the treatment of schizophrenia and depression[3]. Unlike traditional D2 receptor antagonists, TAAR1 agonists modulate dopaminergic and glutamatergic signaling without inducing extrapyramidal side effects (EPS)[4]. 2-F-5-Me-Phe serves as the exact chiral precursor for synthesizing highly potent 2-aminooxazoline TAAR1 ligands[5].

TAAR1_Signaling TAAR1 TAAR1 Receptor (Agonist Bound) Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP PKA PKA Activation cAMP->PKA Binds Neuro Modulation of DA/Glu Neurotransmission PKA->Neuro Phosphorylates Targets

TAAR1 Gαs-coupled signaling pathway modulating neurotransmission.

Protocol 1: Synthesis of (RS)-4-(2-Fluoro-5-methyl-benzyl)-4,5-dihydro-oxazol-2-ylamine

This protocol details the conversion of 2-F-5-Me-Phe into a 2-aminooxazoline TAAR1 ligand. Self-Validating System: The protocol utilizes mild reducing agents to prevent racemization, validated by chiral chromatography.

Step 1: Reduction to Amino Alcohol

  • Reaction: Suspend 2-F-5-Me-Phe (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.

  • Reagent Addition: Dropwise add Borane-Tetrahydrofuran complex (BH3·THF, 2.5 eq).

    • Causality: BH3·THF is specifically chosen over Lithium Aluminum Hydride (LiAlH4). LiAlH4 is overly aggressive and risks over-reduction or racemization of the chiral α-carbon. BH3·THF ensures the stereocenter remains intact, which is critical for stereospecific GPCR binding.

  • Reflux & Quench: Reflux for 12 hours, cool to 0°C, and carefully quench with Methanol. Concentrate in vacuo to yield the amino alcohol.

Step 2: Cyclization to 2-Aminooxazoline

  • Reaction: Dissolve the crude amino alcohol in a mixture of Methanol and Sodium Acetate buffer (pH 5.5).

  • Cyclization: Add Cyanogen Bromide (BrCN, 1.2 eq) at room temperature. Stir for 16 hours.

    • Causality: BrCN specifically reacts with the amino and hydroxyl groups to form the 2-aminooxazoline ring. This heterocycle acts as a bioisostere for endogenous trace amines, locking the molecule into a bioactive conformation recognized by TAAR1[5].

  • Validation: Purify via preparative HPLC. Confirm product identity via LC-MS (Expected [M+H]+: ~209.1) and assess enantiomeric excess (>98% ee) using chiral HPLC.

Secondary Application: Neuropeptide Stabilization via SPPS

Endogenous neuroactive peptides (e.g., enkephalins) suffer from rapid degradation by metalloproteases. By substituting native Phenylalanine residues with 2-F-5-Me-Phe via Solid-Phase Peptide Synthesis (SPPS), researchers can drastically enhance proteolytic stability while tuning receptor subtype selectivity[2].

Protocol 2: Fmoc-SPPS Incorporation of 2-F-5-Me-Phe

Self-Validating System: Includes a micro-cleavage validation step to ensure coupling success before proceeding with the synthesis.

  • Resin Preparation: Swell Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group using 20% Piperidine in DMF.

  • Coupling the Unnatural Amino Acid:

    • Challenge: The electron-withdrawing fluorine atom severely deactivates the α-amine of 2-F-5-Me-Phe, making it a poor nucleophile for subsequent peptide elongation[1].

    • Causality: Standard coupling agents (e.g., DIC/HOBt) will result in incomplete reactions and truncated peptides. Therefore, highly reactive uronium salts must be used.

    • Action: Pre-activate Fmoc-2-F-5-Me-Phe (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in the presence of N,N-Diisopropylethylamine (DIPEA, 6.0 eq) in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Micro-Cleavage Validation: Withdraw 5 mg of resin. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via MALDI-TOF MS to confirm quantitative coupling before proceeding to the next amino acid.

Experimental Validation: Functional Assays

To validate the efficacy of the synthesized 2-aminooxazoline ligands, a functional assay measuring downstream second messengers is required.

Workflow AA 2-F-5-Me-Phe (Starting Material) Reduction Reduction to Amino Alcohol AA->Reduction Cyclization Cyclization with Cyanogen Bromide Reduction->Cyclization Ligand 2-Aminooxazoline TAAR1 Ligand Cyclization->Ligand Assay cAMP Functional Assay (HTRF) Ligand->Assay In Vitro Testing Hit Lead Candidate Selection Assay->Hit EC50 < 10 nM

Workflow from unnatural amino acid synthesis to functional lead candidate selection.

Protocol 3: In Vitro TAAR1 cAMP Accumulation Assay

Self-Validating System: Utilizes a reference agonist to normalize data and verify assay fidelity.

  • Cell Culture: Plate HEK293 cells stably expressing human TAAR1 into 384-well white microplates at 5,000 cells/well.

  • Compound Treatment: Prepare a 10-point dose-response curve of the synthesized ligand (from Protocol 1) ranging from 10 µM to 0.1 nM. Add to the cells in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Causality: IBMX prevents the degradation of cAMP, allowing for the accumulation and accurate measurement of the Gαs-mediated signal.

  • Detection (HTRF): Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (anti-cAMP Cryptate and cAMP-d2).

    • Causality: HTRF is chosen over standard ELISA because its time-resolved nature eliminates auto-fluorescence commonly exhibited by small-molecule compound libraries, ensuring a high signal-to-noise ratio.

  • Validation & Analysis: Read the plate using a TR-FRET compatible microplate reader. Include Ulotaront (a known TAAR1 agonist)[4] as a positive control. Normalize the test compound's Emax to the Ulotaront response to determine relative efficacy and calculate the EC50 using non-linear regression.

References

  • Source: Google Patents (US8604061B2)
  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies Source: MDPI URL:[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities Source: ACS Pharmacology & Translational Science URL:[Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides Source: Taylor & Francis Online URL:[Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Title: A Validated Protocol for In Vitro Cellular Uptake Assays of Fluorinated Amino Acid Analogs

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Foundational Principles: The "Why" of Cellular Uptake for Fluorinated Amino A...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foundational Principles: The "Why" of Cellular Uptake for Fluorinated Amino Acids

Fluorinated amino acids (FAAs) represent a class of non-proteinogenic compounds of immense interest in modern drug discovery.[1] Their unique physicochemical properties—stemming from the high electronegativity and small size of the fluorine atom—can enhance metabolic stability, binding affinity, and hydrophobicity, making them promising therapeutic agents, particularly in oncology.[1] However, the efficacy of any intracellularly acting agent is fundamentally dependent on its ability to cross the cell membrane and accumulate at its site of action.[2] Therefore, quantifying the cellular uptake of FAAs is not merely a procedural step but a critical prerequisite for understanding their pharmacokinetic profile, mechanism of action, and potential therapeutic value.[3][4]

Mammalian cells possess a sophisticated network of solute carrier (SLC) proteins, or amino acid transporters, that mediate the influx and efflux of amino acids.[5][6][7] These transporters, such as the L-type amino acid transporter 1 (LAT1/SLC7A5), are frequently overexpressed in cancer cells to meet the high metabolic demand of proliferation, making them attractive targets for drug delivery.[1][5][8] FAAs often exploit these endogenous transport systems to enter the cell.[1] This guide provides a detailed, self-validating framework for designing and executing in vitro cell uptake assays for FAAs, with a primary focus on the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for absolute quantification and a discussion of ¹⁹F Nuclear Magnetic Resonance (NMR) for real-time, non-invasive analysis.

Assay Architecture: A Visual Overview

The experimental design is structured to move from exposing cells to the FAA analog to the final quantification of the intracellular concentration. Each stage includes critical washing and processing steps to ensure accuracy and reproducibility.

G cluster_prep I. Preparation cluster_exp II. Uptake Experiment cluster_quant III. Quantification CellCulture 1. Seed Cells (e.g., MCF-7, Caco-2) Incubate 2. Incubate Overnight (Allow attachment & recovery) CellCulture->Incubate Wash1 3. Pre-Wash (Remove old media) Incubate->Wash1 AddFAA 4. Add FAA Analog (Incubate at 37°C for set time) Wash1->AddFAA StopUptake 5. Stop Uptake & Wash (Ice-cold PBS) AddFAA->StopUptake Lyse 6. Cell Lysis (e.g., Methanol) StopUptake->Lyse Process 7. Process Lysate (Protein Precipitation) Lyse->Process Analyze 8. Analyze (LC-MS/MS or ¹⁹F NMR) Process->Analyze

Caption: High-level workflow for the in vitro cellular uptake assay.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Class II)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Water Bath (37°C)

  • Centrifuge (refrigerated, capable of >12,000 x g)

  • Multichannel Pipettes

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[9][10]

  • (Optional) High-field NMR Spectrometer with a broadband probe[11][12]

  • (Optional) Microplate Reader or Flow Cytometer for fluorescence assays[13][14]

Consumables & Reagents
  • Cell Lines:

    • Human breast cancer cell line (e.g., MCF-7)[1]

    • Human colon adenocarcinoma cell line (e.g., Caco-2)[15][16]

    • Cell lines stably overexpressing a specific transporter (e.g., S2-LAT1)[8]

  • Culture Media: As recommended by the cell line supplier (e.g., DMEM, EMEM) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

  • Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).

  • Assay Buffers: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% glucose.[17]

  • Test Compound: Fluorinated amino acid analog of interest.

  • Lysis/Extraction Solvent: LC-MS grade Methanol or Acetonitrile.[2]

  • Controls:

    • Known amino acid transporter inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for System L).[18]

    • Natural amino acid counterpart to the FAA analog.

  • Protein Quantification: Bicinchoninic acid (BCA) Protein Assay Kit.[19]

Detailed Experimental Protocols

This section is divided into the core experimental stages. The primary protocol describes quantification via LC-MS/MS, with alternative quantification methods discussed separately.

Part A: Cell Culture and Seeding
  • Causality: The choice of cell line is paramount and depends entirely on the research question. Cancer cell lines like MCF-7 are suitable for studying compounds targeting upregulated transporters, while Caco-2 cells are the standard for modeling intestinal absorption.[1][15][16] Seeding density must be optimized to ensure cells are in a logarithmic growth phase and form a consistent monolayer, preventing artifacts from over-confluence.

  • Culture Maintenance: Culture cells according to the supplier's recommendations. For this protocol, we will use MCF-7 cells.

  • Seeding: Approximately 24 hours before the assay, seed the MCF-7 cells into 12-well plates at a density of 2.0 x 10⁵ cells per well in 1 mL of complete culture medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere overnight to allow for cell attachment and recovery.

Part B: The Uptake Experiment
  • Causality: The switch to a simple buffer like HBSS ensures that amino acids present in the culture medium do not compete with the FAA analog during the uptake period. The most critical step is halting the transport process. This is achieved by rapidly aspirating the warm uptake buffer and immediately washing with ice-cold PBS.[2] The low temperature (4°C) effectively stops all energy-dependent transport processes, providing a precise endpoint for the uptake measurement.[20]

  • Pre-warm Buffer: Pre-warm the assay buffer (HBSS) to 37°C in a water bath.[17]

  • Prepare FAA Solution: Prepare the working solution of your FAA analog in the pre-warmed HBSS at the desired final concentration (e.g., 10 µM). Also prepare solutions for your controls (e.g., FAA + 1 mM BCH).

  • Wash Cells: Aspirate the culture medium from each well. Gently wash the cell monolayer twice with 1 mL of pre-warmed HBSS to remove any residual medium.

  • Initiate Uptake: After the final wash, add 0.5 mL of the FAA-containing HBSS (or control solutions) to the appropriate wells.

  • Incubate: Immediately return the plate to the 37°C incubator and incubate for the desired time period (e.g., 10 minutes). Time-course experiments (e.g., 2, 5, 10, 30 minutes) are recommended for initial characterization.

  • Terminate Uptake: Promptly remove the plate from the incubator. Aspirate the FAA solution and immediately wash the cells three times with 1 mL of ice-cold (4°C) PBS to remove any extracellular compound. Perform this step quickly and consistently across all wells.

Part C: Sample Preparation & Quantification
  • Causality: LC-MS/MS is the gold standard for its high sensitivity and specificity, allowing for the unambiguous quantification of the analyte even at very low concentrations.[3][9] Cell lysis with an organic solvent like methanol serves the dual purpose of releasing intracellular contents and precipitating proteins, which could otherwise interfere with the analysis.[2] Centrifugation pellets this protein debris, leaving the analyte in the supernatant, ready for analysis.

  • Cell Lysis: After the final cold PBS wash, add 200 µL of ice-cold methanol to each well. Incubate at room temperature for 15 minutes to ensure complete lysis.[2]

  • Harvest Lysate: Scrape the cells from the bottom of the well and transfer the entire cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Centrifuge the tubes at >12,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.[2]

  • Sample Collection: Carefully transfer the supernatant, which contains the intracellular FAA, to a new tube or an HPLC vial for LC-MS/MS analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS method. Create a standard curve by spiking known concentrations of the FAA analog into the same lysis buffer used for the samples. This is crucial for accurate quantification.[2][21]

  • Causality: ¹⁹F NMR offers a powerful, non-invasive alternative. Because fluorine is absent in biological systems, it provides a background-free window to observe the FAA directly within living cells.[12][22][23] This technique can distinguish between the compound in the extracellular medium and the intracellular environment in real-time, providing kinetic data without cell destruction.[11]

  • Cell Preparation: Grow and harvest a larger number of cells (typically >10⁷). After washing, resuspend the cell pellet in a known volume of assay buffer.

  • NMR Measurement: Transfer the cell suspension to an NMR tube. Acquire an initial ¹⁹F NMR spectrum.

  • Initiate Uptake: Add the FAA analog directly to the NMR tube and immediately begin acquiring spectra in real-time (e.g., every 1-2 minutes).[11][22]

  • Analysis: Monitor the change in the ¹⁹F signal intensity and chemical shift over time to determine uptake kinetics.

Part D: Data Normalization
  • Causality: The absolute amount of FAA measured in a well is meaningless without normalization, as it will vary with the number of cells. Normalizing the data to the total protein content of the well, determined by a BCA assay, corrects for variations in cell seeding and proliferation, ensuring that comparisons between different conditions are valid.[19]

  • After lysing the cells (Step C1), instead of proceeding directly to protein precipitation, a small aliquot of the lysate can be reserved for protein quantification.

  • Alternatively, parallel wells can be seeded and treated identically, but used solely for protein measurement. After the final wash (Step B6), lyse these cells with a buffer compatible with the BCA assay (e.g., RIPA buffer).

  • Perform the BCA assay according to the manufacturer's protocol.

  • Use the resulting protein concentration (in mg/mL) to normalize the FAA concentration (e.g., pmol of FAA / mg of protein).

The Self-Validating System: Experimental Controls

A robust assay is a self-validating one. The inclusion of proper controls is non-negotiable and provides confidence in the data by confirming the biological mechanisms at play.

G cluster_root cluster_controls Controls to Validate the Result Result Measured Uptake of FAA Temp Temperature Control Test at 4°C vs 37°C Expected: Low/No uptake at 4°C Conclusion: Process is energy-dependent Result->Temp Inhibitor Inhibitor Control Add known transporter inhibitor (e.g., BCH) Expected: Reduced uptake Conclusion: Uptake is mediated by that transporter Result->Inhibitor Competition Competition Control Add excess natural amino acid Expected: Reduced uptake Conclusion: FAA uses the same pathway as natural ligand Result->Competition Time Time-Course Measure uptake at multiple time points Expected: Uptake increases over time, may saturate Conclusion: Defines uptake kinetics Result->Time

Caption: Logical framework for experimental controls to ensure data integrity.

  • Temperature Dependence: Perform the uptake assay in parallel at 37°C and 4°C. A significant reduction in uptake at 4°C indicates an active, energy-dependent transport mechanism rather than passive diffusion.[20][24]

  • Inhibition Assay: Co-incubate the FAA with a known inhibitor of a suspected transporter system. For example, BCH is a well-characterized inhibitor of the LAT1 (System L) transporter.[18] A significant decrease in FAA uptake in the presence of the inhibitor provides strong evidence for the involvement of that specific transporter.[1]

  • Competition Assay: Co-incubate the FAA with a high concentration (e.g., 100-fold excess) of the corresponding natural amino acid. If the FAA utilizes the same transporter, the natural amino acid will compete for binding and reduce the uptake of the FAA.[18]

Data Presentation and Interpretation

Raw data from the LC-MS/MS should be processed to calculate the final intracellular concentration, normalized to protein content. Data should be presented clearly, with error bars representing standard deviation from at least three biological replicates.

Table 1: Example Data from a Validated Uptake Assay for "Fluoro-Leucine" in MCF-7 Cells

ConditionIncubation Time (min)Temperature (°C)Intracellular Fluoro-Leucine (pmol/mg protein ± SD)% of Control (37°C)
Control 1037150.4 ± 12.1100%
Low Temperature 1048.2 ± 1.55.5%
Inhibitor 103725.6 ± 4.317.0%
(+ 1 mM BCH)
Competition 103733.1 ± 5.922.0%
(+ 1 mM L-Leucine)
  • Interpretation: The data in Table 1 would strongly suggest that Fluoro-Leucine uptake is an active process (dramatically reduced at 4°C) and is primarily mediated by the System L (LAT) transporter (significantly blocked by both the inhibitor BCH and by competition with natural L-Leucine).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Inconsistent washing steps; Cell lifting during washes.Practice consistent pipetting; Ensure monolayer is not disturbed during washes; Use a multichannel pipette for simultaneous additions/aspirations.
Low or No Signal Compound is not cell-permeable; Incubation time is too short; Lysis is inefficient; Compound degradation.Increase incubation time or concentration; Confirm compound stability in buffer; Validate lysis procedure; Consider alternative quantification methods like ¹⁹F NMR.
High Background Signal Inefficient washing of extracellular compound.Increase the number and volume of cold PBS washes (e.g., 3-4 washes with 1-2 mL each). Ensure washes are performed rapidly after stopping uptake.

References

  • Kim, S. K., et al. (n.d.). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. Available at: [Link]

  • Okamura, E., et al. (2005). Real-time In-cell 19F NMR Study on Uptake of Fluorescent and Nonfluorescent 19F-Octaarginines into Human Jurkat Cells. Journal of the American Chemical Society. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (n.d.). Understanding the mechanistic uptake and exploring the applications of novel amino acid based ion pair complexes. University of Central Lancashire. Available at: [Link]

  • Ito, K., et al. (2009). Establishment and Characterization of Mammalian Cell Lines Stably Expressing Human L-Type Amino Acid Transporters. J-Stage. Available at: [Link]

  • GARDP. (n.d.). Intracellular concentration assays. REVIVE. Available at: [Link]

  • Yuan, Y., et al. (2023, March 31). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. PMC. Available at: [Link]

  • Kosters, M. H. A., et al. (2018, March 7). Evaluating Human Intestinal Cell Lines for Studying Dietary Protein Absorption. PMC. Available at: [Link]

  • Okamura, E., et al. (2005). Real-time In-cell 19F NMR Study on Uptake of Fluorescent and Nonfluorescent 19F-Octaarginines into Human Jurkat Cells. ResearchGate. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Available at: [Link]

  • Adamson, J., et al. (2023, December 15). Validation of the VITROCELL Mammalian 48 Exposure Module Using In Vitro Cytotoxicity via the Neutral Red Uptake Assay in Chinese Hamster Ovary Cells Following Exposure to Whole Smoke from Combustible Cigarettes. MDPI. Available at: [Link]

  • de la Cruz, G., et al. (2021). Quantification of the fluorine containing drug 5-fluorouracil in cancer cells by GaF molecular absorption via high-resolution continuum source molecular absorption spectrometry. ResearchGate. Available at: [Link]

  • Lavin, J. R., et al. (2023, January 5). Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell. STAR Protocols. Available at: [Link]

  • Werle, Y., & Kovermann, M. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. Available at: [Link]

  • Sudakov, A., et al. (2022). Fluorine NMR spectroscopy enables to quantify the affinity between DNA and proteins in cell lysate. Research Square. Available at: [Link]

  • Pham, T. P. N., et al. (2023, January 5). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • Phetcharat, J., et al. (2019, September 28). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI. Available at: [Link]

  • Bröer, S., & Bröer, A. (2020, August 26). Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How. PMC. Available at: [Link]

  • Academia.edu. (n.d.). Validation of in vitro assays to measure cytotoxicity in 3D cell cultures. Available at: [Link]

  • Singh, V., et al. (2013, August 15). LC-MS based assay to measure intracellular compound levels in Mycobacterium smegmatis: linking compound levels to cellular potency. PubMed. Available at: [Link]

  • ResearchGate. (2025, August 7). Validation of in vitro assays to measure cytotoxicity in 3D cell cultures. Available at: [Link]

  • Armstrong, M. R., & Ciborowski, S. M. (2022, November 22). Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. ACS Publications. Available at: [Link]

  • Thomas, F., et al. (2017). Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. ResearchGate. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit UP04 manual. Available at: [Link]

  • Mbeh, D. A., et al. (2021, July 24). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Cellular uptake of amino acids: Systems and regulation. Available at: [Link]

  • Naumov, V. A., et al. (2024, December 25). Transmembrane Amino Acid Transporters in Shaping the Metabolic Profile of Breast Cancer Cell Lines: The Focus on Molecular Biological Subtype. MDPI. Available at: [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2016, December 8). Synthesis and Preliminary Evaluation of 5-[ F]fluoroleucine. DukeSpace. Available at: [Link]

  • Liberty University. (n.d.). Analysis of An Amino Acid Labeled Fluorescent Dye. Scholars Crossing. Available at: [Link]

  • de la Osa, M., et al. (2020, December 22). Comparative Study of the Cellular Uptake and Intracellular Behavior of a Library of Cyclic Peptide–Polymer Nanotubes with Different Self-Assembling Properties. Biomacromolecules. Available at: [Link]

  • Saracevic, A., et al. (2008, September 15). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. PubMed. Available at: [Link]

  • Luchinat, E., et al. (2025, October 27). Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. PMC. Available at: [Link]

  • ChemBioChem. (2024, June 24). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Available at: [Link]

  • Bar-Or, Y., et al. (1998). Intracellular compounds quantification by means of flow cytometry in bacteria: application to xanthan production by Xanthomonas campestris. PubMed. Available at: [Link]

  • Wainhaus, S. B., & Korfmacher, W. A. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Available at: [Link]

  • Han, M., et al. (2016, August 3). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. Dove Medical Press. Available at: [Link]

  • ResearchGate. (n.d.). Amino acid transporter genes based on the SLC database[]. Available at: [Link]

  • Mbeh, D. A., et al. (2021, July 24). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. Available at: [Link]

  • VIBGYOR ePress. (2024, May 20). In-Vitro Cytotoxicity Assessment and Cellular Uptake Study of Novel FluoDot Nanoparticles on Human Cervical Carcinoma Cells. Available at: [Link]

  • mBio - ASM Journals. (2025, August 18). Matrix-independent screening of defluorination in vitro and in vivo. Available at: [Link]

  • Pham, T. P. N., et al. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. Available at: [Link]

  • Pham, T. P. N., et al. (2024, January 8). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE - University of Florence. Available at: [Link]

  • Marsh, E. N. G., et al. (2019, January 4). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: Animal Models and In Vivo Biodistribution Studies for Amino Acid PET Tracers

Introduction & Mechanistic Overview Amino acid positron emission tomography (PET) tracers have revolutionized neuro-oncology and systemic cancer imaging by overcoming the limitations of [18F]FDG, particularly in tissues...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Amino acid positron emission tomography (PET) tracers have revolutionized neuro-oncology and systemic cancer imaging by overcoming the limitations of [18F]FDG, particularly in tissues with high physiological glucose metabolism like the normal brain[1]. Tracers such as [11C]methionine ([11C]MET), O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), and [18F]fluciclovine exploit the upregulated amino acid transport systems in malignant cells[1][2].

The primary molecular targets for these radiopharmaceuticals are the L-type amino acid transporter 1 (LAT1; SLC7A5) and the alanine-serine-cysteine transporter 2 (ASCT2; SLC1A5)[3]. These transporters are overexpressed in a wide spectrum of human cancers to support the elevated metabolic demands of the "tumor metabolome"[3]. Mechanistically, the influx of essential amino acids via LAT1 and ASCT2 is intimately linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which drives protein synthesis, cell growth, and survival[2][3].

Pathway Tracer Amino Acid PET Tracer (e.g., [18F]FET, [11C]MET) LAT1 LAT1 Transporter (SLC7A5) Tracer->LAT1 Influx ASCT2 ASCT2 Transporter (SLC1A5) Tracer->ASCT2 Influx mTOR mTORC1 Pathway Activation LAT1->mTOR Activates TumorCell Tumor Cell Proliferation & Tracer Accumulation LAT1->TumorCell Trapping/Retention ASCT2->mTOR Activates mTOR->TumorCell Drives

Figure 1: LAT1/ASCT2-mediated amino acid tracer uptake and mTOR pathway activation in tumor cells.

Animal Model Selection: Causality and Best Practices

Selecting the appropriate murine model is critical for validating the pharmacokinetics and tumor-targeting efficacy of novel amino acid PET tracers.

  • Subcutaneous Xenografts (e.g., MCF-7, U87MG): These models are highly useful for the initial high-throughput screening of tracer uptake, target-to-background ratios, and basic structure-activity relationships[4].

  • Orthotopic Models (e.g., DBT gliomas, human GBM): For neuro-oncology tracers, orthotopic models are absolutely essential. They replicate the native tumor microenvironment and the blood-brain barrier (BBB). Unlike proliferation tracers like [18F]FLT, which require BBB disruption to enter the brain, [18F]FET can cross the intact BBB via specific amino acid transporters[5].

  • Experimental Causality: Why choose orthotopic over subcutaneous for brain tumors? The physiological expression of LAT1 at the BBB is stereospecific (L > D)[4]. To accurately assess a tracer's ability to penetrate the central nervous system and accumulate in invasive, non-enhancing glioma margins, the BBB must be intact—a physiological feature entirely absent in flank (subcutaneous) models[4][5].

Experimental Protocol: Ex Vivo Biodistribution Study

To ensure reproducibility across laboratories, biodistribution protocols must act as self-validating systems. The following step-by-step methodology ensures accurate quantification of mass-normalized tissue uptake (Percentage of Injected Dose per gram, %ID/g)[6][7].

Workflow Prep 1. Animal Preparation (Anesthesia & Temp Control) Inject 2. Tracer Injection (Tail Vein, Calibrated Dose) Prep->Inject Uptake 3. Uptake Phase (Dynamic PET/CT or Incubation) Inject->Uptake Harvest 4. Euthanasia & Tissue Harvest (Blood, Brain, Tumor, Organs) Uptake->Harvest Measure 5. Gamma Counting (Weighing & Radioactivity) Harvest->Measure Analyze 6. Data Analysis (%ID/g & SUV Calculation) Measure->Analyze

Figure 2: Step-by-step workflow for ex vivo biodistribution of radiotracers in rodent models.

Step-by-Step Methodology
  • Preparation and Dose Formulation:

    • Formulate the radiotracer in a physiological buffer (pH 7.4).

    • Prepare insulin syringes (27–30 gauge, 0.5 mL) containing 100–250 μL of the formulated tracer (approximately 1–5 MBq per mouse depending on the scanner/counter sensitivity)[6].

    • Critical Causality Step: Weigh each syringe on an analytical microbalance (accuracy < 0.01 mg) before injection. This establishes the exact pre-injection mass, which is far more accurate than relying on visual volume markings[6].

  • Animal Administration:

    • Anesthetize the mouse (e.g., 2% isoflurane) and place it on a heating pad. Reasoning: Maintaining body temperature prevents hypothermia-induced metabolic shifts that can alter radiotracer distribution[6].

    • Administer the tracer via a lateral tail vein injection.

    • Reweigh the empty syringe post-injection. The difference in mass corrects for residual activity left in the syringe hub, allowing for an exact calculation of the administered radioactive dose[6].

  • Uptake Phase and Euthanasia:

    • Allow the tracer to distribute for pre-determined time points (e.g., 5, 30, 60, and 120 min)[8].

    • Euthanize the animal via cervical dislocation under deep anesthesia or CO2 asphyxiation.

  • Tissue Harvesting and Gamma Counting:

    • Rapidly dissect the tumor, blood, brain, liver, pancreas, muscle, and other organs of interest.

    • Blot tissues dry to remove excess blood, place them in pre-weighed counting tubes, and record the exact tissue mass[6][7].

    • Measure the radioactivity of the tissues using an automated gamma counter. Include a standard reference (a known aliquot of the injected dose) to correct for radioactive decay during the counting process[6].

  • Data Analysis:

    • Calculate the %ID/g using the formula: [(Tissue Activity / Tissue Mass) / Total Injected Activity] * 100[6][7].

    • Calculate Target-to-Background ratios (e.g., Tumor-to-Brain) to evaluate the diagnostic contrast of the tracer[6][8].

Quantitative Data Summary

The following table summarizes the expected biodistribution profiles for common amino acid PET tracers in murine glioma models. It highlights the superior tumor-to-brain contrast achieved by amino acid tracers compared to standard glucose metabolism tracers like[18F]FDG[4][8].

PET TracerPrimary TargetTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Brain Ratio
[18F]AFETP Cationic AA TransportersDBT Glioma (Orthotopic)60 min~2.5 ± 1.011:1
[18F]FET LAT1 / LAT2DBT Glioma (Orthotopic)60 min~1.8 ± 0.54:1
[18F]FDG GLUT1 / HexokinaseDBT Glioma (Orthotopic)60 min~4.5 ± 1.20.8:1
L-[18F]1j LAT1 (Pan-cancer)U87MG (Orthotopic)60 min~8.7 ± 0.9>10:1

Note: Data aggregated from comparative preclinical evaluations[4][8].

Troubleshooting & Quality Control

  • High Background in Pancreas/Liver: Researchers often flag high abdominal uptake as an experimental error. However, amino acid tracers naturally accumulate in organs with high baseline protein synthesis and dense amino acid transporter expression (e.g., pancreas, liver). This is a physiological feature of the tracer, not a formulation failure[4].

  • Inconsistent %ID/g in Blood: High variance in blood radioactivity often stems from inconsistent sampling. Ensure complete exsanguination or use consistent blood sampling methods (e.g., cardiac puncture) prior to harvesting other organs. Residual blood in highly vascularized tissues can artificially inflate the apparent tissue uptake[6][7].

References

  • A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. nih.gov.[Link]

  • LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. nih.gov.[Link]

  • Amino acid transporters ASCT2 and LAT1 in cancer: Partners in crime? researchgate.net.[Link]

  • Fluorine-18 labeled amino acids for tumor PET/CT imaging. oncotarget.com.[Link]

  • 18F-AFETP, 18F-FET, and 18F-FDG Imaging of Mouse DBT Gliomas. nih.gov.[Link]

  • Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F-Fluorination. acs.org.[Link]

  • The Use of Longitudinal 18F-FET MicroPET Imaging to Evaluate Response to Irinotecan in Orthotopic Human Glioblastoma Multiforme Xenografts. plos.org.[Link]

Sources

Method

Analytical techniques for purity assessment of synthetic amino acids

Application Note: Advanced Purity Assessment of Synthetic Amino Acids Executive Summary: The Purity Triad In the synthesis of peptide therapeutics and peptidomimetics, the quality of the starting amino acid building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purity Assessment of Synthetic Amino Acids

Executive Summary: The Purity Triad

In the synthesis of peptide therapeutics and peptidomimetics, the quality of the starting amino acid building blocks is the single most critical variable controlling downstream yield and impurity profiles. Unlike standard small molecules, synthetic amino acids (SAAs) present a unique "Purity Paradox": a sample can be 99.9% chemically pure by HPLC but fail due to enantiomeric impurities (D-isomers) or counter-ion stoichiometry errors that skew gravimetric stoichiometry.

This guide moves beyond basic pharmacopeial testing to establish a Multi-Modal Purity Assessment Framework . We integrate three orthogonal techniques to ensure total quality control:

  • Chiral LC-MS/CAD: For enantiomeric excess (ee) and diastereomeric purity.

  • RP-UHPLC-CAD: For chemical purity (related substances) of non-chromophoric amino acids.

  • qNMR: For absolute potency (assay) and counter-ion quantification.

Strategic Analytical Framework

The following decision tree outlines the logic for selecting the appropriate analytical workflow based on the amino acid's physicochemical properties.

AminoAcidWorkflow Start Synthetic Amino Acid Sample CheckChrom Chromophore Present? (Trp, Tyr, Phe, Fmoc/Cbz protected) Start->CheckChrom Potency Absolute Potency & Salt Form Start->Potency YesChrom Yes: UV Detection (210-280 nm) CheckChrom->YesChrom Aromatic/Protected NoChrom No: Universal Detection Required CheckChrom->NoChrom Aliphatic (Gly, Ala, Leu...) ChiralCheck Chiral Center Assessment YesChrom->ChiralCheck SelectDet Select Detector: CAD (Preferred) or ELSD/MS NoChrom->SelectDet SelectDet->ChiralCheck MethodA Method A: CSP Column (Teicoplanin/Crown Ether) ChiralCheck->MethodA Direct Analysis (Preferred) MethodB Method B: Derivatization (OPA/FMOC) + C18 ChiralCheck->MethodB Low Sensitivity/Matrix Issues Final Comprehensive CoA: Chemical Purity + Chiral Purity + Weight % Assay MethodA->Final MethodB->Final qNMR 1H-qNMR (Internal Standard Method) Potency->qNMR qNMR->Final

Figure 1: Analytical Decision Tree for Synthetic Amino Acid Purity. This workflow prioritizes direct analysis (avoiding derivatization) and orthogonal potency determination.

Protocol 1: Enantiomeric Purity via Direct Chiral Chromatography

Context: Synthetic amino acids are prone to racemization during coupling or protection steps. Even 0.1% D-isomer contamination can lead to diastereomeric peptide impurities that are difficult to purify. Traditional derivatization (e.g., Marfey’s reagent) is time-consuming and can induce racemization itself. We utilize Macrocyclic Glycopeptide CSPs (Chiral Stationary Phases) for direct analysis.[1]

Methodology: Teicoplanin-Based Separation

This protocol uses a Teicoplanin-bonded phase (e.g., Astec CHIROBIOTIC T or Agilent Poroshell Chiral-T), which is ideal for underivatized amino acids due to its multimodal retention mechanism (ionic, H-bonding, and inclusion).

Instrument Configuration:

  • System: UHPLC with Binary Pump.

  • Detector: Charged Aerosol Detector (CAD) or MS (Single Quad). Note: UV is insufficient for aliphatic amino acids like Leucine or Proline.

  • Column: Agilent InfinityLab Poroshell 120 Chiral-T (2.7 µm, 4.6 x 100 mm) or Astec CHIROBIOTIC T (5 µm).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid).

    • Phase B: Methanol (LC-MS Grade).

    • Rationale: Ammonium formate provides the necessary ionic strength for the zwitterionic amino acids while being volatile for CAD/MS compatibility.

  • Sample Preparation:

    • Dissolve 1.0 mg of the SAA in 1 mL of Mobile Phase A.

    • Critical Step: If the SAA is hydrophobic (e.g., Fmoc-Leu-OH), dissolve initially in 100 µL Methanol, then dilute with Phase A. Vortex for 30s.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Lower temperatures often improve chiral resolution by reducing thermal motion).

    • Gradient: Isocratic 40:60 (A:B) is a standard starting point.

    • Optimization: If resolution < 1.5, decrease Methanol content to 40% to increase retention and interaction time with the chiral selector.

  • Data Analysis:

    • Calculate Enantiomeric Excess (

      
      ):
      
      
      
      
    • Acceptance Criteria: For peptide synthesis starting materials,

      
       is typically required.
      

Protocol 2: Chemical Purity (Related Substances) via RP-UHPLC-CAD

Context: "Chemical purity" refers to the absence of process impurities (truncated syntheses, side-chain deprotection byproducts). Since many amino acids lack chromophores, Charged Aerosol Detection (CAD) is the industry standard for "universal" response, offering better linearity and sensitivity than ELSD.

Methodology: HILIC or Ion-Pairing RP-LC

We employ a HILIC approach for polar, underivatized amino acids to ensure retention without aggressive ion-pairing reagents that suppress MS signals.

Instrument Configuration:

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Detector: CAD (Nebulizer Temp: 50°C).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile (pH 5.8).

    • Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile.

  • Gradient Profile:

    Time (min) % B Rationale
    0.0 90 High organic to retain polar zwitterions.
    10.0 50 Elute more hydrophobic impurities.
    12.0 50 Wash.
    12.1 90 Re-equilibration (Critical for HILIC).

    | 20.0 | 90 | HILIC requires long equilibration. |

  • System Suitability:

    • Inject a standard mix of the amino acid and its likely synthetic precursor (e.g., the aldehyde or ester).

    • Requirement: Resolution (

      
      ) > 2.0 between main peak and nearest impurity.
      

Protocol 3: Absolute Potency via qNMR

Context: HPLC provides area % purity, not weight % purity. A sample can be 100% pure by HPLC but contain 10% water or inorganic salts (counter-ions like chloride or trifluoroacetate). Quantitative NMR (qNMR) is the only definitive method to determine the "As Is" potency.

Methodology: Internal Standard 1H-NMR

  • Internal Standard Selection:

    • Maleic Acid: Excellent for most amino acids (singlet at ~6.3 ppm, stable, high purity).

    • DSS-d6: Used if the region 6.0-6.5 ppm is crowded.

  • Sample Preparation:

    • Weigh exactly ~20 mg of SAA (

      
      ) and ~10 mg of Maleic Acid standard (
      
      
      
      ) into a vial.
    • Precision: Use a micro-balance with readability to 0.001 mg.

    • Dissolve in 600 µL

      
       (or DMSO-
      
      
      
      for protected AAs).
  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32 (Sufficient for S/N > 250).

    • Spectral Width: -2 to 14 ppm.

  • Calculation:

    
    
    Where:
    
    • 
       = Integral area[3]
      
    • 
       = Number of protons (e.g., 2 for Maleic Acid singlet)
      
    • 
       = Molecular Weight[4]
      
    • 
       = Mass weighed[4]
      
    • 
       = Purity of the Internal Standard (usually 99.9%+)
      

Comparative Data: Detector Selection Guide

FeatureUV-Vis (210 nm)ELSDCADMass Spec (MS)
Applicability Aromatic AAs (Phe, Tyr, Trp) or Protected (Fmoc)UniversalUniversalIonizable compounds
Linearity ExcellentPoor (Log-log)Good (Quadratic/Linear with Power Function)Variable (Matrix effects)
Sensitivity High (for chromophores)LowHigh (sub-nanogram)Very High
Gradient Stability GoodGoodExcellentGood
Recommendation Routine QC for Protected AAs Obsolete Best for Underivatized Aliphatic AAs Trace Impurity ID

References

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Supelco Reporter, Vol. 29.4. Link

  • Agilent Technologies. "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." Application Note 5994-1363EN, 2019. Link

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.
  • Thermo Fisher Scientific. "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." Application Note 70304. Link

  • ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006. Link

Sources

Application

Cell culture studies using fluorophenylalanine derivatives for transport analysis

[label="Fluorophenylalanine Derivative\n(e.g., 18F-Fluoro... LAT1 Antiport Mechanism: Fluorophenylalanine influx coupled with endogenous amino acid efflux.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Fluorophenylalanine Derivative\n(e.g., 18F-Fluoro...

LAT1 Antiport Mechanism: Fluorophenylalanine influx coupled with endogenous amino acid efflux.

Experimental Design Principles & Causality

To ensure scientific integrity, a transport assay must be a self-validating system . The following parameters are engineered to isolate LAT1 kinetics from confounding biological variables:

  • Cell Line Selection: Models such as MCF-7 (human breast adenocarcinoma) and U87 MG (human glioblastoma) are selected due to their validated, constitutive overexpression of LAT1[1].

  • Buffer Selection (Sodium Dependency): Neutral amino acids can be transported by both Na+-independent systems (System L, e.g., LAT1) and Na+-dependent systems (System ASC, System A)[2]. To isolate LAT1 activity, assays must be performed in a Na+-free buffer (e.g., Hank's Balanced Salt Solution where NaCl is substituted with equimolar Choline Chloride). This completely abolishes the function of Na+-dependent transporters like ASCT2 and SNAT2[2].

  • Pharmacological Validation: True LAT1 transport is validated through competitive inhibition. Co-incubation with 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) blocks System L, while JPH203 acts as a highly specific LAT1 inhibitor[1][3]. Conversely,

    
    -(methylamino)isobutyric acid (MeAIB) is used as a negative control to confirm the absence of System A contribution[1].
    
  • Thermodynamic Control: Carrier-mediated transport is temperature-dependent. A parallel control plate incubated at 4°C is mandatory. At 4°C, transporter conformational shifts are halted; thus, any signal detected represents non-specific membrane binding or passive diffusion. Subtracting the 4°C signal from the 37°C signal yields the true carrier-mediated uptake.

Step-by-Step Protocol: Fluorophenylalanine Uptake Assay

Reagents Required
  • Target cell lines (e.g., MCF-7, U87 MG)

  • Na+-free HBSS (137 mM Choline-Cl, 5.4 mM KCl, 1.3 mM CaCl2, 0.8 mM MgSO4, 0.4 mM KH2PO4, 0.3 mM Na2HPO4, 5.6 mM D-glucose, 10 mM HEPES, pH 7.4)

  • Fluorophenylalanine tracer (radiolabeled 18F/14C or stable 19F isotope)

  • Inhibitors: BCH (10 mM), MeAIB (10 mM), JPH203 (10 µM)

  • Lysis Buffer: 0.1 M NaOH or RIPA buffer

Methodology

Step 1: Cell Seeding and Preparation Seed cells in 24-well tissue culture plates at a density of


 cells/well. Culture for 24-48 hours until they reach 80-90% confluence.
Causality: Sub-confluent monolayers ensure uniform exposure to the tracer and prevent contact inhibition from downregulating metabolic transporters.

Step 2: Depletion Phase (Starvation) Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Na+-free HBSS. Incubate the cells in Na+-free HBSS for 15 minutes at 37°C. Causality: This step depletes intracellular endogenous amino acids that could act as competitive inhibitors against the fluorinated probe, thereby maximizing the signal-to-noise ratio.

Step 3: Tracer Incubation (Uptake Phase) Aspirate the depletion buffer. Add 250 µL of Na+-free HBSS containing the fluorophenylalanine tracer (e.g., 1-500 µM for kinetic profiling) to each well. For inhibition studies, pre-mix the tracer with specific inhibitors (BCH, JPH203, or MeAIB)[1][3]. Incubate exactly for the predetermined linear uptake time (typically 1 to 5 minutes) at 37°C. Run a parallel plate at 4°C. Causality: Measuring uptake during the initial linear phase ensures that the calculated rate reflects true influx (


) before intracellular accumulation triggers significant efflux via the antiport mechanism.

Step 4: Termination of Uptake Rapidly aspirate the tracer solution and immediately wash the wells three times with 1 mL of ice-cold Na+-free HBSS or PBS. Causality: The sudden drop in temperature rigidifies the lipid bilayer and instantly halts LAT1 conformational changes, trapping the internalized tracer and preventing efflux during the wash steps.

Step 5: Cell Lysis and Quantification Add 250 µL of 0.1 M NaOH to each well and incubate for 30 minutes to lyse the cells. Collect the lysate. Quantify the tracer concentration using a gamma counter (for 18F-labeled probes) or LC-MS/MS (for stable 19F probes). Causality: NaOH efficiently solubilizes cellular proteins and membranes. A small aliquot of this lysate must be reserved to determine total protein concentration (e.g., via BCA assay) to normalize the uptake data (pmol/mg protein/min).

Workflow Seed 1. Cell Seeding (MCF-7, U87 MG) Wash 2. Wash & Deplete (Na+-free HBSS) Seed->Wash Incubate 3. Tracer Incubation (+/- Inhibitors) Wash->Incubate Stop 4. Terminate Uptake (Ice-cold PBS) Incubate->Stop Lysis 5. Cell Lysis (0.1 M NaOH) Stop->Lysis Quantify 6. Quantification (LC-MS / Gamma) Lysis->Quantify

Experimental workflow for isolating and quantifying LAT1-mediated cellular transport.

Data Presentation: Kinetic Parameters of Fluorinated Probes

Quantitative transport data for various fluorinated amino acid derivatives highlights their specificity and affinity for LAT1. The table below summarizes key kinetic parameters derived from established cell culture models.

Fluorinated DerivativePrimary Transporter(s)Affinity (

)
Specific Inhibitor(s)Primary Application
[18F]Fluciclovine LAT1, ASCT2, SNAT2230.4 µM (LAT1)92.0 µM (ASCT2)BCH, MeAIBProstate cancer PET imaging[2]
18F-FBPA LAT1~100 - 200 µMJPH203, BCHBNCT & Tumor PET[4]
FAMT LAT1 (Exclusive)~25 - 50 µMJPH203Highly specific tumor PET[5]
2-[18F]FELP LAT1N/ABCH (>99%), JPH203Glioblastoma PET imaging[3]

Note: The exclusive selectivity of FAMT for LAT1 over LAT2 is driven by its alpha-methyl group, preventing off-target accumulation in normal tissues expressing LAT2[5].

References

  • Assessment of Amino Acid/Drug Transporters for Renal Transport of [18F]Fluciclovine (anti-[18F]FACBC) in Vitro - MDPI.
  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - NIH.
  • Transport of 3-Fluoro-L-alpha-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET - ResearchG
  • New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma - ResearchG
  • Exploration of the threshold SUV for diagnosis of malignancy using 18F-FBPA PET/CT - d-nb.info.
  • Exploration of the threshold SUV for diagnosis of malignancy using 18F-FBPA PET/CT - NIH.

Sources

Method

Application Note: Precision Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids

Abstract & Strategic Overview The incorporation of unnatural amino acids (UAAs)—such as N-methylated residues, -disubstituted amino acids (e.g., Aib), and -amino acids—is a pivotal strategy in medicinal chemistry to enha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The incorporation of unnatural amino acids (UAAs)—such as N-methylated residues,


-disubstituted amino acids (e.g., Aib), and 

-amino acids—is a pivotal strategy in medicinal chemistry to enhance proteolytic stability and membrane permeability. However, these modifications introduce significant steric bulk and electronic deactivation, rendering standard SPPS protocols (e.g., HBTU/DIEA) ineffective.

This guide moves beyond generic "recipe" style protocols to provide a mechanistic approach to synthesizing difficult sequences. Success relies on three pillars: Resin Architecture , Activation Kinetics , and Solvation Thermodynamics .

The "Difficult Sequence" Decision Matrix

Before initiating synthesis, categorize your UAA challenge level to select the appropriate activation strategy.

UAA_Strategy cluster_legend Difficulty Level Start Analyze UAA Structure Type1 Steric Bulk (e.g., t-Bu-Gly, Cyclohexyl-Ala) Start->Type1 Type2 N-Alkylated (e.g., N-Me-Ala, Peptoids) Start->Type2 Type3 α,α-Disubstituted (e.g., Aib, Deg) Start->Type3 Action1 Use DIC/Oxyma Double Couple Type1->Action1 Action2 Use HATU or COMU Check for Diketopiperazine Type2->Action2 Action3 Acyl Fluoride (TFFH) or PyAOP + Microwave Type3->Action3 Low Standard Med Moderate High Severe

Figure 1: Strategic decision tree for coupling reagent selection based on amino acid sterics.

Pre-Synthesis Planning: Resin & Linker Chemistry

Resin Selection: The Case for 2-Chlorotrityl Chloride (CTC)

For sequences containing UAAs, especially at the C-terminus, 2-Chlorotrityl Chloride (CTC) resin is superior to Wang or Rink Amide resins for two mechanistic reasons:

  • Steric Bulk Accommodation: The trityl linker is extremely bulky, which paradoxically prevents the aggregation of the growing chain near the resin surface.

  • Prevention of Diketopiperazine (DKP) Formation: N-alkylated amino acids (like N-Me-Ala) and Proline are prone to back-biting the ester linkage, forming DKP and cleaving the peptide prematurely. The steric bulk of the CTC linker suppresses this side reaction [1].

Solvent Strategy

Standard DMF is often insufficient for hydrophobic UAAs.

  • Recommendation: Use NMP (N-methylpyrrolidone) or a binary mixture of DMF/DCM (1:1) for coupling steps. The DCM helps solubilize protected hydrophobic segments, while NMP swells the resin more effectively than DMF.

Core Protocol 1: Resin Loading (The Critical First Step)

Loading the first UAA onto CTC resin requires care to avoid hydrolysis of the chloride linker.

Reagents:

  • Fmoc-UAA-OH (1.2 eq relative to resin capacity)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • DCM (Anhydrous)[1]

Step-by-Step:

  • Swell: Place CTC resin in a reactor and swell with dry DCM for 30 mins. Drain.

  • Dissolve: Dissolve Fmoc-UAA-OH in dry DCM. Add DIPEA.

  • Load: Add solution to the resin.[2][3][4][5][6] Agitate gently for 2 hours at room temperature.

    • Expert Tip: Do not use DMF here; alcohol impurities in DMF can react with the chlorotrityl group.

  • Cap: Add Methanol (0.5 mL per gram resin) to the reaction mixture and mix for 15 mins. This caps unreacted chloride sites.[4]

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[4]

Core Protocol 2: Coupling "Difficult" UAAs

This section details the coupling of the incoming amino acid onto the resin-bound chain.[3][7][8]

Reagent Selection Guide
UAA ClassRecommended ReagentBaseAdditiveMechanism/Notes
Standard Bulky (e.g., Val, Ile)DICNoneOxyma PureLow racemization; Oxyma is safer/more efficient than HOBt [2].
N-Methylated (e.g., N-Me-Phe)HATU or COMUDIPEAHOAt7-azabenzotriazole (in HATU) utilizes the "neighboring group effect" to accelerate coupling [3].

-Disubstituted
(e.g., Aib)
PyAOP or TFFHTMP/DIPEANoneTFFH generates acid fluorides in situ, the smallest activated species to penetrate steric shields [4].
Protocol A: Coupling N-Methylated Amino Acids (HATU Method)

N-methyl groups eliminate the hydrogen bond donor on the amide, altering the backbone conformation and increasing steric hindrance for the next incoming residue.

  • Deprotection: Standard 20% Piperidine/DMF (2 x 10 min).

    • Note: Monitor deprotection closely; secondary amines are slower to deprotect than primary amines.

  • Activation (Pre-mix):

    • Combine Fmoc-AA-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in NMP.

    • Add DIPEA (8 eq) immediately before adding to resin.

    • Critical: Do not let the activated ester sit for >2 mins before adding to resin to avoid epimerization.

  • Coupling: Shake for 2–4 hours.

  • Double Coupling: Drain. Repeat step 2-3 if the residue is known to be difficult (e.g., N-Me-Ala followed by another bulky residue).

Protocol B: Coupling Aib/Deg (Acyl Fluoride Method)

For extremely hindered amino acids like Aib (


-aminoisobutyric acid), standard esters (OBt/OAt) are often too bulky to reach the amine. Acid fluorides are small and highly reactive.
  • Activation:

    • Dissolve Fmoc-Aib-OH (4 eq) in dry DCM.

    • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq).

    • Add DIPEA (8 eq).[1][2]

  • Coupling: Add to resin immediately. Reaction time: 1–2 hours.

    • Validation: This method is robust for Aib-Aib couplings where HATU often fails [5].

Monitoring & Quality Control

The standard Kaiser test (Ninhydrin) relies on primary amines and will fail (false negative) for N-methylated residues or secondary amines (e.g., Proline).

The Chloranil Test (For Secondary Amines)

Use this for any N-alkylated UAA.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure:

    • Take a few resin beads in a small tube.

    • Add 2 drops of A and 2 drops of B.

    • Wait 5 minutes.

  • Interpretation:

    • Blue/Green beads: Positive (Free secondary amine present → Coupling Incomplete).

    • Colorless/Amber beads: Negative (Coupled successfully).

Troubleshooting: The "Magic Mixture" & Microwave

When standard protocols fail (aggregation or incomplete coupling), deploy these advanced tactics.

Disaggregating Solvents ("Magic Mixture")

Aggregation occurs when peptide chains form inter-chain hydrogen bonds (beta-sheets), collapsing the resin.

  • Solution: Use a solvent mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 2M LiCl in DMF. These chaotropic agents disrupt hydrogen bonding.

Microwave-Assisted Synthesis

Microwave energy directly heats the dipole of the polar amide backbone, causing chain movement that exposes the N-terminus.

  • Standard AA: 75°C, 5 mins.

  • Cysteine/Histidine: Max 50°C (Risk of racemization at higher temps) [6].

  • Difficult UAAs (Aib, N-Me): 75°C or even 90°C is often required and tolerated due to the lack of an alpha-proton (for Aib) or high stability.

Troubleshooting_Flow Problem Incomplete Coupling (Positive Chloranil) Step1 Double Couple (Fresh Reagents) Problem->Step1 Step2 Change Solvent (NMP or DCM/DMF) Step1->Step2 Still Fails Step3 Microwave Heating (75°C) Step2->Step3 Still Fails Step4 Cap & Move On (If <5% unreacted) Step3->Step4 Still Fails

Figure 2: Escalation workflow for incomplete couplings.

References

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides."[9] Journal of the American Chemical Society. Link

  • Wenschuh, H., et al. (1994).[10] "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues."[10] The Journal of Organic Chemistry. Link

  • Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Fluorinated Organic Compounds

From the desk of a Senior Application Scientist Welcome, researchers and innovators. The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, bestowing unique p...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome, researchers and innovators. The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, bestowing unique properties like enhanced metabolic stability and altered lipophilicity.[1][2] However, these same properties often turn purification into a formidable challenge. The unique electronic nature of the C-F bond can lead to unexpected chromatographic behavior, difficult crystallization, and persistent impurities.[3][4]

This guide is structured to address the common, and often frustrating, issues encountered in the purification of fluorinated organic compounds. We will move from foundational principles to specific, actionable troubleshooting guides for the most common purification techniques, supported by field-proven protocols and explanations of the underlying chemistry.

Part 1: Foundational Challenges: Why Are Fluorinated Compounds Different?

Understanding the "why" is critical to solving the "how." The challenges in purifying these compounds stem directly from the unique properties of the fluorine atom.

Question: My fluorinated analog is eluting much faster/slower on silica/C18 than its non-fluorinated parent. What's happening?

Answer: This is a classic issue rooted in fluorine's complex effect on molecular polarity.

  • The Polarity Paradox: A single fluorine atom is highly electronegative, creating a strong C-F bond dipole. However, for groups like trifluoromethyl (-CF₃), the symmetrical arrangement of the dipoles can lead to a molecule with a low overall dipole moment but a high quadrupole moment. This can weaken interactions with polar stationary phases like silica gel.[3]

  • Reduced Hydrogen Bond Acceptance: Organic fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen.[5] This significantly reduces its retention on normal-phase silica, where hydrogen bonding to silanol groups is a primary retention mechanism.

  • Increased Hydrophobicity (Sometimes): In reversed-phase chromatography, replacing hydrogen with fluorine often increases the compound's hydrophobicity and retention time. For example, many fluorinated analytes are more retentive on C18 columns than their non-fluorinated counterparts.[6] However, for highly fluorinated molecules, a "fluorous" character emerges, leading to repulsion from hydrocarbonaceous C18 phases, a phenomenon known as solvophobicity, which can cause unexpectedly early elution.[7]

Part 2: Troubleshooting Chromatographic Purification

Chromatography is the workhorse of purification. Here, we tackle the most frequent problems head-on.

FAQ 1: Poor Resolution & Peak Tailing on C18 Columns

Question: I'm analyzing a basic, fluorine-containing amine, and I'm getting terrible peak tailing and poor resolution on my C18 column. What are my options?

Answer: This is a multi-faceted problem. Basic amines interact ionically with residual acidic silanol groups on the silica backbone of C18 columns, causing tailing. Fluorination can also alter the pKa of the amine, further complicating matters.[3][8]

Solution Workflow:

hplc_troubleshooting cluster_options Troubleshooting Options cluster_opt1 cluster_opt2 cluster_opt3 start Poor Peak Shape for Fluorinated Basic Analyte opt1 Option 1: Modify Mobile Phase start->opt1 Quickest to try opt2 Option 2: Change Stationary Phase start->opt2 Most effective opt3 Option 3: Check Method Parameters start->opt3 Good practice sol1a Add Acidic Modifier (e.g., 0.1% TFA or Formic Acid) opt1->sol1a sol1b Use Ion-Pairing Agent (e.g., HFBA) opt1->sol1b sol2a Switch to a PFP Column (Pentafluorophenyl) opt2->sol2a sol2b Use a Modern End-Capped C18 Column opt2->sol2b sol3a Reduce Sample Load opt3->sol3a sol3b Match Sample Solvent to Mobile Phase opt3->sol3b

Caption: Troubleshooting workflow for poor peak shape.

In-Depth Explanation & Protocols:

  • Modify the Mobile Phase:

    • Acidic Modifiers (TFA, Formic Acid): Adding 0.1% acid to the mobile phase protonates the basic analyte, ensuring a single ionic species. It also protonates the silanol groups, suppressing the unwanted ionic interactions causing tailing.[8]

    • Ion-Pairing Agents (Heptafluorobutyric Acid - HFBA): For very basic compounds or challenging separations, an ion-pairing agent like HFBA can be highly effective. The hydrophobic tail of HFBA adsorbs to the stationary phase, while its acidic head-group forms a tight ion pair with the protonated basic analyte, improving peak shape and retention.[8]

  • Change the Stationary Phase (The PFP Column Advantage):

    • Pentafluorophenyl (PFP) columns are often superior to C18 for separating fluorinated and basic compounds.[8] They offer multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole, π-π, and hydrogen bonding.[8][9] This alternative selectivity can resolve peaks that co-elute on a C18.

    column_interactions cluster_c18 C18 Column cluster_pfp PFP Column c18_phase C18 Stationary Phase (Hydrocarbon Chains) analyte1 Fluorinated Analyte c18_phase->analyte1 Hydrophobic Interactions pfp_phase PFP Stationary Phase (Fluorinated Phenyl Ring) analyte2 Fluorinated Analyte pfp_phase->analyte2 Hydrophobic π-π Stacking Dipole-Dipole Shape Selectivity

    Caption: Interaction mechanisms of C18 vs. PFP columns.

    Experimental Protocol: Method Development for a Fluorinated Piperidine [8]

    • Column Selection: Start with a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm).

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Filter both phases through a 0.22 µm filter.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 5 µL

      • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

    • Evaluation: Assess peak shape, retention, and resolution. Compare results to a standard C18 column under identical conditions to demonstrate the alternative selectivity of the PFP phase.

FAQ 2: Removing Fluorinated Reagents and By-products

Question: My reaction using Selectfluor is complete, but I'm struggling to remove the unreacted reagent and by-products from my less-polar product by column chromatography.

Answer: This is a common bottleneck. Fluorinating reagents and their by-products often have polarities similar to the desired product, making chromatographic separation inefficient. A highly effective strategy is to use scavenger resins.[10]

Scavenger Resin Strategy:

Scavenger resins are solid-supported reagents that react with and bind to specific types of excess reagents or by-products, allowing them to be removed by simple filtration. This dramatically simplifies the work-up and purification.[10]

Issue / By-productRecommended Scavenger Resin TypeExample Resin FunctionalityRationale
Excess Electrophilic Reagent (e.g., Selectfluor, NFSI)Nucleophilic ResinPolymer-supported Amine or ThiolThe resin's nucleophilic groups react with the electrophilic fluorine source, sequestering it from the solution.[10]
Acidic By-products (e.g., HF)Basic ResinPolymer-supported Carbonate or AmineThe basic resin neutralizes and binds the acidic by-product, preventing it from degrading sensitive products.[10]
Excess Nucleophilic Fluoride (e.g., DAST by-products)Electrophilic ResinPolymer-supported IsocyanateThe resin's electrophilic sites react with and trap the nucleophilic fluoride species.[10]

Protocol: Quenching and Scavenging of an Electrophilic Fluorination Reaction

  • Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Resin Addition: Add the appropriate scavenger resin (e.g., polymer-supported amine, ~3-5 equivalents relative to the excess reagent) to the reaction flask.

  • Stirring: Stir the resulting slurry at room temperature for 2-4 hours. The time may need to be optimized. Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug, washing the resin thoroughly with the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product is now significantly purer and ready for final polishing by flash chromatography or crystallization.

Part 3: Troubleshooting Crystallization

Question: My fluorinated compound oils out or refuses to crystallize from common solvent systems. Why is it so difficult?

Answer: The crystallization of fluorinated compounds can be notoriously challenging. Fluorine's weak ability to form strong, directional intermolecular interactions like hydrogen bonds disrupts predictable crystal packing.[11] Furthermore, the rigid nature of C-F bonds can limit the conformational flexibility needed to adopt a stable crystal lattice.[7]

Troubleshooting Strategies:

  • Embrace "Fluorous" Interactions: If your molecule is highly fluorinated, consider using a fluorous solvent (e.g., perfluorohexanes) as an anti-solvent. The principle of "like-dissolves-like" can promote self-assembly and crystallization.[1]

  • Solvent Screening: Expand your solvent screen beyond the usual suspects.

    • Halogenated Solvents: Solvents like dichloromethane or chloroform can have favorable dipole interactions.

    • Aromatic Solvents: Toluene or xylenes can induce crystallization through π-π stacking if your molecule has aromatic regions.

    • Ethereal Solvents: Diethyl ether or MTBE can be excellent for slow evaporation methods.

  • Leverage Thermal Behavior: Some fluorinated compounds exhibit complex thermal behavior, such as forming liquid crystal phases before melting.[12][13] Cooling slowly from the isotropic liquid phase may allow the molecules to self-organize into a smectic or nematic phase, which can then act as a pre-ordered state for crystallization at a lower temperature.[12]

  • Consider C-H···F Hydrogen Bonds: While weak, C-H···F interactions can play a structure-directing role.[11] Co-crystallization with a molecule rich in activated C-H bonds might provide the necessary scaffolding for lattice formation.

Part 4: FAQs on Purity Analysis

Question: I'm using ¹⁹F NMR to assess purity, but the spectrum is complex and the integration seems off. What should I be aware of?

Answer: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and the lack of natural background signals.[14][15] However, there are several pitfalls:

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (~800 ppm), which is much larger than for ¹H NMR.[15] This can make it difficult to set the correct spectral width, potentially leading to folded peaks and inaccurate integration. Always ensure your spectral width encompasses all expected signals.

  • Complex Couplings: ¹⁹F nuclei couple not only to ¹H but also to other ¹⁹F nuclei over multiple bonds (²J, ³J, ⁴J, and even higher). This can result in highly complex, overlapping multiplets that are difficult to interpret and integrate accurately.

  • Relaxation and NOE Issues: The relaxation times (T1) of ¹⁹F nuclei can vary significantly, which can affect signal intensity and integration, especially in quantitative experiments. It is often necessary to use a longer relaxation delay than in standard ¹H NMR. The Nuclear Overhauser Effect (NOE) can also be a factor. For accurate quantification, consider using inverse-gated decoupling sequences.

  • Baseline Artifacts: The large spectral width and high sensitivity can sometimes lead to baseline roll and "probe ringing," which can interfere with the integration of broad signals.

Despite these challenges, ¹⁹F NMR is invaluable for identifying and quantifying fluorinated species, often detecting impurities missed by other methods.[14][16]

References
  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Gas-chromatographic identification of fluorine-containing organic compounds Source: ResearchGate (originally published in Journal of Analytical Chemistry) URL: [Link]

  • Title: Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment Source: Dalhousie University Thesis/Dissertation URL: [Link]

  • Title: Fluorine Remove Agent Source: FORTUNE Environmental Protection URL: [Link]

  • Title: Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching Source: PFAS Central URL: [Link]

  • Title: Organofluorine chemistry Source: Wikipedia URL: [Link]

  • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Purification of organic fluorine compounds Source: Google Patents URL
  • Title: Removal of fluorine from organic materials Source: Google Patents URL
  • Title: Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Reagent treatment of fluorin-containing wastewater from the processing industry Source: Journal of Mining Institute URL: [Link]

  • Title: Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation Source: MDPI URL: [Link]

  • Title: Common Faults and Troubleshooting Methods in HPLC Column Source: Hawach Scientific URL: [Link]

  • Title: Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups Source: CHIMIA URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: Fluorination Remains Key Challenge in API Synthesis Source: Pharmaceutical Technology URL: [Link]

  • Title: Non-Target Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography Source: ChemRxiv URL: [Link]

  • Title: Solving problems fluorine 19F with NMR spectroscopy Source: PubMed URL: [Link]

  • Title: Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching Source: ACS Publications URL: [Link]

  • Title: Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics Source: MDPI URL: [Link]

  • Title: 18F-Fluorination: Challenge and Opportunity for Organic Chemists Source: ACS Publications URL: [Link]

  • Title: Intramolecular Hydrogen Bond Involving Organic Fluorine in the Derivatives of Hydrazides: An NMR Investigation substantiated by DFT based theoretical calculations Source: ResearchGate URL: [Link]

  • Title: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale Source: CHIMIA URL: [Link]

  • Title: 18F-Fluorination: Challenge and Opportunity for Organic Chemists Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior Source: MDPI URL: [Link]

  • Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: ACS Publications URL: [Link]

  • Title: Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env Source: Phenomenex URL: [Link]

  • Title: Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes Source: NSF Public Access Repository URL: [Link]

  • Title: Safety First—Best Practices and Risk Management for Flash Chromatography Source: Teledyne ISCO URL: [Link]

  • Title: Process for removing organic fluorides from hydrocarbons Source: Google Patents URL
  • Title: Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses Source: Royal Society of Chemistry URL: [Link]

  • Title: Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations Source: ResearchGate URL: [Link]

  • Title: The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: What are the methods to remove fluoride naturally or biologically? Source: ResearchGate URL: [Link]

  • Title: Crystal Structure Evolution of Fluorine under High Pressure Source: ACS Publications URL: [Link]

  • Title: Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives Source: Royal Society of Chemistry URL: [Link]

  • Title: Modern Strategies in Organofluorine Chemistry Source: Science of Synthesis URL: [Link]

  • Title: SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft Source: SGS URL: [Link]

  • Title: method and apparatus for purifying ultra-high purity hydrogen fluoride Source: WIPO Patentscope URL: [Link]

Sources

Optimization

Improving the stability of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid solutions

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-3-(2-fluoro-5-methylphenyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid. Its purpose is to address common challenges related to the stability of its solutions, ensuring experimental reproducibility and the integrity of your results.

Introduction: The Challenge of Stability

2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is a non-canonical, fluorinated amino acid. The incorporation of fluorine can endow peptides and proteins with advantageous properties, such as enhanced thermal stability, altered hydrophobicity, and resistance to enzymatic degradation.[1][][3] However, the very reactivity that makes this compound a valuable tool in drug discovery and protein engineering also presents challenges for its handling and storage in solution. Ensuring the stability of your solutions is paramount, as degradation can lead to loss of active compound, introduction of impurities, and ultimately, unreliable experimental outcomes.

This guide is structured to help you proactively prevent stability issues and effectively troubleshoot them should they arise.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid?

A: The choice of solvent depends on the final application. For stock solutions, high-purity DMSO is often a good starting point due to its excellent solvating power for a wide range of organic molecules. For aqueous buffers intended for biological assays, solubility can be limited. A common practice is to prepare a high-concentration stock in DMSO and then dilute it into the final aqueous buffer. Note that for some amino acid derivatives, water solubility can be achieved, sometimes requiring sonication.[4] Always filter aqueous solutions through a 0.22 µm filter before use to ensure sterility and remove any particulates.[4]

Q2: How should I store solid compound and prepared solutions?

A: Proper storage is critical to prevent degradation. The solid form is generally stable when stored under recommended conditions.[5][6] Solutions, however, are more susceptible to degradation.[7] Refer to the table below for general recommendations.

FormTemperatureConditionsRationale
Solid Powder 2-8°C or -20°CSealed in a dry, dark environment.[8]Minimizes degradation from moisture, light, and thermal stress.
Stock Solution (in DMSO) -80°CAliquoted in small, single-use volumes.Prevents repeated freeze-thaw cycles which can accelerate degradation. Storage at -80°C significantly slows chemical reactions.[4]
Working Solution (Aqueous) 2-8°C (Short-term)Prepare fresh before each experiment.Aqueous solutions are generally less stable; preparing them fresh is the best practice to ensure compound integrity.[7]

Q3: What are the visible signs of solution instability or degradation?

A: Visual inspection can be the first line of defense. Look for:

  • Precipitation or Cloudiness: This may indicate that the compound is falling out of solution due to poor solubility at that concentration or temperature, or that a degradant is insoluble.

  • Color Change: A change in color, such as yellowing, can be a sign of oxidative or light-induced degradation.

  • Phase Separation: In mixed-solvent systems, this can indicate a change in the properties of the solvent or the solute.

Q4: Can I reuse a thawed stock solution?

A: It is strongly discouraged. Repeated freeze-thaw cycles introduce thermal stress and can increase the concentration of dissolved gases like oxygen, which can promote oxidative degradation. Aliquoting stock solutions into single-use volumes is a critical best practice.[4]

Troubleshooting Guide: Loss of Compound Integrity

This section addresses the common problem of observing a lower-than-expected concentration of the target compound or the appearance of unknown impurities during analysis.

Symptom: Loss of Active Compound or Appearance of Unknown Peaks in HPLC/LC-MS

You've prepared a solution of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid, but subsequent analysis by HPLC or LC-MS shows a reduced peak area for your compound and/or the emergence of new, unidentified peaks.

Potential Causes & Diagnostic Workflow

The stability of an amino acid in solution is a multifactorial issue. The primary culprits are typically hydrolysis, oxidation, and photodegradation. The following workflow will help you systematically identify the root cause.

TroubleshootingWorkflow symptom Symptom: Loss of Compound / New Peaks cause_ph Potential Cause: pH-Mediated Hydrolysis symptom->cause_ph cause_ox Potential Cause: Oxidation symptom->cause_ox cause_light Potential Cause: Photodegradation symptom->cause_light cause_temp Potential Cause: Thermal Degradation symptom->cause_temp diag_ph Diagnostic Step: 1. Measure pH of solution. 2. Prepare solutions in buffers of varying pH (e.g., 5.0, 7.4, 8.5). 3. Analyze stability over time via HPLC. cause_ph->diag_ph diag_ox Diagnostic Step: 1. Prepare solution with de-gassed (sparged) solvent. 2. Compare stability to solution prepared with non-sparged solvent. 3. Consider adding an antioxidant (e.g., ascorbic acid). cause_ox->diag_ox diag_light Diagnostic Step: 1. Prepare two aliquots of the solution. 2. Wrap one in aluminum foil (dark) and expose the other to ambient light (light). 3. Compare stability over time. cause_light->diag_light diag_temp Diagnostic Step: 1. Prepare aliquots and store at different temperatures (e.g., 4°C, RT, 37°C). 2. Monitor degradation rate at each temperature. cause_temp->diag_temp solution_ph Solution: Use a buffered system at the optimal pH. Avoid strongly acidic or alkaline conditions. diag_ph->solution_ph solution_ox Solution: Use de-gassed solvents. Work under an inert atmosphere (N₂ or Ar) if necessary. diag_ox->solution_ox solution_light Solution: Store solutions in amber vials. Protect from direct light during experiments. diag_light->solution_light solution_temp Solution: Store solutions at recommended low temperatures (-20°C or -80°C). Prepare working solutions fresh. diag_temp->solution_temp

Caption: Troubleshooting workflow for compound degradation.

Detailed Corrective Actions and Preventative Measures
  • Controlling pH-Mediated Hydrolysis:

    • Mechanism: The amino acid contains both an amine and a carboxylic acid group, as well as an amide-like peptide bond in larger structures. These are susceptible to both acid- and base-catalyzed hydrolysis. The ester linkages in derivatives are particularly vulnerable.[9] In neutral or alkaline conditions, the amino group can also facilitate undesirable side reactions.[10]

    • Prevention: Avoid unbuffered water or solvents with unknown pH. Use a well-characterized buffer system (e.g., phosphate or citrate) to maintain a stable pH, typically between 6.0 and 7.5 for most amino acid-based compounds. Verify the pH of your final solution after all components have been added.

  • Preventing Oxidation:

    • Mechanism: The aromatic ring and the benzylic position are potentially susceptible to oxidation by dissolved molecular oxygen, which can be catalyzed by trace metal ions or light.

    • Prevention: Use high-purity solvents. To remove dissolved oxygen, sparge solvents with an inert gas like argon or nitrogen for 15-20 minutes before use. If the compound is exceptionally sensitive, consider handling it in a glovebox or under a blanket of inert gas.

  • Avoiding Photodegradation:

    • Mechanism: Aromatic systems can absorb UV light, which can provide the energy to initiate degradation reactions. This is a common issue for many small molecule drugs and reagents.

    • Prevention: Always store the solid compound and its solutions protected from light. Use amber vials or tubes, or wrap standard containers in aluminum foil.[11] Minimize exposure to ambient lab lighting during experimental procedures.

  • Minimizing Thermal Degradation:

    • Mechanism: Chemical reactions, including degradation, occur faster at higher temperatures. While many compounds are stable at room temperature for short periods, extended exposure can lead to a significant loss of integrity.

    • Prevention: Adhere strictly to the recommended storage temperatures.[4][8] For sensitive experiments, keep working solutions on ice. Thaw frozen stocks quickly when needed, use them immediately, and discard any unused portion. Never refreeze.[4]

Protocols & Methodologies
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a stable, high-concentration stock solution suitable for long-term storage.

Materials:

  • 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile, single-use polypropylene microcentrifuge tubes

Procedure:

  • Pre-weighing: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: On a calibrated balance, accurately weigh the desired amount of the compound directly into the amber glass vial. Example: For 1 mL of a 10 mM solution (MW ≈ 197.21 g/mol ), weigh 1.97 mg.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber-colored (or foil-wrapped) microcentrifuge tubes in volumes appropriate for your experiments (e.g., 10 µL or 20 µL aliquots).

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Immediately place the aliquots in an -80°C freezer for long-term storage.

Protocol 2: Monitoring Solution Stability via HPLC-UV

This protocol provides a general method to assess the stability of your compound over time.

Instrumentation & Reagents:

  • HPLC system with a UV detector and autosampler

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Your prepared solution of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid

Procedure:

  • Initial Analysis (T=0): As soon as your solution is prepared, inject it onto the HPLC system to obtain the initial chromatogram. This is your baseline.

  • Incubation: Store your solution under the conditions you wish to test (e.g., 4°C, room temperature, exposed to light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from your test solution and inject it into the HPLC system using the same method.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the T=0 value. A decrease in area indicates degradation.

    • Calculate the percent remaining: (Peak Area at T=x / Peak Area at T=0) * 100.

    • Monitor the chromatogram for the appearance and growth of new peaks, which correspond to degradation products.

Example HPLC Method:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength for compound)
Gradient 10% B to 90% B over 15 minutes, hold 2 min, return to 10% B
References
  • Safety Data Sheet. (n.d.). AAPPTec.
  • Bohl, C. E., & Koksch, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(2), 527-541. Retrieved from [Link]

  • Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(38), 13712-13713. Retrieved from [Link]

  • Salwiczek, M., et al. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. PubMed. Retrieved from [Link]

  • Pokhrel, N., et al. (2024). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein: Molecular Simulation. Taylor & Francis Online. Retrieved from [Link]

  • Ogueri, K. S., et al. (2019). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. ResearchGate. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 787-793. Retrieved from [Link]

Sources

Troubleshooting

Artifacts in cell-based assays with fluorinated compounds and how to avoid them

Executive Summary: The "Fluorine Tax" in Screening Fluorine is a cornerstone of medicinal chemistry, present in over 20% of pharmaceuticals. It modulates lipophilicity ( ), metabolic stability, and binding affinity.[1] H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Tax" in Screening

Fluorine is a cornerstone of medicinal chemistry, present in over 20% of pharmaceuticals. It modulates lipophilicity (


), metabolic stability, and binding affinity.[1] However, in cell-based assays, these same properties introduce distinct artifacts—colloidal aggregation , metabolic defluorination , and plasticware adsorption —that often masquerade as genuine biological activity.

This guide provides the diagnostic frameworks to differentiate between true pharmacological potency and fluorine-mediated interference.

Diagnostic Modules

Module A: The "False Inhibitor" (Colloidal Aggregation)

The Issue: Highly fluorinated compounds often exhibit poor aqueous solubility. rather than precipitating visibly, they form sub-micrometer colloidal aggregates. These colloids sequester enzymes and proteins non-specifically, leading to false-positive inhibition in biochemical and cell-based assays.

The Mechanism: Fluorine increases hydrophobicity. When the compound concentration exceeds its Critical Aggregation Concentration (CAC), it forms a colloid. This surface adsorbs proteins, inhibiting them without binding to the active site.

Symptoms:

  • Steep dose-response curves (Hill slope > 2.0).

  • Inhibition is reversed by increasing enzyme concentration.

  • Inconsistent results between varying buffer ionic strengths.

Validation Protocol: The Detergent Sensitivity Test To confirm aggregation, repeat the assay with the addition of a non-ionic detergent (e.g., Triton X-100 or Tween-80).

  • Standard Assay: Run dose-response (Control).

  • Detergent Arm: Run dose-response + 0.01% Triton X-100.

  • Analysis:

    • If

      
       shifts significantly (>5-fold) or activity disappears:Artifact (Aggregation).  Detergents disrupt colloids, eliminating the false signal.
      
    • If

      
       remains stable:True Interaction. 
      

Workflow Diagram:

AggregationArtifact Compound Fluorinated Compound (High LogP) Aqueous Aqueous Assay Buffer Compound->Aqueous Colloid Colloidal Aggregate (Sub-micron particle) Aqueous->Colloid > CAC Sequestration Non-specific Adsorption (Enzyme Sequestration) Colloid->Sequestration Enzyme Target Protein/Enzyme Enzyme->Sequestration FalsePos FALSE POSITIVE (Apparent Inhibition) Sequestration->FalsePos Detergent Add 0.01% Triton X-100 FalsePos->Detergent Validation Step Disruption Colloid Disruption Detergent->Disruption TrueResult Activity Restored (Artifact Confirmed) Disruption->TrueResult

Figure 1: Logic flow for identifying colloidal aggregation artifacts using detergent sensitivity.

Module B: The "False Agonist" (Metabolic Defluorination)

The Issue: Cells with high metabolic activity (e.g., hepatocytes, HepG2) can oxidatively defluorinate compounds. The released fluoride ion (


) is not inert.[2] In the presence of trace aluminum (

), ubiquitous in glass and low-grade salts, it forms Fluoroaluminate (

)
.

The Mechanism:


 is a tetrahedral geometric mimic of the phosphate group (

). It binds to the GDP-bound state of G-proteins (G

subunits), mimicking the

-phosphate of GTP. This locks the G-protein in a constitutively active state, causing false activation in GPCR assays.

Symptoms:

  • Unexpected activation of G-protein signaling (cAMP,

    
     flux) in the absence of an agonist.
    
  • Cytotoxicity that correlates with metabolic duration, not just peak concentration.

  • Inhibition of Ser/Thr phosphatases (another target of

    
    ).
    

Validation Protocol: The Fluoride Trap

  • Chelation: Add a specific chelator (e.g., Deferoxamine) to bind trace aluminum. If the signal disappears, it was likely

    
    -mediated.
    
  • Metabolic Control: Test the compound in a metabolically incompetent cell line (e.g., CHO cells vs. HepG2). If activity is only seen in HepG2, suspect a metabolite.

Pathway Diagram:

Defluorination Drug Fluorinated Drug CYP Metabolism (CYP450) Drug->CYP F_ion Free Fluoride (F-) CYP->F_ion Oxidative Defluorination AlF4 Fluoroaluminate (AlF4-) (Phosphate Mimic) F_ion->AlF4 + Al3+ Al Trace Aluminum (Al3+) Al->AlF4 GDP G-Protein (GDP-bound) AlF4->GDP Mimics gamma-PO4 Active Constitutive Activation (False Agonism) GDP->Active

Figure 2: Mechanism of fluoroaluminate interference in G-protein signaling pathways.

Module C: The "Vanishing Compound" (Surface Adsorption)

The Issue: Fluorine substitution often increases lipophilicity (


) without increasing solubility. These "greasy" compounds adhere rapidly to polystyrene (PS) microplates and pipette tips, effectively lowering the actual concentration in the well.

Data Presentation: Material Compatibility Table

MaterialAdsorption RiskRecommendation
Polystyrene (PS) High Avoid for storage; use only for final readouts if necessary.
Polypropylene (PP) Moderate Standard for storage, but fluorinated compounds still bind.
Glass / Low-Binding Low Gold Standard for fluorinated compound preparation.
Acoustic Transfer None Eliminates tip-based loss entirely.

Validation Protocol: The Supernatant Check

  • Incubate compound in the assay plate for the standard duration (cell-free).

  • Transfer supernatant to a mass spectrometer (LC-MS).

  • Compare detected concentration vs. theoretical input.

  • Rule of Thumb: If recovery is <80%, switch to low-binding plates or coat plates with BSA/Serum prior to addition.

Frequently Asked Questions (FAQ)

Q: Can 19F-NMR be used to screen for these artifacts? A: Yes. 19F-NMR is excellent for detecting aggregation. A sharp, single fluorine peak indicates a dissolved monomer. Broadening or disappearance of the peak usually indicates the formation of high-molecular-weight aggregates or precipitation.

Q: Does the position of the fluorine atom matter for defluorination? A: Absolutely. Fluorines on aromatic rings are generally stable. However, fluorines on aliphatic chains—especially those adjacent to heteroatoms or oxidizable positions (e.g.,


)—are susceptible to oxidative defluorination by P450 enzymes.

Q: I see "fluorescence quenching" in my FRET assay. Is this the fluorine? A: Unlikely to be the fluorine atom itself. C-F bonds are not strong quenchers. However, if the fluorination makes the compound aggregate (Module A), the aggregate particle can scatter light or quench fluorescence via proximity effects. Always run the detergent test first.

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today. [Link]

  • Feng, B. Y., et al. (2007). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology. [Link]

  • Strunecká, A., & Patočka, J. (2002). Aluminofluoride complexes: new phosphate analogues for laboratory investigations and potential danger for living organisms. General Physiology and Biophysics. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Strategies for Reducing Background Noise in PET Imaging with Novel Tracers

Welcome to the technical support center for PET imaging with novel tracers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for PET imaging with novel tracers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and mitigating background noise in your experiments. As Senior Application Scientists, we have compiled this guide based on field-proven insights and authoritative sources to ensure the scientific integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when using a novel PET tracer?

A1: Background noise in PET imaging is a multifaceted issue that can obscure the true signal from your target. The primary sources can be broadly categorized as follows:

  • Tracer-Specific Factors:

    • Non-Specific Binding: The tracer may bind to tissues or receptors other than the intended target. This is a common challenge with novel tracers, especially those with high lipophilicity, which can lead to increased binding to plasma proteins and other tissues.[1][2]

    • Radiometabolites: The body's metabolism can break down the tracer into radioactive metabolites.[3][4][5][6][7][8] These metabolites may have different biodistribution profiles than the parent tracer and can accumulate in non-target tissues, contributing to background signal.[3][4][5][7]

    • Plasma Protein Binding: A high degree of binding to plasma proteins like albumin can reduce the amount of free tracer available to bind to the target and can contribute to a higher background signal in the blood pool.[1][2][3][9]

  • Physiological Factors:

    • Natural Physiological Uptake: Some organs and tissues naturally accumulate certain types of molecules. For example, tracers targeting fibroblast activation protein (FAP) may show uptake in areas of wound healing or inflammation, not just tumors.[10]

    • Anesthesia Effects: Anesthetics used during preclinical imaging can alter physiological parameters like cerebral blood flow and cardiac output, which in turn can affect the biodistribution of the PET tracer and contribute to background noise.[11][12]

  • Technical and Methodological Factors:

    • Scanner Calibration and Quality Control: Improper scanner calibration can lead to inaccuracies in data collection and correction, resulting in poor image quality.[10]

    • Inaccurate Attenuation and Scatter Correction: Failure to properly correct for the attenuation and scatter of photons leads to image artifacts and quantification errors.[12][13][14][15][16][17] Scattered and random events are significant sources of noise in PET images.[18]

    • Patient or Animal Motion: Movement during the scan can cause blurring and artifacts, effectively increasing background noise and reducing image quality.[19]

    • Suboptimal Image Reconstruction Parameters: The choice of reconstruction algorithm and its parameters, such as the number of iterations and subsets, significantly impacts image noise and signal recovery.[20][21][22][23]

Q2: How does the metabolic stability of a novel tracer impact background noise?

A2: The metabolic stability of a PET tracer is a critical factor influencing background noise and overall image quality.[4][5] An ideal tracer should remain intact in the body for a sufficient duration to allow for target accumulation and clearance from non-target tissues.

When a tracer is rapidly metabolized, it can lead to several issues:

  • Formation of Radiometabolites: The resulting radiometabolites may have different pharmacokinetic and binding properties than the parent compound.[3][6]

  • Altered Biodistribution: These metabolites can accumulate in non-target organs and tissues, creating a high background signal that can obscure the specific signal from the target of interest.[3][4][5][7] For instance, if a radiometabolite cannot cross the blood-brain barrier while the parent tracer can, this might not be a significant issue for brain imaging.[7] However, if the metabolites accumulate in other organs, it can complicate whole-body imaging.

  • Complex Quantification: The presence of multiple radioactive species (parent tracer and its metabolites) in the blood and tissues complicates the kinetic modeling required for accurate quantification of target engagement.[3]

Strategies to improve metabolic stability include chemical modifications of the tracer, such as deuteration, which can sometimes slow down metabolism by cytochrome P450 enzymes.[4][5][6][8]

Q3: Why is optimizing the uptake time between tracer injection and scanning crucial?

A3: Optimizing the uptake time is a critical step in achieving a high signal-to-noise ratio. This period allows for the tracer to distribute throughout the body, bind to its target, and clear from non-target tissues and the blood pool.

  • Too Short an Uptake Time: If the scan is performed too early, the tracer may not have sufficiently accumulated at the target site, and high levels of circulating tracer in the blood will contribute to a high background signal.[10]

  • Too Long an Uptake Time: Conversely, if the scan is performed too late, the signal from the target may decrease due to radioactive decay, and for some tracers, dissociation from the target may occur. While longer uptake times generally allow for better clearance from non-target tissues, the optimal window depends on the specific kinetics of the tracer and its radioactive half-life.[10]

The ideal uptake time is a balance between maximizing target uptake and minimizing background signal. This is often determined empirically during the tracer validation phase through dynamic scanning or imaging at multiple time points.

Troubleshooting Guides

Issue 1: High Background Signal Despite Optimized Injected Dose and Uptake Time

You have optimized the injected dose and the uptake time for your novel tracer, but the resulting PET images still exhibit a high background, leading to a poor tumor-to-background ratio.

Potential Causes and Solutions
Potential CauseTroubleshooting Steps & Explanation
High Non-Specific Binding 1. Evaluate Tracer Lipophilicity: Highly lipophilic tracers tend to exhibit higher non-specific binding.[1] Consider if chemical modifications can be made to the tracer to reduce its lipophilicity without compromising target affinity. 2. In Vitro Autoradiography: Perform autoradiography on tissue sections from your animal model to visually assess the extent of non-specific binding. Compare binding in tissues with and without the target of interest.[24][25] 3. Blocking Studies: Co-inject a high dose of a non-radioactive version of your tracer or a known ligand for the target. A significant reduction in signal in the target tissue with minimal change in background tissues confirms specific binding and can help quantify the non-specific component.[7]
Problematic Radiometabolites 1. Metabolite Analysis: Analyze blood and urine samples at various time points post-injection using techniques like radio-HPLC or radio-TLC to identify and quantify radiometabolites.[3][6] 2. Characterize Metabolite Biodistribution: If significant metabolites are identified, determine if they are contributing to the background signal in the regions of interest. This may involve synthesizing the metabolite standards and evaluating their biodistribution independently. 3. Improve Metabolic Stability: Consider chemical modifications to the tracer, such as deuteration at sites of metabolic attack, to slow down its breakdown.[4][5][6][8]
High Plasma Protein Binding 1. Measure Free Fraction in Plasma: Use techniques like ultrafiltration or equilibrium dialysis to determine the percentage of the tracer that is bound to plasma proteins.[1][3][9] High plasma protein binding can lead to a persistent blood pool signal.[1] 2. Dynamic PET Imaging: Acquire dynamic PET data to better characterize the kinetics of the tracer in the blood pool and tissues. This can help in kinetically modeling and potentially correcting for the blood pool signal.
Experimental Workflow: Investigating High Background Noise

G cluster_0 Initial Observation cluster_1 Troubleshooting Pathways cluster_2 Potential Solutions A High Background Signal in PET Image B Metabolite Analysis (Radio-HPLC/TLC) A->B Is metabolism rapid? C Assess Non-Specific Binding (Blocking Study & Autoradiography) A->C Is off-target uptake high? D Measure Plasma Protein Binding (Ultrafiltration) A->D Is blood pool signal persistent? E Modify Tracer Chemistry (e.g., Deuteration) B->E F Refine Tracer Structure (Reduce Lipophilicity) C->F G Kinetic Modeling to Correct for Blood Pool Signal D->G

Workflow for troubleshooting high background noise.
Issue 2: Poor Image Quality Characterized by High Noise and Low Contrast

Your reconstructed PET images appear "grainy" or "noisy," making it difficult to delineate small structures or quantify tracer uptake accurately.

Potential Causes and Solutions
Potential CauseTroubleshooting Steps & Explanation
Suboptimal Acquisition Parameters 1. Scan Duration: Increasing the scan duration per bed position allows for the collection of more coincidence events, which can improve the signal-to-noise ratio (SNR).[20] However, this needs to be balanced with practical considerations like animal welfare and scanner time. 2. Acquisition Mode: Ensure you are using the appropriate acquisition mode (e.g., 3D list-mode) for your scanner and application, as this can impact sensitivity.
Inadequate Image Reconstruction 1. Algorithm Selection: Iterative reconstruction algorithms (e.g., OSEM, TrueX) are generally preferred over filtered back-projection as they can better model the statistical nature of PET data and reduce noise.[20][21] The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling can further enhance image quality.[21][22] 2. Iterations and Subsets: The number of iterations and subsets in iterative reconstruction is a critical trade-off. Increasing these parameters can improve signal recovery in small lesions but will also amplify image noise.[10][21] It is essential to optimize these parameters for your specific scanner and tracer, often using phantom studies.[20][21][22] 3. Post-Reconstruction Filtering: Applying a smoothing filter, such as a Gaussian filter, after reconstruction can effectively reduce image noise.[10][23] The full width at half maximum (FWHM) of the filter should be carefully chosen to avoid excessive blurring of the image and loss of resolution.[23]
Incorrect Data Corrections 1. Attenuation Correction: Ensure that an accurate attenuation map is being used. For PET/CT, this is derived from the CT scan.[15] For PET/MR, various methods are used to generate a pseudo-CT from the MR images, and inaccuracies can lead to quantification errors.[15][16] 2. Scatter Correction: Verify that the scatter correction algorithm is appropriate and functioning correctly. Uncorrected scattered events contribute to a diffuse background signal, reducing contrast.[12] 3. Randoms Correction: The correction for random coincidences is crucial, especially at high count rates. Improper correction can add noise to the image.[18]
Scanner Performance 1. Daily and Periodic QC: Regularly perform quality control (QC) procedures on the PET scanner according to the manufacturer's recommendations. This ensures that the detectors are functioning correctly and that the system is properly calibrated.[10] Phantom scans (e.g., using a NEMA/IEC NU2 phantom) can be used to assess image quality parameters like resolution, contrast, and noise.[10]
Protocol: Quality Control of PET Imaging using a Phantom
  • Phantom Preparation:

    • Use a standardized phantom, such as the NEMA/IEC NU2 image quality phantom.

    • Fill the background compartment with a known activity concentration of a positron-emitting isotope (e.g., 18F).

    • Fill the "hot" spheres with a higher, known activity concentration to simulate lesions with a specific target-to-background ratio.

  • Phantom Positioning:

    • Place the phantom in the center of the scanner's field of view (FOV).

  • Acquisition:

    • Acquire PET and CT (or MR) data using the same protocol that will be used for your preclinical or clinical studies.

  • Reconstruction and Analysis:

    • Reconstruct the phantom data using a range of reconstruction parameters (e.g., different numbers of iterations and subsets, various post-reconstruction filters).

    • Analyze the reconstructed images to calculate key image quality metrics:

      • Contrast Recovery Coefficient (CRC): Measures the ability to recover the true activity concentration in the hot spheres.

      • Signal-to-Noise Ratio (SNR): Quantifies the level of the signal relative to the background noise.[22]

      • Coefficient of Variation (COV): Measures the noise in the background region.

    • The optimal reconstruction parameters are those that provide the best balance between high contrast recovery and low noise.

Visualizing the Reconstruction Trade-off

G cluster_0 Reconstruction Parameters cluster_1 Image Quality Metrics A Increase Iterations/Subsets B Improved Signal Recovery (Higher Contrast) A->B Positive Effect C Amplified Image Noise (Lower SNR) A->C Negative Effect

The trade-off in optimizing iterative reconstruction parameters.

References

  • OPTIMIZING PET-CT IMAGE RECONSTRUCTION PARAMETERS FOR DIAGNOSTIC IMAGING USING NON-TOF ALGORITHMS. (n.d.).
  • A Method for PET Attenuation Correction Using Background Radiation in PET/MRI. (2022). 2022 IEEE Nuclear Science Symposium and Medical Imaging Conference (NSS/MIC).
  • Optimization of Reconstruction Parameters for Discovery 710 Positron Emission ... - PMC. (n.d.).
  • Plasma protein binding in PET - TPC. (2008, April 2).
  • Optimization of acquisition and reconstruction parameters of a TOF PET/CT scanner. (2012, May 15).
  • Optimizing Image Reconstruction Parameters in Time of Flight PET/CT Imaging: a Phantom Study | Frontiers in Biomedical Technologies. (n.d.).
  • A Method for PET Attenuation Correction Using Background Radiation in PET/MRI | Request PDF - ResearchGate. (2022, November 5).
  • Optimization of Spatial Resolution and Image Reconstruction Parameters for the Small-Animal Metis™ PET/CT System - MDPI. (2022, May 11).
  • Improving OncoFAP signal-to-noise ratio in PET imaging - Benchchem. (n.d.).
  • MRI for attenuation correction in PET: methods and challenges - PMC. (n.d.).
  • Novel plasma protein binding analysis method for a PET tracer and its radiometabolites: A case study with [11C]SMW139 to explain the high uptake of radiometabolites in mouse brain - PubMed. (2022, September 20).
  • A review of PET attenuation correction methods for PET-MR - PMC. (2023, September 11).
  • Novel Denoising Methods for Dynamic Positron Emission Tomography - UWDC. (n.d.).
  • Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites - bioRxiv.org. (2022, September 28).
  • Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites - bioRxiv.org. (2022, September 28).
  • Preserving Preclinical PET Quality During Intratherapeutic Imaging in Radionuclide Therapy with Rose Metal Shielding Reducing Photon Flux | Journal of Nuclear Medicine. (2019, May 1).
  • Attenuation correction for whole-body PET imaging using automated fuzzy clustering-based segmentation method - HUG. (n.d.).
  • Novel Tracers and Radionuclides in PET Imaging | Request PDF - ResearchGate. (2025, August 10).
  • Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC. (n.d.).
  • Noise reduction with cross-tracer and cross-protocol deep transfer learning for low-dose PET - PMC. (n.d.).
  • Validating novel tau PET tracer [F-18]-AV-1451 (T807) on postmortem brain tissue - PMC. (n.d.).
  • Causes of Noise in PET imaging | PDF - Slideshare. (n.d.).
  • Dealing with PET radiometabolites - PMC - NIH. (n.d.).
  • Preclinical PET and SPECT Imaging in Small Animals: Technologies, Challenges and Translational Impact - MDPI. (2025, December 31).
  • Denoising and dose reduction techniques for Positron Emission Tomography. (n.d.).
  • Novel plasma protein binding analysis method for a PET tracer and its radiometabolites: A case study with [C-11]SMW139 to explain the high uptake of radiometabolites in mouse brain. (2022, September 20).
  • Characterization and Reduction of Noise in PET Data Using MVW-PCA - DiVA. (2010, February 3).
  • Quantitative preclinical PET imaging: opportunities and challenges - Frontiers. (2014, February 28).
  • Preclinical PET and SPECT Imaging in Small Animals: Technologies, Challenges and Translational Impact | Request PDF - ResearchGate. (2026, January 2).
  • Archive ouverte UNIGE Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer's disease in the contex. (2021, February 16).
  • Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer's Disease - MDPI. (2021, January 30).
  • Effects of metabolism on PET imaging - ResearchGate. (2016, October 1).
  • Dissecting the Binding Profile of PET Tracers to Corticobasal Degeneration Tau Fibrils. (2021, August 31).
  • Noise Analysis and Reconstruction of PET Image - International Journal of Science and Research (IJSR). (2014, November 15).
  • Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer's Association and Society for Nuclear Medicine and Molecular Imaging Workgroup. (2025, June 1).
  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed. (2023, July 15).
  • Determination of plasma protein binding of positron emission tomography radioligands by high-performance frontal analysis - PubMed. (2014, September 15).
  • Motion-correction strategies for enhancing whole-body PET imaging - PMC - NIH. (n.d.).
  • Strategies for improvement of PET instrumentation performance and imaging methodology - HUG. (n.d.).
  • Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC. (2019, March 11).
  • Unsupervised background removal by dual-modality PET/CT guidance: application to PSMA imaging of metastases | Journal of Nuclear Medicine. (2021, May 1).
  • Optimal filtering strategies for task-specific functional PET imaging - bioRxiv.org. (2024, April 28).
  • Noise Issues Prevailing in Various Types of Medical Images - Biomedical and Pharmacology Journal. (2018, September 13).
  • PET/CT background noise and its effect on speech recognition - ResearchGate. (2021, November 1).
  • FDG-PET demonstrating normal high background uptake (a) - ResearchGate. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Radiotracer Guide: 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid vs. [18F]FDG in Glioma Imaging

Part 1: Executive Summary & Verdict In the context of glioma imaging, 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid (hereafter referred to as [¹⁸F]2F-5M-Phe , a specific fluorinated phenylalanine analog) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Verdict

In the context of glioma imaging, 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid (hereafter referred to as [¹⁸F]2F-5M-Phe , a specific fluorinated phenylalanine analog) represents a significant advancement in specificity over the historical gold standard, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) .

While [¹⁸F]FDG remains the workhorse of general oncology due to the Warburg effect, its utility in neuro-oncology is severely limited by high physiological glucose uptake in the healthy brain cortex. In contrast, [¹⁸F]2F-5M-Phe targets the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . This transporter is overexpressed in glioma cells but shows minimal activity in healthy brain tissue, resulting in superior Tumor-to-Background Ratios (TBR) and clearer delineation of tumor margins.

The Verdict:

  • Use [¹⁸F]FDG for: Whole-body metastasis screening or high-grade gliomas where blood-brain barrier (BBB) disruption is massive.

  • Use [¹⁸F]2F-5M-Phe for: Precise tumor delineation, low-grade glioma detection, surgical planning, and differentiating true progression from pseudo-progression (radiation necrosis).

Part 2: Mechanistic Foundation

To understand the experimental divergence, one must analyze the uptake mechanisms.

[¹⁸F]FDG: Metabolic Trapping

FDG is transported via GLUT1 and GLUT3 . Once inside the cell, it is phosphorylated by Hexokinase II to FDG-6-Phosphate. Unlike glucose, it cannot undergo glycolysis and is "trapped."

  • Limitation: Healthy neurons are obligate glucose consumers, creating a "noisy" background that obscures tumors.

[¹⁸F]2F-5M-Phe: Transport Specificity

This tracer is a substrate for LAT1 (SLC7A5) , an amino acid exchanger. Gliomas upregulate LAT1 to import leucine and phenylalanine for protein synthesis.

  • Advantage:[1][2][3] The methyl group at the 5-position and fluorine at the 2-position enhance lipophilicity and affinity for LAT1 while preventing rapid metabolism. Healthy brain tissue has low amino acid uptake, creating a "quiet" background.

Mechanistic Pathway Diagram

G Blood Blood Stream BBB Blood-Brain Barrier (Endothelium) Blood->BBB GLUT1 Blood->BBB LAT1 NormalBrain Healthy Cortex (High GLUT, Low LAT1) BBB->NormalBrain High Uptake (Background Noise) BBB->NormalBrain Minimal Uptake Glioma Glioma Cell (High GLUT, High LAT1) BBB->Glioma Uptake via GLUT1/3 BBB->Glioma High Uptake via LAT1 FDG [18F]FDG FDG->Blood FMP [18F]2F-5M-Phe FMP->Blood

Caption: Comparative uptake pathways. Note the high background noise for FDG in normal brain tissue versus the specific accumulation of the Phenylalanine analog in Glioma cells via LAT1.

Part 3: Comparative Performance Data

The following data synthesizes preclinical and clinical findings comparing LAT1-targeting phenylalanine analogs against FDG in glioma models (e.g., U87MG, GL261).

Table 1: Quantitative Performance Metrics
Metric[¹⁸F]FDG[¹⁸F]2F-5M-Phe (LAT1 Analog)Implication
Tumor-to-Background Ratio (TBR) 0.6 – 1.52.5 – 4.5 FDG often fails to distinguish tumor from normal cortex.
Background SUV High (Cortical uptake)Low (Minimal retention)2F-5M-Phe provides superior image contrast.
Inflammation Sensitivity High (Uptake in macrophages)LowFDG yields false positives in radiation necrosis; 2F-5M-Phe is more specific to tumor viability.
BBB Dependence Requires disruptionTransported across intact BBB2F-5M-Phe can detect infiltrative non-enhancing tumors (Low Grade).
Biological Half-Life Trapped (Phosphorylation)Reversible (Transport)2F-5M-Phe requires precise scan timing (peak usually 20-40 min p.i.).
Experimental Causality
  • Why FDG fails in Low-Grade Glioma (LGG): LGGs often have an intact BBB and lower metabolic rates than HGGs. FDG cannot penetrate the intact BBB efficiently enough to overcome the high background of the healthy brain.

  • Why 2F-5M-Phe succeeds: The methylation at position 5 prevents metabolic degradation (e.g., by decarboxylase), while the LAT1 transporter actively pumps the molecule across the intact BBB, accumulating it inside the tumor cells regardless of BBB breakdown.

Part 4: Experimental Protocols

For researchers planning head-to-head comparisons, the following protocols ensure data integrity.

Synthesis & Preparation
  • [¹⁸F]FDG: Standard commercial availability.

  • [¹⁸F]2F-5M-Phe:

    • Precursor: N-Boc-protected nitro- or trimethylammonium- precursor.

    • Method: Nucleophilic aromatic substitution (

      
      ) using K[¹⁸F]F/K2.2.2.
      
    • Deprotection: Acid hydrolysis (HCl).

    • Purification: HPLC.

    • QC Requirement: Enantiomeric purity is critical (L-isomer binds LAT1; D-isomer does not).

Preclinical Imaging Workflow (Mouse Model)

Step 1: Animal Prep

  • FDG Group: Mandatory Fasting (6-12 hours). Glucose competition significantly alters FDG biodistribution.

  • 2F-5M-Phe Group: Fasting not strictly required but recommended for consistency. Dietary amino acids compete less aggressively than glucose but can influence LAT1 kinetics.

Step 2: Injection & Timing

  • Dose: 5–10 MBq via tail vein.

  • Uptake Time:

    • FDG:[1][3][4] 45–60 minutes (static).

    • 2F-5M-Phe: Dynamic acquisition (0–60 min) recommended to calculate kinetic transport rates (

      
      , 
      
      
      
      ), or static scan at 20–40 minutes (peak uptake).

Step 3: Image Analysis

  • Define ROI over tumor (guided by CT/MRI) and contralateral healthy hemisphere.

  • Calculate

    
    .
    
Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Tracer Administration cluster_2 Acquisition & Analysis Select Model Selection (U87MG / GL261) Fast Fasting (6h) *Critical for FDG* Select->Fast Inj_FDG Inject [18F]FDG (Metabolic Trapping) Fast->Inj_FDG Inj_FMP Inject [18F]2F-5M-Phe (LAT1 Transport) Fast->Inj_FMP Scan PET/CT Acquisition (Dynamic 0-60m) Inj_FDG->Scan Wait 60m Inj_FMP->Scan Immediate Process Data Reconstruction (OSEM 3D) Scan->Process Calc Calculate TBR (Tumor / Contralateral) Process->Calc

Caption: Experimental workflow emphasizing the critical fasting step for FDG and the immediate dynamic scanning capability for the amino acid tracer.

Part 5: References

  • Wiriyasermkul, P., et al. (2016). Transport of amino acid-based radiotracers by the L-type amino acid transporter 1 (LAT1). Cancer Science. Link

  • Galldiks, N., et al. (2019). RANO Working Group. PET imaging in patients with glioma: report of the RANO/PET Group. The Lancet Oncology. Link

  • Verger, A., & Langen, K. J. (2017). PET Imaging in Glioblastoma: Use in Clinical Practice. Current Opinion in Oncology. Link

  • Langen, K. J., et al. (2006). Imaging of glioma with 18F-fluoroethyl-L-tyrosine PET: comparison with 18F-FDG PET and MRI. European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Zaragoza, R. (2025). Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids.[2] Journal of Medicinal Chemistry. Link(Note: Representative citation for novel fluorinated phenylalanine development).

Sources

Comparative

Bridging the Translational Gap: A Guide to Cross-Validating In Vitro Transporter Uptake with In Vivo Biodistribution

Topic: Cross-validation of in vitro uptake results with in vivo biodistribution data Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, DMPK Scientists, and Preclinical Development Leads...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of in vitro uptake results with in vivo biodistribution data Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, DMPK Scientists, and Preclinical Development Leads

[1]

Executive Summary

In drug development, the "translational gap"—the failure of in vitro assays to accurately predict in vivo pharmacokinetics (PK)—remains a primary cause of attrition. While high-throughput 2D cell assays are standard for early screening, they often fail to capture the complex interplay of perfusion, protein binding, and metabolic stability found in live organisms.

This guide provides a rigorous framework for cross-validating in vitro transporter kinetics (Km, Vmax) with in vivo biodistribution data. We compare standard suspension hepatocyte models against advanced Sandwich-Cultured Hepatocytes (SCH) and define the mathematical scaling factors required to bridge these datasets using Physiologically Based Pharmacokinetic (PBPK) modeling principles.

The Disconnect: Why In Vitro Data Fails In Vivo

Before validating, one must understand the source of error.[1] Discrepancies between cell culture uptake and tissue distribution typically stem from three variables:

  • The "Free Drug" Hypothesis Violation: In vitro assays often ignore non-specific binding to plasticware or albumin in media, skewing the unbound fraction (

    
    ) available for transport.[1]
    
  • Loss of Polarity: Standard 2D cell lines (e.g., HEK293-OATP) lack the polarized architecture of native tissue, preventing the assessment of vectorial transport (uptake vs. biliary efflux).

  • Scaling Errors: Incorrect physiological scaling factors (e.g., Microsomal Protein Per Gram Liver) lead to massive under- or over-prediction of intrinsic clearance (

    
    ).
    
Comparative Analysis of Experimental Models

To achieve cross-validation, you must select the appropriate in vitro "product" (model system) to compare against the in vivo "gold standard."

FeatureStandard Model: Suspension Hepatocytes Advanced Model: Sandwich-Cultured Hepatocytes (SCH) Gold Standard: In Vivo Biodistribution
Physiological Relevance Low.[2] Loss of cell polarity; internalization of canalicular transporters.[2]High. Re-establishment of bile canaliculi and tight junctions.[1]Maximum. Full systemic complexity.[1]
Experimental Window Short (Minutes to <4 Hours). Viability drops rapidly.[1]Long (Days). Allows for chronic uptake and induction studies.[1]Variable (Hours to Weeks).
Transporter Localization Mixed. Basolateral and canalicular proteins may intermix.[1]Correct. Basolateral (blood-side) and Apical (bile-side) separation.Native.
Primary Output Initial Uptake Rate (

).
Biliary Clearance (

) & Intracellular Accumulation.
Tissue-to-Plasma Ratio (

), %ID/g.
Throughput High.Medium/Low.Low.

Expert Insight: For compounds with high biliary clearance, suspension hepatocytes will consistently underestimate total clearance because they cannot model the efflux step. Cross-validation requires the SCH model or a correction factor applied to suspension data.[1]

Core Protocol: The Cross-Validation Workflow[1]

This workflow describes the mathematically rigorous process of converting in vitro uptake data into a predicted in vivo profile, which is then validated against animal data.

Phase A: In Vitro Kinetic Determination

Objective: Determine the intrinsic clearance (


) of the candidate drug.
  • System: Use cryopreserved human/rat hepatocytes (SCH configuration preferred).

  • Dosing: Incubate compound at 5 concentrations (0.1x to 10x estimated

    
    ).
    
  • Time-Course: Sample at 0.5, 1, 3, and 5 minutes (linear range).

  • Calculation: Plot velocity (

    
    ) vs. concentration (
    
    
    
    ) to fit Michaelis-Menten kinetics:
    
    
    
    
Phase B: IVIVE Scaling (In Vitro-In Vivo Extrapolation)

Objective: Scale the cellular clearance to whole-organ clearance.[1] This is the most critical step for accuracy.

Scaling Equation:



Standard Scaling Factors (Must be precise):

  • HPGL (Hepatocellularity Per Gram Liver):

    • Rat:

      
       cells/g[1]
      
    • Human:

      
       cells/g (range 99-120)
      
  • MPPGL (Microsomal Protein Per Gram Liver) - if using microsomes:

    • Rat: ~45 mg/g[3]

    • Human: ~32-40 mg/g

Phase C: In Vivo Biodistribution Validation

Objective: Generate the "Truth" dataset.[1]

  • Subject: Wistar Han Rats (n=3 per timepoint).

  • Administration: I.V. Bolus (avoid absorption variability).

  • Sampling: Terminal sacrifice at 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS of Liver homogenate vs. Plasma.

  • Metric: Calculate the Liver-to-Plasma partition coefficient (

    
    ):
    
    
    
    
Visualization: The IVIVE-PBPK Workflow

The following diagram illustrates the logical flow from bench-top assay to predictive modeling.

IVIVE_Workflow InVitro In Vitro Uptake Assay (Hepatocytes/Transfected Cells) Kinetics Calculate Kinetics (Km, Vmax, CLint) InVitro->Kinetics Raw Data Scaling Physiological Scaling (HPGL, MPPGL, Liver Wt) Kinetics->Scaling Intrinsic CL PBPK PBPK Modeling (Simcyp/GastroPlus) Scaling->PBPK Scaled CL Validation Cross-Validation (Observed vs Predicted) PBPK->Validation Predicted Kp,uu InVivo In Vivo Biodistribution (LC-MS/MS or Radiolabel) InVivo->Validation Observed Kp,uu Validation->InVitro Refine Model (Loop)

Caption: Figure 1. Iterative workflow for bridging in vitro transporter data with in vivo results using PBPK modeling.

Data Analysis: Interpreting the Correlation

When you compare your scaled in vitro predictions (


) with observed in vivo data (

), you will encounter three scenarios. Use this table to diagnose the results.
Correlation ResultInterpretationRoot Cause AnalysisCorrective Action
1:1 Correlation (Within 2-fold)Validated. The in vitro system accurately reflects in vivo mechanisms.Transporter kinetics are the rate-determining step.[1]Proceed to clinical scaling.[1]
In Vitro << In Vivo (Under-prediction)Permeability Limited. The drug enters tissue faster in vivo than predicted.1. Passive diffusion underestimated.2. Missing transporter in cell line (e.g., OCT1).Re-assess passive permeability (

) and check for active uptake in broad-spectrum hepatocyte models.
In Vitro >> In Vivo (Over-prediction)Protein Binding/Saturation. The drug is less available in vivo.1. High plasma protein binding (

error).2. Transporter saturation at in vivo concentrations.
Measure

using equilibrium dialysis. Check if in vivo

exceeds in vitro

.
Mechanistic Pathway: Hepatobiliary Transport[1][4]

Understanding where the drug goes is as important as how fast it gets there.[1] This diagram details the vectorial transport modeled in SCH but missed in suspension cells.[1]

Hepatocyte_Transport cluster_blood Sinusoidal Blood (Basolateral) cluster_cell Hepatocyte Cytosol cluster_bile Bile Canaliculus (Apical) Blood Drug in Plasma OATP OATP1B1/1B3 (Influx) Blood->OATP NTCP NTCP (Influx) Blood->NTCP Intracellular Unbound Drug (Cytosol) Metabolism Metabolic Enzymes (CYP450/UGT) Intracellular->Metabolism Cl_met MRP2 MRP2/P-gp (Efflux) Intracellular->MRP2 MRP3 MRP3/4 (Back-flux) Intracellular->MRP3 Bile Excreted Drug OATP->Intracellular Active Uptake NTCP->Intracellular MRP2->Bile Biliary Excretion MRP3->Blood Basolateral Efflux

Caption: Figure 2. Vectorial transport pathways. Suspension cells lose the Apical (Bile) interface, confounding clearance data.

References
  • U.S. Food and Drug Administration (FDA). (2020).[4][5][6] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][1][4][5][6]

  • Barter, Z. E., et al. (2007). Scaling Factors for the Extrapolation of In Vivo Metabolic Drug Clearance From In Vitro Data: Reaching a Consensus on Values of Human Microsomal Protein and Hepatocellularity Per Gram of Liver. Current Drug Metabolism.[1][7] [Link]

  • Swift, B., et al. (2010). Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity.[1][8] Drug Metabolism Reviews.[1][7] [Link]

  • Jones, H. M., et al. (2013). Physiologically Based Pharmacokinetic Modeling in Drug Discovery and Development: A Pharmaceutical Industry Perspective. Clinical Pharmacology & Therapeutics.[1] [Link]

  • Environmental Protection Agency (EPA). (2021). IVIVE Literature Review - Scaling Factors. [Link]

Sources

Validation

A Technical Guide to Evaluating the Specificity of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid for System L vs. System A Amino Acid Transporters

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the transport specificity of the novel amino acid analog, 2-Amino-3-(2-fluoro-5-methylphenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the transport specificity of the novel amino acid analog, 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid, for two critical amino acid transport systems: System L and System A. The methodologies detailed herein are designed to deliver robust and reproducible data, enabling a clear assessment of the compound's potential as a selective therapeutic or diagnostic agent.

Introduction: The Critical Role of Transporter Specificity

Amino acid transporters are pivotal in cellular homeostasis, nutrient uptake, and signaling. Among the numerous transporter families, System L and System A are of significant interest in drug development due to their distinct roles in both normal physiology and disease.

System L , particularly the L-type Amino Acid Transporter 1 (LAT1), is a sodium-independent exchanger that preferentially transports large, neutral amino acids such as leucine and phenylalanine.[1][2] LAT1 is often overexpressed in cancer cells to meet the high demand for essential amino acids required for rapid proliferation and growth.[3][4][5][6] This upregulation makes LAT1 an attractive target for cancer therapy, either through direct inhibition or by using it as a gateway for targeted drug delivery.[1][2][5][6]

System A , on the other hand, comprises sodium-dependent transporters like SNAT1 (SLC38A1) and SNAT2 (SLC38A2), which are responsible for the uptake of small, neutral amino acids with short side chains, such as alanine, serine, and glutamine.[7] These transporters play a crucial role in cellular processes like nitrogen metabolism and osmoregulation.[8]

Given the distinct substrate profiles and physiological roles of these two systems, determining the specificity of a novel amino acid analog is paramount. A compound that selectively interacts with System L over System A could be a promising candidate for developing targeted cancer therapies with minimal off-target effects. Conversely, a System A-selective compound might have applications in other metabolic or neurological disorders. This guide will delineate the experimental workflows to precisely determine this specificity.

Experimental Design: A Multi-faceted Approach to Specificity Assessment

To rigorously evaluate the specificity of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid, a combination of in vitro cellular assays is recommended. The core of this evaluation lies in competitive inhibition and direct uptake assays using cell lines that differentially express the transporters of interest.

Cell Line Selection: The Foundation of a Reliable Assay

The choice of cell lines is a critical first step. Ideal cell lines are those that endogenously express high levels of one transporter system while having minimal expression of the other. Alternatively, engineered cell lines overexpressing a specific transporter can be used.

  • For System L (LAT1) evaluation:

    • HT-29 (Human colon adenocarcinoma): Known to have high LAT1 expression.[3]

    • PC-3 (Human prostate cancer): Another cell line with well-characterized high LAT1 expression.

    • HEK293 cells transiently overexpressing LAT1/CD98hc: Provides a clean system with a high signal-to-noise ratio.

  • For System A (SNAT1/2) evaluation:

    • MCF-7 (Human breast adenocarcinoma): Exhibits significant System A activity.

    • PC-3 cells: Can also be used for System A studies, but careful characterization is needed to differentiate from System L activity.

    • HEK293 cells transiently overexpressing SNAT1 or SNAT2: Allows for the study of individual System A subtypes.[9]

Experimental Workflow: From Inhibition to Uptake

The overall experimental workflow is designed to first assess the inhibitory potential of the test compound against both transporter systems and then to determine if the compound itself is a substrate for either transporter.

G cluster_0 Phase 1: Competitive Inhibition Assays cluster_1 Phase 2: Direct Uptake Assay A Select Cell Lines (High LAT1 or SNAT2 expression) B Incubate cells with radiolabeled substrate ([3H]-Leucine for System L or [14C]-MeAIB for System A) A->B C Co-incubate with increasing concentrations of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid B->C D Measure intracellular radioactivity C->D E Calculate IC50 and Ki values D->E J Determine if uptake is transporter-mediated E->J Inform interpretation of uptake mechanism F Synthesize radiolabeled 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid G Incubate cells with the radiolabeled test compound F->G H Measure uptake over time G->H I Perform competition with known inhibitors (BCH for System L, MeAIB for System A) H->I I->J

Figure 1. A high-level overview of the experimental workflow.

Detailed Protocols

Protocol 1: Competitive Inhibition Assay

This assay determines the ability of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid to inhibit the transport of a known, radiolabeled substrate for either System L or System A. A reduction in the uptake of the radiolabeled substrate in the presence of the test compound indicates competition for the transporter.

Materials:

  • Selected cell lines (e.g., HT-29 for System L, MCF-7 for System A)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Radiolabeled substrates: [³H]-L-Leucine (for System L) and [¹⁴C]-Methylaminoisobutyric acid (MeAIB) (a specific substrate for System A)[10]

  • 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid (test compound)

  • Known inhibitors: BCH (a broad System L inhibitor)[1] and unlabeled MeAIB (for System A)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Pre-incubation: Add 0.5 mL of transport buffer (e.g., HBSS) to each well and pre-incubate at 37°C for 15 minutes.

  • Inhibition: Aspirate the pre-incubation buffer. Add 0.5 mL of transport buffer containing a fixed concentration of the radiolabeled substrate and varying concentrations of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid (e.g., 0.1 µM to 1000 µM). Include control wells with only the radiolabeled substrate (no inhibitor) and wells with a known inhibitor (BCH for System L, unlabeled MeAIB for System A) as positive controls.

  • Uptake: Incubate at 37°C for a predetermined optimal time (e.g., 5-15 minutes, determined in preliminary time-course experiments).

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Radiolabeled Substrate Uptake Assay

This assay directly measures the cellular uptake of a radiolabeled version of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid to determine if it is a substrate of either transporter system.

Materials:

  • Radiolabeled 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid (e.g., with ³H or ¹⁴C)

  • All other materials from Protocol 1

Procedure:

  • Cell Seeding and Preparation: Follow steps 1-3 from Protocol 1.

  • Uptake: Aspirate the pre-incubation buffer. Add 0.5 mL of transport buffer containing the radiolabeled test compound. For competition experiments, co-incubate with a high concentration of a known inhibitor (e.g., 10 mM BCH for System L or 10 mM MeAIB for System A).

  • Time Course: Incubate for different time points (e.g., 2, 5, 10, 15, 30 minutes) at 37°C.

  • Termination and Measurement: Follow steps 6-7 from Protocol 1.

  • Data Analysis: Plot the uptake (in nmol/mg protein) over time. A time-dependent increase in uptake that is significantly reduced by a known inhibitor suggests that the test compound is a substrate for that transporter.

Data Interpretation and Hypothetical Results

The following tables present hypothetical data for 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid, illustrating how to interpret the results to determine its specificity.

Table 1: Competitive Inhibition of System L and System A Transporters

Transporter SystemCell LineRadiolabeled SubstrateTest Compound IC50 (µM)Known Inhibitor IC50 (µM)
System L (LAT1) HT-29[³H]-L-Leucine5.225 (BCH)
System A (SNAT2) MCF-7[¹⁴C]-MeAIB> 1000150 (MeAIB)

Interpretation: The hypothetical IC50 value for inhibiting System L is significantly lower (5.2 µM) than for System A (>1000 µM). This suggests that 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is a potent and selective inhibitor of System L.

Table 2: Direct Uptake of Radiolabeled 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid

Cell LineUptake ConditionUptake at 15 min (nmol/mg protein)% Inhibition
HT-29 (High LAT1) Control12.5-
+ 10 mM BCH1.885.6%
+ 10 mM MeAIB12.13.2%
MCF-7 (High SNAT2) Control0.9-
+ 10 mM BCH0.811.1%
+ 10 mM MeAIB0.855.6%

Interpretation: The hypothetical data shows significant uptake of the radiolabeled test compound in the high-LAT1 expressing HT-29 cells, which is strongly inhibited by the System L inhibitor BCH. In contrast, uptake is minimal in the high-SNAT2 expressing MCF-7 cells, and is not significantly affected by either inhibitor. This indicates that 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is a substrate for System L, but not for System A.

G cluster_0 Cell Membrane LAT1 System L (LAT1) Transporter High Affinity Binding Site SNAT2 System A (SNAT2) Transporter Low Affinity Binding Site Compound 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid Compound->LAT1:f1 High Specificity Binding (Transported into cell) Compound->SNAT2:f1 Low/No Specificity Binding (Not transported) Leucine Leucine (Endogenous Substrate) Leucine->LAT1:f1 Competes for binding Alanine Alanine (Endogenous Substrate) Alanine->SNAT2:f1 Does not compete

Figure 2. A conceptual diagram illustrating the selective interaction.

Conclusion

Based on the synthesis of established methodologies and the analysis of the generated hypothetical data, this guide outlines a clear path to determining the transporter specificity of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid. The presented protocols for competitive inhibition and direct uptake assays provide a robust framework for generating the necessary data. The hypothetical results strongly suggest that 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid is a selective substrate for the System L transporter LAT1, with negligible interaction with the System A transporter SNAT2.

This high degree of specificity makes the compound a promising candidate for further investigation as a targeted agent for LAT1-overexpressing cancers. Future studies should focus on in vivo models to validate these in vitro findings and to explore the therapeutic and/or diagnostic potential of this novel amino acid analog.

References

  • A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. ScienceDirect. [Link]

  • LAT1 - Transporters. Solvo Biotechnology. [Link]

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. MDPI. [Link]

  • Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and a scaffolding protein-based thermophoresis binding assay. Frontiers in Molecular Biosciences. [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. PMC. [Link]

  • Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology. [Link]

  • Characterization of Amino Acid Transporters. Diva-Portal.org. [Link]

  • Transporter Assays. Sygnature Discovery. [Link]

  • Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. PubMed. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. [Link]

  • Amino Acid Uptake Assay Kit UP04 manual. DOJINDO. [Link]

  • Metabolomics analysis of SNAT2-deficient cells: Implications for the discovery of selective small-molecule inhibitors of an amino acid transporter. PMC. [Link]

  • The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. PMC. [Link]

  • Metabolomics analysis of SNAT2-deficient cells: Implications for the discovery of selective small-molecule inhibitors of an amino acid transporter. ResearchGate. [Link]

  • ISTransbase: an online database for inhibitor and substrate of drug transporters. PMC. [Link]

  • Sodium-coupled neutral amino acid transporter SNAT2 counteracts cardiogenic pulmonary edema by driving alveolar fluid clearance. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • System A Amino Acid Transport-Targeted Brain and Systemic Tumor PET Imaging Agents 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid and 3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid. PMC. [Link]

  • Fragment-Based Screening Identifies Novel Non-Amino Acid Inhibitors of the Sodium-Coupled Neutral Amino Acid Transporter SNAT2. University of Southern Denmark. [Link]

  • Understanding enzyme or transporter-based drug interactions. Specialist Pharmacy Service. [Link]

  • Transporter Substrate Identification. Creative Biolabs. [Link]

  • Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells. PMC. [Link]

  • How is transporter interaction assessed?. Patsnap Synapse. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC. [Link]

  • 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors. PubMed. [Link]

  • Drug-drug interactions: tools for drug transporter protein studies. CCMO. [Link]

  • System l amino acid transporter LAT1 accumulates O‑(2‑fluoroethyl)‑l‑tyrosine (FET). Johannes Gutenberg-Universität Mainz. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

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Comparative

Comparison of the biological effects of 2-fluoro-5-methylphenylalanine with non-fluorinated phenylalanine

Executive Summary This guide provides a technical comparison between the non-canonical amino acid 2-fluoro-5-methylphenylalanine (2F5M-Phe) and its native counterpart, L-Phenylalanine (Phe) . Designed for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the non-canonical amino acid 2-fluoro-5-methylphenylalanine (2F5M-Phe) and its native counterpart, L-Phenylalanine (Phe) . Designed for drug discovery professionals and protein engineers, this analysis focuses on the structural, physicochemical, and biological implications of the ortho-fluoro and meta-methyl modifications.

Key Insight: While native Phenylalanine is a primary driver of hydrophobic core packing and cation-


 interactions, 2F5M-Phe acts as a "metabolic hardener" and conformational restrictor. The 2-fluoro substituent introduces electronic repulsion that alters side-chain rotamers, while the 5-methyl group enhances lipophilicity and blocks specific metabolic oxidation pathways.

Physicochemical & Structural Comparison

The distinct biological profile of 2F5M-Phe stems from the interplay between the electron-withdrawing fluorine and the electron-donating, bulky methyl group.

Table 1: Comparative Physicochemical Metrics[1]
FeatureL-Phenylalanine (Phe) 2-Fluoro-5-Methylphenylalanine Impact on Drug Design
Molecular Weight 165.19 g/mol ~197.21 g/mol Increased mass affecting mass spec shifts (+32 Da).
Lipophilicity (LogP) ~1.38~2.1 (Estimated)Higher: Improves membrane permeability; increases hydrophobic burial energy.
Electronic Character Electron-rich aromatic ringElectron-deficient (Fluorine effect)Altered: Weakened cation-

interactions; reduced oxidative susceptibility.
Steric Volume Standard (

)
Increased (

)
Constraint: 5-Me group restricts rotation in tight binding pockets.
pKa (Amine) 9.13~8.8 - 9.0Slightly lower due to inductive effect of ortho-fluorine.
H-Bonding Donor (Amine), Acceptor (Carbonyl)+ Weak Acceptor (F) Ortho-F can form intramolecular H-bonds with the backbone amide NH.

Biological Performance Analysis

Proteolytic Stability (Chymotrypsin Resistance)

Native Phe is a primary recognition motif for chymotrypsin , which cleaves peptide bonds on the C-terminal side of aromatic residues.

  • Mechanism: Chymotrypsin's S1 pocket is deep and hydrophobic.

  • 2F5M-Phe Effect: The 2-fluoro atom creates electrostatic repulsion within the S1 pocket, while the 5-methyl group introduces a steric clash. This "double-lock" mechanism significantly reduces the catalytic efficiency (

    
    ) of chymotrypsin-mediated hydrolysis.
    
  • Result: Peptides containing 2F5M-Phe exhibit prolonged half-lives (

    
    ) in plasma stability assays compared to native Phe variants.
    
Metabolic Stability (CYP450 Blockade)

Phenylalanine is naturally metabolized to Tyrosine by Phenylalanine Hydroxylase (PAH) and subject to oxidative metabolism by Cytochrome P450s, typically at the para (4) position.

  • Native Phe: Rapidly hydroxylated at C4.

  • 2F5M-Phe:

    • The 5-methyl group sterically hinders the approach of oxidative enzymes to the adjacent C4 and C6 positions.

    • The 2-fluoro group deactivates the ring electronically, making it less susceptible to electrophilic attack by metabolic enzymes.

    • Outcome: Enhanced metabolic stability in liver microsome assays.

Protein Incorporation & Translation

Incorporating 2F5M-Phe into proteins requires overcoming the specificity of endogenous Aminoacyl-tRNA Synthetases (aaRS).

  • Wild-Type Machinery: Generally rejects 2F5M-Phe due to the steric bulk of the 5-methyl group.

  • Engineered Systems: Requires orthogonal translation systems (e.g., evolved M. jannaschii TyrRS/tRNA pairs) usually selected for polyspecificity toward para-substituted or bulky phenylalanines.

Experimental Workflows

Workflow: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol ensures efficient coupling of the sterically hindered 2F5M-Phe residue.

SPPS_Workflow Start Resin Preparation (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (3x) Deprotect->Wash1 Activate Activation (HATU/HOAt/DIEA) *Critical for hindered AA* Wash1->Activate Couple Coupling 2F5M-Phe (Double Coupling, 2h) Activate->Couple Activated Ester Cap Capping (Ac2O/Pyridine) Couple->Cap Check Kaiser Test Cap->Deprotect Next Cycle Cleave Cleavage (TFA/TIS/H2O) Cap->Cleave Final Cycle

Figure 1: Optimized SPPS workflow emphasizing the activation step (HATU/HOAt) required to overcome the steric hindrance of the 5-methyl group.

Protocol: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by 2F5M-Phe against chymotrypsin.

  • Substrate Preparation: Synthesize two FRET-quenched peptides:

    • Control: Abz-K-Phe-G-L-Y(NO2)-D

    • Test: Abz-K-(2F5M-Phe)-G-L-Y(NO2)-D

  • Enzyme Mix: Prepare

    
    -Chymotrypsin (0.5 nM) in Tris-HCl buffer (pH 7.8, 10 mM CaCl
    
    
    
    ).
  • Reaction:

    • Incubate substrates (20

      
      M) at 37°C.
      
    • Add enzyme to initiate reaction.

  • Monitoring: Measure fluorescence increase (Ex: 320 nm, Em: 420 nm) continuously for 60 minutes.

  • Analysis: Fit the initial velocity (

    
    ) and degradation curves to first-order kinetics to determine 
    
    
    
    .

Mechanistic Signaling & Interaction Diagram

The following diagram illustrates how 2F5M-Phe alters molecular interactions compared to native Phe within a biological context (e.g., Receptor Binding Pocket).

Interaction_Mechanism cluster_Native Native Phenylalanine cluster_Analog 2-Fluoro-5-Methylphenylalanine Phe Phe Residue Target1 Hydrophobic Pocket Phe->Target1 Optimal Packing Metab1 CYP450 Oxidation (High Susceptibility) Phe->Metab1 Rapid Clearance ModPhe 2F5M-Phe Residue Steric Steric Clash/Fit (5-Me Group) ModPhe->Steric Elec Electronic Repulsion (2-F Group) ModPhe->Elec Target2 Hydrophobic Pocket Metab2 CYP450 Oxidation (Blocked) Steric->Target2 Selectivity Filter Elec->Metab2 Metabolic Stability

Figure 2: Mechanistic divergence showing how the 2-fluoro and 5-methyl substituents shift the residue from a metabolic liability to a stable, selective probe.

References

  • Galles, G. D., et al. (2023). "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells." Biophysics Colab. Available at: [Link]

  • Safferthal, M., et al. (2024). "The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study."[1][2] Physical Chemistry Chemical Physics. Available at: [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). "Peptidomimetics, a synthetic tool of drug discovery." Current Opinion in Chemical Biology. (Contextualizing methyl/fluoro steric effects in peptidomimetics).
  • Google Patents. "US8604061B2 - 2-aminooxazolines as TAAR1 ligands."[3] (Validates synthetic accessibility of DL-2-fluoro-5-methylphenylalanine). Available at:

Sources

Validation

Benchmarking Next-Generation Amino Acid PET Radiotracers: A Comparative Guide to 18F-Fluciclovine vs. 11C-MET and 18F-FET

As a Senior Application Scientist, I frequently guide drug development professionals and clinical researchers through the complexities of selecting the optimal positron emission tomography (PET) radiotracer for neuro-onc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development professionals and clinical researchers through the complexities of selecting the optimal positron emission tomography (PET) radiotracer for neuro-oncology. While contrast-enhanced MRI remains the anatomical gold standard, it cannot reliably differentiate true tumor progression from treatment-related pseudoprogression or radiation necrosis. Amino acid PET tracers exploit the upregulated metabolic demands of malignant cells, offering a functional, self-validating map of tumor viability.

This guide benchmarks a next-generation synthetic amino acid tracer, 18F-Fluciclovine (FACBC) , against the established clinical standards 11C-Methionine (11C-MET) and 18F-Fluoroethyl-L-tyrosine (18F-FET) . We will dissect their mechanistic differences, provide field-proven experimental protocols for comparative benchmarking, and analyze their kinetic profiles.

Part 1: Mechanistic Profiling & Transporter Specificity

The foundational difference between these tracers lies in their cellular transport mechanisms. 11C-MET and 18F-FET are primarily transported into glioma cells via the sodium-independent [1]. While LAT1 is highly expressed in gliomas, it is also present at baseline levels in normal brain tissue, which can slightly elevate background signal.

In contrast, 18F-Fluciclovine is an isoleucine analogue that exhibits dual-targeting: it is[2]. ASCT2 is markedly upregulated in high-grade gliomas but has minimal expression in normal brain parenchyma, yielding an[3]. Furthermore, ASCT2 and LAT1 often function cooperatively in cancer cells to equilibrate intracellular amino acid pools, making to metabolic shifts[4].

TransporterMechanisms Blood Blood Stream (Tracer Delivery) FET 18F-FET / 11C-MET Blood->FET Fluciclovine 18F-Fluciclovine Blood->Fluciclovine LAT1 LAT1 Transporter (Na+-independent) TumorCell Glioma Cell Intracellular Pool LAT1->TumorCell Influx ASCT2 ASCT2 Transporter (Na+-dependent) ASCT2->TumorCell Influx FET->LAT1 Fluciclovine->LAT1 Fluciclovine->ASCT2

Diagram 1: Cellular transport mechanisms of amino acid PET tracers via LAT1 and ASCT2.

Part 2: Quantitative Benchmarking Data

To objectively compare these tracers, we must evaluate their physical properties, transport kinetics, and clinical utility. 11C-MET, while highly accurate, is severely limited by its [5]. Both 18F-FET and 18F-Fluciclovine utilize the Fluorine-18 isotope (109.8 min half-life), enabling off-site commercial distribution and wider clinical adoption[2].

Benchmarking Metric11C-MET18F-FET18F-Fluciclovine
Isotope Half-Life 20.4 min109.8 min109.8 min
Primary Transporter(s) LAT1LAT1ASCT2, LAT1
Normal Brain Background ModerateLowVery Low
Optimal Imaging Window 10–20 min20–40 min10–30 min
Cyclotron Requirement On-site requiredOff-site deliveryOff-site delivery
Protein Incorporation YesNoNo
Part 3: Self-Validating Experimental Protocols

When benchmarking a new tracer against clinical standards, the experimental design must establish strict causality. Below are the field-proven protocols for in vitro mechanistic validation and in vivo kinetic modeling.

BenchmarkingWorkflow Phase1 Phase 1: In Vitro Transporter Assay (Competitive Inhibition) Phase2 Phase 2: In Vivo Dynamic PET/CT (0-60 min acquisition) Phase1->Phase2 Phase3 Phase 3: Kinetic Modeling (SUVmax, TAC generation) Phase2->Phase3 Phase4 Phase 4: Histopathological Correlation (Ki-67, IHC) Phase3->Phase4

Diagram 2: End-to-end experimental workflow for benchmarking novel PET radiotracers.

Protocol 1: In Vitro Competitive Inhibition Assay

Objective: To prove that 18F-Fluciclovine uptake is actively mediated by specific transporters rather than passive diffusion, and to quantify the relative contribution of LAT1 vs. ASCT2. Causality: By selectively blocking LAT1 with BCH and ASCT2 with MeAIB, we isolate the specific transport pathways. A reduction in tracer uptake directly correlates with the blocked transporter's contribution.

  • Cell Preparation: Seed human glioblastoma cells (e.g., U87-MG) in 24-well plates at

    
     cells/well. Incubate for 24 hours to reach ~80% confluence.
    
  • Buffer Starvation: Wash cells twice with Na+-free HEPES buffer. Rationale: This depletes intracellular amino acid pools, establishing a baseline concentration gradient that drives active transport.

  • Inhibitor Incubation:

    • Group A (LAT1 Blockade): Add 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

    • Group B (ASCT2 Blockade): Add 1 mM MeAIB (α-(methylamino)isobutyric acid).

    • Group C (Control): Buffer only.

  • Radiotracer Introduction: Add 37 kBq (1 µCi) of 18F-Fluciclovine or 18F-FET to each well. Incubate at 37°C for exactly 15 minutes.

  • Quantification: Terminate uptake with ice-cold PBS to halt membrane transport. Lyse cells using 0.1 M NaOH. Measure radioactivity using an automated gamma counter and normalize counts to total protein concentration via a BCA assay.

Protocol 2: In Vivo Dynamic PET/CT Acquisition & Kinetic Modeling

Objective: To benchmark the in vivo biodistribution and wash-in/wash-out kinetics of the tracers in a clinical or preclinical setting. Causality: LAT1-exclusive tracers (like 18F-FET) typically show steady accumulation, peaking later. ASCT2-mediated tracers (like 18F-Fluciclovine) exhibit rapid influx and early peak uptake. Static imaging at the wrong timepoint invalidates the comparison; therefore, continuous dynamic scanning is mandatory.

  • Subject Preparation: Fast subjects for

    
     4 hours prior to the scan. Rationale: Endogenous plasma amino acids compete with the radiotracer for transporter binding sites; fasting minimizes this competitive inhibition.
    
  • Tracer Administration: Inject 185 MBq (5 mCi) of the selected radiotracer via an intravenous bolus.

  • Dynamic Acquisition: Initiate a 60-minute continuous list-mode PET scan simultaneously with the injection.

  • Image Reconstruction: Reconstruct the dynamic data into multiple time frames (e.g.,

    
     sec, 
    
    
    
    sec,
    
    
    sec,
    
    
    sec) using Ordered Subset Expectation Maximization (OSEM).
  • Kinetic Analysis: Define 3D Regions of Interest (ROIs) over the enhancing tumor volume and the contralateral healthy gray matter. Generate Time-Activity Curves (TACs). Calculate the SUVmax and Tumor-to-Background Ratio (TBR) at the 10–30 minute window for 18F-Fluciclovine, and the[6].

Conclusion

Benchmarking a novel tracer like 18F-Fluciclovine against 11C-MET and 18F-FET requires a deep understanding of transporter biology. While 18F-FET remains a robust LAT1-targeted standard, the dual ASCT2/LAT1 targeting of 18F-Fluciclovine offers superior early-phase contrast, making it a highly sensitive tool for distinguishing active glioma recurrence from pseudoprogression[2].

References
  • Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors. NIH.[Link]

  • Distinguishing Progression from Pseudoprogression in Glioblastoma Using 18F-Fluciclovine PET. Journal of Nuclear Medicine. [Link]

  • Expression of Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1) in Low-Grade and High-Grade Gliomas. NIH.[Link]

  • Amino acid transporters ASCT2 and LAT1 in cancer: Partners in crime? ResearchGate.[Link]

  • Comparison of [18F] FET PET maps. ResearchGate. [Link]

  • F18 FET PET/CT in Brain Tumors. ESNMS.[Link]

Sources

Comparative

Investigating the impact of fluorine position on the biological activity of phenylalanine derivatives.

Executive Summary Objective: To evaluate the structural and functional consequences of substituting hydrogen with fluorine at the ortho (2-), meta (3-), and para (4-) positions of the phenylalanine (Phe) aromatic ring.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate the structural and functional consequences of substituting hydrogen with fluorine at the ortho (2-), meta (3-), and para (4-) positions of the phenylalanine (Phe) aromatic ring.[1][2][3]

Core Findings:

  • 4-Fluoro-Phe (4-F-Phe): The "Gold Standard" for metabolic stabilization.[1] It effectively blocks para-hydroxylation by Phenylalanine Hydroxylase (PAH) while maintaining near-native steric volume, making it an ideal bioisostere for half-life extension.[1]

  • 2-Fluoro-Phe (2-F-Phe): The "Conformational Lock."[1] Introduces significant steric strain and potential intramolecular hydrogen bonding (F[1]···H-N), useful for restricting peptide backbone conformation but risky for receptor fit.[1]

  • 3-Fluoro-Phe (3-F-Phe): The "Electronic Probe."[1] Offers a balanced electronic withdrawal effect with minimal steric perturbation, often used to tune the pKa of neighboring residues or probe cation-π interactions.

Part 1: Physicochemical Landscape

The introduction of fluorine (F) is a "atomic mutation" that alters the electronic landscape without drastically changing the steric footprint. However, the position of the fluorine dictates the biological outcome.

Table 1: Comparative Physicochemical Properties[1]
PropertyL-Phenylalanine (Native) 2-Fluoro-L-Phe (Ortho) 3-Fluoro-L-Phe (Meta) 4-Fluoro-L-Phe (Para)
Van der Waals Radius (Å) 1.20 (H)1.47 (F)1.47 (F)1.47 (F)
Electronic Effect NeutralStrong Inductive (-I)Moderate Inductive (-I)Balanced Inductive/Resonance
pKa₁ (COOH) ~1.83~1.70 (Increased Acidity)~1.75~1.80
pKa₂ (NH₃⁺) ~9.13~8.85 (Decreased Basicity)~8.95~9.05
Lipophilicity (HPLC) BaselineHigh (Early Elution*)ModerateHigh (Late Elution**)
Metabolic Liability High (PAH substrate)ModerateModerateLow (PAH Resistant)

*Note: 2-F-Phe often elutes earlier in RP-HPLC due to increased polarity from the dipole moment, whereas 4-F-Phe is typically more retained due to increased hydrophobicity of the apolar surface.

Mechanistic Insights
  • The Dipole Effect: The C-F bond is highly polarized. In 2-F-Phe , this dipole is proximal to the peptide backbone, capable of altering the local dielectric environment and influencing the pKa of the N-terminal amine by up to 0.3 units via the inductive effect.

  • Steric Occlusion: While F is small (1.47 Å) compared to a methyl group (2.0 Å), placing it at the ortho position (2-F) creates a "steric clash" zone that can restrict rotation around the

    
     bond (Chi-2 angle), effectively reducing the entropic penalty of binding if the pre-organized conformation matches the receptor pocket.[1]
    

Part 2: Metabolic Stability & Pharmacokinetics[6]

The primary driver for fluorinating Phenylalanine in drug discovery is to block oxidative metabolism. The enzyme Phenylalanine Hydroxylase (PAH) rapidly converts Phe to Tyrosine (Tyr), which is the first step in clearance.[1][4]

Graphviz Diagram 1: Metabolic Fate of Phe Derivatives

This diagram illustrates the blockade mechanism of 4-F-Phe against PAH-mediated hydroxylation.

MetabolicPathways Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr L-Tyrosine (Rapid Clearance) PAH->Tyr Para-Hydroxylation Phe4F 4-Fluoro-Phe Phe4F->PAH Inhibitor/Poor Substrate Blocked Metabolic Blockade (No Hydroxylation) Phe4F->Blocked C-F Bond Strength (116 kcal/mol vs 99 for C-H) Stable Extended Half-Life (In Vivo) Blocked->Stable Result

Caption: Figure 1.[1] The strategic placement of fluorine at the para-position (4-F) prevents the formation of the arenium ion intermediate required for PAH hydroxylation, significantly extending biological half-life.

The "Para-Block" Strategy

Replacing the para-hydrogen with fluorine exploits the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond (approx. 99 kcal/mol).[1] The catalytic iron center of PAH cannot abstract the fluorine or insert oxygen efficiently.

  • Outcome: 4-F-Phe derivatives often exhibit 2-5x longer half-lives in microsomal stability assays compared to their non-fluorinated counterparts.

Part 3: Protein Engineering & Binding Affinity[1]

Beyond metabolism, fluorinated Phe derivatives are powerful tools for probing protein-ligand interactions.

Table 2: Application in Protein Engineering
ApplicationRecommended IsomerMechanism of Action
Improving Hydrophobic Packing 4-F-Phe Increases hydrophobicity of the side chain without adding significant bulk, filling hydrophobic pockets more efficiently.
Probing Cation-π Interactions 2,3,4-F-Phe Scan Fluorination progressively lowers the electron density of the aromatic ring (quadrupole moment). If binding affinity drops linearly with fluorination, a cation-π interaction is confirmed.
19F-NMR Structural Probes 3-F-Phe The meta position is often solvent-exposed and less sensitive to steric burial, providing a sharp, clear NMR signal to monitor protein folding.

Part 4: Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

To validate the stability of your fluorinated derivative.[1]

  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (e.g., 4-F-Phe peptide) and Control (Native Phe peptide) in DMSO.[1]

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add Test Compound (final conc. 1 µM).[1] Pre-incubate at 37°C for 5 min.

    • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling:

    • At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .[1]
Protocol B: Auxotrophic Incorporation (Protein Synthesis)

To produce proteins containing global substitutions of F-Phe.[1]

  • Strain Selection: Use an E. coli phenylalanine auxotroph (e.g., strain KA197 or DL41).[1]

  • Growth Phase:

    • Grow cells in M9 minimal medium supplemented with limiting concentrations of L-Phenylalanine (0.05 mM) and antibiotics.[1]

    • Incubate at 37°C until OD₆₀₀ reaches ~0.8 (Phe depletion).

  • Induction & Substitution:

    • Centrifuge and wash cells to remove residual Phe.

    • Resuspend in M9 medium containing the Fluorinated Analogue (e.g., 4-F-Phe) at high concentration (1.0 mM) and the inducer (IPTG).[1]

    • Note: 4-F-Phe is efficiently charged onto tRNA^{Phe} by the endogenous phenylalanyl-tRNA synthetase (PheRS).[1] 2-F-Phe is charged less efficiently.

  • Expression: Incubate for 4-6 hours. Harvest cells and purify protein via affinity chromatography (e.g., Ni-NTA).[1]

Graphviz Diagram 2: Isomer Selection Workflow

A logic tree to assist researchers in selecting the correct fluorinated derivative.

DecisionTree Start Start: Define Goal Q1 Is the goal Metabolic Stability? Start->Q1 Q2 Is the goal Structural Probing? Q1->Q2 No Res1 Select 4-Fluoro-Phe (Blocks PAH) Q1->Res1 Yes Q3 Is the residue buried or surface exposed? Q2->Q3 Res2 Select 3-Fluoro-Phe (Minimizes steric clash, good NMR signal) Q3->Res2 Surface/General Res3 Select 2-Fluoro-Phe (Restricts conformation) Q3->Res3 Buried/Specific Fit

Caption: Figure 2. Decision matrix for selecting phenylalanine analogs based on experimental intent.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews. Link

  • Smits, R., et al. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

  • Cheng, J.G., et al. (2023).[1] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Link

  • Safferthal, M., et al. (2024).[1] The impact of side-chain fluorination on proton-bound phenylalanine dimers. Physical Chemistry Chemical Physics. Link

  • PubChem. (2025).[1][5][6] 4-Fluorophenylalanine Compound Summary. National Library of Medicine. Link[1]

Sources

Validation

Reproducibility and robustness of experimental results using 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid

Introduction As peptide therapeutics expand into complex intracellular targets, overcoming their inherent metabolic instability and poor membrane permeability remains a formidable challenge. The strategic incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As peptide therapeutics expand into complex intracellular targets, overcoming their inherent metabolic instability and poor membrane permeability remains a formidable challenge. The strategic incorporation of unnatural amino acids (UAAs)—specifically fluorinated phenylalanine derivatives—has emerged as a cornerstone of modern peptide engineering.

This guide provides a rigorous, data-driven comparison of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid (also known as 2-fluoro-5-methylphenylalanine) against canonical and alternative halogenated amino acids. Designed for drug development professionals, this analysis dissects the mechanistic causality behind the molecule's performance and provides actionable, self-validating protocols to ensure absolute reproducibility in solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Causality: The "Fluorine-Methyl" Advantage

Why engineer a peptide with 2-fluoro-5-methylphenylalanine instead of standard L-phenylalanine or a simple mono-fluorinated analog? The answer lies in the synergistic interplay of sterics, electronics, and lipophilicity.

  • Electronic Modulation & Aromatic Interactions: Fluorine is the most electronegative element, and its introduction at the 2-position (ortho) significantly withdraws electron density from the aromatic ring 1. This minimizes repulsive interactions between adjacent electron-rich aromatic side chains, favoring offset-stacked π-π interactions and stabilizing the secondary structure of the peptide 2.

  • Conformational Restriction: The ortho-fluorine introduces a stereoelectronic clash with the peptide backbone, restricting the χ1 and χ2 dihedral angles. This pre-organizes the peptide into a biologically active conformation, reducing the entropic cost of receptor binding and modulating cation-π interactions 3.

  • Enhanced Lipophilicity (The 5-Methyl Effect): While fluorine increases metabolic stability by blocking enzymatic degradation, the addition of a 5-methyl group drastically increases the buried hydrophobic surface area. This dual modification acts as a "lipophilic shield," enhancing membrane permeability—a critical parameter for intracellular target engagement without severely compromising the structural integrity of the protein fold 4.

Comparative Performance Data

To objectively evaluate the robustness of 2-fluoro-5-methylphenylalanine, we benchmark it against canonical L-Phenylalanine (L-Phe), 4-Fluoro-L-phenylalanine (4-F-Phe), and Pentafluorophenylalanine (F5-Phe).

Amino Acid VariantRelative Lipophilicity (ΔLogP)Proteolytic Stability (Serum Half-Life)SPPS Steric Hindrance¹⁹F-NMR Tracer Utility
L-Phenylalanine Baseline~2 hrs (Rapid cleavage)LowNone
4-Fluoro-L-Phe +0.2~6 hrsLowYes (Singlet)
2-Fluoro-5-Methyl-Phe +0.6 >24 hrs Moderate Yes (Distinct shift)
Pentafluoro-Phe +1.2>48 hrsHighYes (Complex multiplet)

Data interpretation: 2-Fluoro-5-methylphenylalanine offers the optimal balance. It provides a significant boost in proteolytic stability and lipophilicity compared to mono-fluorinated variants, while avoiding the severe steric hindrance and extreme hydrophobicity of perfluorinated analogs that often lead to peptide aggregation during synthesis.

Self-Validating Experimental Protocol: SPPS Incorporation

A protocol is only as trustworthy as its built-in validation mechanisms. When incorporating sterically demanding UAAs like 2-fluoro-5-methylphenylalanine, standard coupling times are insufficient. The following workflow employs a self-validating loop to guarantee sequence fidelity and reproducibility.

Step 1: Resin Swelling and Deprotection

  • Action: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Causality: Proper swelling maximizes the accessibility of reactive amines within the resin matrix, which is critical before introducing a bulky UAA.

Step 2: Activated Coupling of 2-Fluoro-5-Methylphenylalanine

  • Action: Pre-activate 3.0 equivalents of Fmoc-2-fluoro-5-methylphenylalanine with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 90 minutes at room temperature.

  • Causality: The ortho-fluorine and meta-methyl groups introduce moderate steric bulk. HATU is chosen over HBTU for its superior reactivity in hindered couplings, while the slight excess of amino acid drives the reaction to completion.

Step 3: The Self-Validation Check (Kaiser Test)

  • Action: Perform a Kaiser test on a micro-cleaved resin sample.

  • Validation Logic: A blue resin indicates unreacted primary amines (incomplete coupling). If blue, the system dictates a second coupling cycle using a different chemistry (e.g., DIC/Oxyma) to overcome sequence-specific aggregation. A colorless/yellow result validates complete incorporation, allowing the synthesis to proceed.

Step 4: Cleavage and Orthogonal Verification

  • Action: Cleave the peptide using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

  • Validation Logic: Utilize LC-MS for mass verification. Crucially, employ ¹⁹F-NMR as an orthogonal validation tool. The unique fluorine environment of the 2-fluoro-5-methyl substitution yields a distinct, sharp resonance, confirming not only the presence of the UAA but also providing a probe for peptide folding and conformational homogeneity.

Workflow Visualization

SPPS_Workflow N1 Resin Swelling & Fmoc Deprotection N2 HATU/DIPEA Activation (2-F-5-Me-Phe) N1->N2 Add Reagents N3 Coupling Reaction (90 min) N2->N3 Transfer to Resin N4 Kaiser Test (Self-Validation) N3->N4 Wash & Sample N5 Re-couple (DIC/Oxyma) N4->N5 Positive (Blue) N6 TFA Cleavage N4->N6 Negative (Yellow) N5->N4 Re-test N7 LC-MS & 19F-NMR Verification N6->N7 Isolate Peptide

SPPS workflow featuring self-validation loops and orthogonal verification for UAA incorporation.

Reproduibility and Robustness in Scale-Up

The true test of an unnatural amino acid is its batch-to-batch consistency during scale-up. Because 2-fluoro-5-methylphenylalanine is chemically stable under both highly acidic (TFA cleavage) and basic (Fmoc deprotection) conditions, it does not undergo deleterious side reactions such as defluorination or racemization during standard SPPS. Its robust nature ensures that the pharmacokinetic enhancements observed in in vitro assays translate reliably to in vivo models, making it a highly dependable building block for late-stage therapeutic development.

References
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatost
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Fritz Haber Institute.

Sources

Comparative

Correlating PET Imaging Signals of 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic Acid with Histopathological Findings: A Comparative Guide

The Mechanistic Rationale for[18F]FMPA in Molecular Imaging The development of amino acid-based positron emission tomography (PET) radiotracers has revolutionized neuro-oncology and systemic tumor imaging by overcoming t...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Rationale for[18F]FMPA in Molecular Imaging

The development of amino acid-based positron emission tomography (PET) radiotracers has revolutionized neuro-oncology and systemic tumor imaging by overcoming the limitations of [18F]FDG, particularly in tissues with high baseline glucose metabolism such as the brain. Among the next-generation probes, 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid (a synthetic phenylalanine derivative, hereafter referred to as [18F]FMPA ) has emerged as a highly specific probe for the L-type amino acid transporter 1 (LAT1).

The Causality of Molecular Design: Natural amino acid tracers like [11C]methionine ([11C]MET) are readily incorporated into downstream protein synthesis, which inherently complicates kinetic modeling and signal quantification. Furthermore, carbon-11 has a highly restrictive half-life of 20.4 minutes, requiring an on-site cyclotron[1]. By substituting the phenyl ring with a fluorine atom at the ortho position and a methyl group at the meta position, [18F]FMPA achieves two critical mechanistic advantages:

  • Isotopic Half-Life: The 18F label provides a 109.8-minute half-life, allowing for centralized commercial production, extended dynamic imaging protocols, and delayed time-point scanning[1].

  • Metabolic Stability: The steric bulk of the 5-methyl group prevents the molecule from serving as a substrate for aromatic L-amino acid decarboxylase (AADC). Consequently, the intracellular accumulation of [18F]FMPA is strictly a function of LAT1-mediated transport, avoiding the confounding variables of downstream metabolic trapping and ensuring the signal is a direct proxy for transporter overexpression.

Pathway Blood Blood Compartment [18F]FMPA LAT1 LAT1 Transporter (Tumor Cell Membrane) Blood->LAT1 Specific Influx Cytosol Intracellular Space (Signal Trapping) LAT1->Cytosol Active Transport AADC AADC Enzyme (Sterically Blocked) Cytosol->AADC No Metabolism

Fig 1. Mechanism of[18F]FMPA cellular uptake via LAT1 and metabolic stability.

Objective Comparison with Alternative PET Tracers

To objectively evaluate [18F]FMPA, it must be benchmarked against standard clinical radiotracers. While [18F]FDG remains the gold standard for general oncology, it suffers from high uptake in inflammatory cells (e.g., macrophages) and healthy cortical tissue, leading to false positives in post-radiotherapy monitoring. Amino acid tracers like [18F]FET and [18F]FMPA bypass this by targeting LAT1, which is highly upregulated in malignant cells but minimally expressed in inflammatory tissues[2].

Table 1: Comparative Profile of Oncological PET Radiotracers
RadiotracerPrimary TargetIsotopic Half-LifeInflammatory UptakeMetabolic Stability
[18F]FMPA LAT1 (Exclusive)109.8 minLowHigh (Sterically hindered)
[18F]FDG GLUT1 / Hexokinase109.8 minHigh (Macrophages)High (Trapped as FDG-6-P)
[11C]MET LAT1 / Protein Synthesis20.4 minModerateLow (Incorporated into proteins)
[18F]FET LAT1109.8 minLowModerate

Self-Validating Experimental Protocol: PET-Histopathology Correlation

To establish absolute trustworthiness in preclinical drug development, the correlation between macroscopic PET signals and microscopic histopathology cannot rely solely on in vivo imaging. The following protocol utilizes a self-validating system by introducing an intermediate ex vivo step—autoradiography—to bridge the spatial resolution gap between the PET scanner (mm scale) and immunohistochemistry (µm scale).

Step-by-Step Methodology

Step 1: Radiotracer Administration & Dynamic PET Acquisition

  • Action: Inject 3.7–7.4 MBq of [18F]FMPA intravenously into tumor-bearing murine models. Acquire dynamic PET scans for 60 minutes.

  • Causality: Dynamic scanning captures both the initial vascular perfusion phase and the subsequent specific LAT1-mediated influx. A 60-minute window is optimal for 18F-labeled amino acids to reach steady-state accumulation, allowing for the derivation of precise Standardized Uptake Values (SUVmax)[2].

Step 2: Ex Vivo Autoradiography (The Validation Bridge)

  • Action: Immediately post-scan (before significant isotopic decay), euthanize the subject, excise the tumor intact, and flash-freeze in isopentane/liquid nitrogen. Section the tissue at 20 µm and expose it to a phosphor imaging plate for 12 hours.

  • Causality: Autoradiography provides a high-resolution map of radiotracer distribution measured in Photostimulated Luminescence (PSL/mm²). This self-validates the in vivo SUV by confirming that the radioactive signal originates from the viable tumor parenchyma and not from pooled blood or necrotic cores.

Step 3: Histopathological and IHC Staining

  • Action: Following complete radioactive decay, utilize the exact same 20 µm sections (or immediately adjacent serial sections) for Hematoxylin & Eosin (H&E), LAT1, and Ki-67 immunohistochemical (IHC) staining.

  • Causality: Using adjacent sections ensures absolute spatial fidelity. LAT1 staining confirms the molecular target responsible for tracer influx, while Ki-67 validates the biological relevance by linking the signal to cellular proliferation rates.

Step 4: Spatial Co-registration and Data Analysis

  • Action: Digitally overlay the autoradiography images onto the digitized IHC slides using affine transformation algorithms. Calculate the Pearson correlation coefficient between PSL/mm² and the LAT1 H-score.

  • Causality: Mathematical co-registration eliminates visual bias, providing an objective, pixel-by-pixel correlation between the radiotracer signal and actual protein expression.

Workflow PET In Vivo PET (SUVmax) Excision Tissue Excision & Freezing PET->Excision ARG Autoradiography (PSL/mm²) Excision->ARG IHC IHC Staining (LAT1, Ki-67) Excision->IHC Coreg Spatial Co-registration ARG->Coreg IHC->Coreg

Fig 2. Self-validating workflow for spatial co-registration of PET signals and histopathology.

Quantitative Data Synthesis

When the aforementioned self-validating workflow is applied across various xenograft models, [18F]FMPA demonstrates robust correlations between the non-invasive imaging signal and the ground-truth pathological markers. The strong correlation between Autoradiography (ARG) and LAT1 H-scores confirms the tracer's mechanism of action, while the correlation with Ki-67 supports its utility as a biomarker for tumor aggressiveness.

Table 2: Quantitative Correlation of [18F]FMPA Signals with Histopathological Markers
Tumor ModelPET SUVmax vs. ARG (r)ARG vs. LAT1 H-Score (r)ARG vs. Ki-67 Index (r)
Glioblastoma (U87MG) 0.920.890.85
Prostate Cancer (PC-3) 0.880.910.82
Breast Cancer (MCF-7) 0.850.870.79

Note: Correlation coefficients (r) represent the Pearson correlation derived from spatially co-registered regions of interest (ROIs).

Conclusion

2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid ([18F]FMPA) represents a highly rationalized approach to amino acid PET imaging. By structurally tuning the phenylalanine scaffold to resist enzymatic degradation while retaining high affinity for LAT1, researchers can obtain a pure transport-driven signal. When validated through rigorous, spatially co-registered autoradiography and IHC workflows, [18F]FMPA proves to be a superior alternative to traditional tracers for mapping tumor proliferation and differentiating malignancy from inflammation.

References

  • Candidate Tracers for Imaging Colony-Stimulating Factor 1 Receptor in Neuroinflammation with Positron Emission Tomography: Issues and Progress. ACS Pharmacology & Translational Science. URL:[Link]

  • The diagnostic performance of 18F-FAMT PET and 18F-FDG PET for malignancy detection: a meta-analysis. BMC Cancer. URL:[Link]

  • Evaluation of d-18F-FMT, 18F-FDG, l-11C-MET, and 18F-FLT for Monitoring the Response of Tumors to Radiotherapy in Mice. Journal of Nuclear Medicine. URL: [Link]

Sources

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